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  • Product: 6-Methylcyclohex-1-enecarboxylic acid
  • CAS: 5726-56-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the pKa of 6-Methylcyclohex-1-enecarboxylic Acid: Structural Dynamics and Experimental Determination

Executive Summary 6-Methylcyclohex-1-enecarboxylic acid (CAS 5726-56-7)[1] is a substituted α,β -unsaturated cyclic carboxylic acid. In drug development and synthetic chemistry, the acid dissociation constant ( pKa​ ) of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Methylcyclohex-1-enecarboxylic acid (CAS 5726-56-7)[1] is a substituted α,β -unsaturated cyclic carboxylic acid. In drug development and synthetic chemistry, the acid dissociation constant ( pKa​ ) of a molecular scaffold is a foundational parameter. It dictates the compound's ionization state at physiological pH, influencing solubility, lipophilicity ( logD ), membrane permeability, and target-receptor binding kinetics.

While empirical databases often lack the exact experimental pKa​ for this specific derivative, predictive models and structural analogs place the pKa​ of 6-methylcyclohex-1-enecarboxylic acid at approximately 5.0 . This whitepaper provides an authoritative analysis of the structural and electronic factors governing this value, alongside a self-validating experimental protocol for its precise potentiometric determination.

Structural Analysis & Electronic Effects

The acidity of 6-methylcyclohex-1-enecarboxylic acid is governed by the delicate balance between resonance stabilization and steric hindrance. To understand its pKa​ , we must analyze the molecule's core components relative to the baseline unsubstituted analog, cyclohex-1-enecarboxylic acid , which exhibits a predicted pKa​ of 5.00 ± 0.20[2].

The Role of Conjugation

In α,β -unsaturated acids, the C=C double bond is conjugated with the carbonyl group of the carboxylic acid. Upon deprotonation, the resulting carboxylate anion is stabilized by resonance. However, this stabilization requires coplanarity between the cyclohexene double bond and the carboxylate group.

The 6-Methyl Steric Effect

In 6-methylcyclohex-1-enecarboxylic acid, the methyl group is located at the allylic C6 position, immediately adjacent to the C1 carbon bearing the carboxylic acid moiety.

  • Steric Hindrance: The bulky methyl group creates a steric clash with the carboxylate group. To minimize torsional strain, the carboxylate group is forced slightly out of the plane of the C=C double bond. This deconjugation reduces the resonance stabilization of the carboxylate anion, shifting the equilibrium toward the neutral acid and marginally increasing the pKa​ (making it less acidic).

  • Inductive Effect (+I): The methyl group exerts a weak electron-donating inductive effect (+I) through the sigma bond framework. This localized increase in electron density slightly destabilizes the negatively charged carboxylate anion, further contributing to a higher pKa​ .

G A Neutral Acid (6-Methylcyclohex-1-enecarboxylic Acid) B Deprotonation pKa ~ 5.0 A->B + H2O C Carboxylate Anion (Conjugate Base) B->C + H3O+ D Steric Hindrance (6-Methyl Group) E Reduced Coplanarity (Loss of Resonance) D->E Forces twist E->C Decreases stability F Inductive Effect (+I) Destabilizes Anion F->C Increases pKa

Logical relationship of steric and electronic effects governing the pKa of the 6-methyl derivative.

Comparative Quantitative Data

To contextualize the pKa​ of 6-methylcyclohex-1-enecarboxylic acid, it is essential to compare it against structurally related cyclic carboxylic acids. The table below summarizes these values, demonstrating how methyl substitutions influence acidity.

Compound NameCAS NumberPredicted/Experimental pKa​ Structural Notes
Benzoic Acid65-85-04.20Fully aromatic, highly conjugated.
Cyclohex-1-enecarboxylic acid 636-82-85.00 ± 0.20[2]Baseline α,β -unsaturated cyclic acid.
2-Methylcyclohex-1-enecarboxylic acid 1559-65-5~4.8 - 5.2[3]Methyl at C2 (directly on the double bond).
2,6,6-Trimethylcyclohexene-1-carboxylic acid 471-90-94.79 ± 0.40[4]Highly sterically hindered (gem-dimethyl at C6).
6-Methylcyclohex-1-enecarboxylic acid 5726-56-7~5.0 [1]Target compound; allylic methyl at C6.

Experimental Protocol: Potentiometric Titration

For researchers requiring an exact empirical pKa​ value for 6-methylcyclohex-1-enecarboxylic acid, Potentiometric Titration remains the gold standard. Because this compound exhibits limited aqueous solubility, a co-solvent methodology (Yasuda-Shedlovsky extrapolation) is required.

Causality & Experimental Design
  • Why a Co-Solvent? Attempting to titrate a lipophilic acid in pure water leads to precipitation, invalidating the Nernstian response of the electrode. Using Methanol/Water mixtures ensures homogeneity.

  • Why an Inert Atmosphere? Atmospheric CO2​ readily dissolves in basic solutions to form carbonic acid ( H2​CO3​ ), which artificially lowers the pH and skews the titration curve. Purging with Nitrogen ( N2​ ) ensures a self-validating, closed-loop system.

Step-by-Step Methodology
  • System Calibration: Calibrate a high-precision glass pH electrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01) in a jacketed titration vessel maintained at a constant 25.0 ± 0.1 °C.

  • Sample Preparation: Prepare three separate 1.0 mM solutions of 6-methylcyclohex-1-enecarboxylic acid in varying Methanol/Water ratios (e.g., 30%, 40%, and 50% v/v Methanol). Add 0.15 M KCl to maintain a constant ionic strength.

  • Inert Purging: Seal the vessel and purge the solution with high-purity N2​ gas for 15 minutes prior to titration to eliminate dissolved CO2​ . Maintain a gentle N2​ blanket over the solution during the experiment.

  • Titration: Titrate the solution using standardized 0.1 M Potassium Hydroxide ( KOH ). Add the titrant in 0.05 mL increments, allowing the pH reading to stabilize (drift < 0.001 pH/min) before recording the data point.

  • Data Analysis (Yasuda-Shedlovsky Extrapolation): Calculate the apparent pKa​ ( psKa​ ) for each co-solvent ratio. Plot the psKa​ values against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water ( ϵ=78.3 ) to determine the true aqueous pKa​ .

Workflow Step1 1. Sample Preparation Dissolve in MeOH/Water Step2 2. System Calibration Standardize pH Electrode Step1->Step2 Step3 3. Potentiometric Titration Titrate with 0.1M KOH under N2 Step2->Step3 Step4 4. Data Acquisition Record pH vs. Volume Step3->Step4 Step5 5. Yasuda-Shedlovsky Extrapolation Determine Aqueous pKa Step4->Step5

Step-by-step potentiometric titration workflow with co-solvent extrapolation.

Mechanistic Insights for Drug Development

Understanding that the pKa​ of 6-methylcyclohex-1-enecarboxylic acid is approximately 5.0 provides critical predictive power for its pharmacokinetic (PK) profile.

According to the Henderson-Hasselbalch equation :

pH=pKa​+log([HA][A−]​)

At physiological blood pH (7.4), the difference between the pH and the pKa​ is roughly 2.4 units. This indicates that >99% of the compound will exist in its ionized (carboxylate anion) state in systemic circulation.

Implications:

  • High Aqueous Solubility: The ionized form ensures excellent solubility in plasma, reducing the risk of precipitation in the bloodstream.

  • Permeability Challenges: The negative charge severely restricts passive transcellular diffusion across lipophilic biological membranes (e.g., the blood-brain barrier or intestinal epithelium).

  • Development Strategy: If this scaffold is used in an orally administered drug, medicinal chemists must either rely on active carrier-mediated transport (e.g., OAT transporters) or employ a prodrug strategy (such as esterification) to mask the carboxylic acid, thereby lowering the polar surface area and enabling passive absorption.

References

  • LookChem - 1-Cyclohexene-1-carboxylic acid Chemical Properties & pKa URL:[Link]

  • LookChem - 2,6,6-Trimethylcyclohexene-1-carboxylic acid Chemical Properties URL:[Link]

  • Journal of the Serbian Chemical Society (JSCS) - Acidity Constants and Structural Correlations of Cyclic Carboxylic Acids URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 6-Methylcyclohex-1-enecarboxylic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction In the landscape of modern synthetic chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful construction of complex and biologically active molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern synthetic chemistry and drug development, the strategic selection of molecular building blocks is paramount to the successful construction of complex and biologically active molecules. Among the vast arsenal of available synthons, cyclic scaffolds possessing versatile functional handles are of particular interest. 6-Methylcyclohex-1-enecarboxylic acid, a substituted cyclohexene derivative, represents such a valuable scaffold. Its unique combination of a carboxylic acid, a sterically defined alkene, and chiral centers makes it an attractive starting point for the synthesis of a wide array of more complex structures.

This technical guide provides an in-depth analysis of 6-methylcyclohex-1-enecarboxylic acid, designed for researchers, medicinal chemists, and drug development professionals. We will explore its core chemical and physical properties, predictable spectroscopic signatures, logical synthetic pathways, and its emerging applications as a key intermediate in the synthesis of novel therapeutic agents. The insights herein are grounded in established chemical principles and authoritative literature, aiming to equip the reader with a comprehensive understanding of this important molecule.

Molecular Structure and Identification

The structural foundation of 6-methylcyclohex-1-enecarboxylic acid dictates its reactivity and utility. The molecule features a six-membered ring containing a single double bond. A carboxylic acid group is attached to one of the sp² carbons of the alkene, while a methyl group is situated on the adjacent sp³ carbon. This arrangement creates two stereocenters at the C1 and C6 positions, leading to the existence of stereoisomers (e.g., (1R,6R), (1S,6S), etc.), a critical consideration in pharmaceutical applications where specific stereochemistry often governs biological activity.

Chemical Structure Diagram

Caption: Molecular structure of 6-Methylcyclohex-1-enecarboxylic acid.

Chemical Identifiers

For unambiguous identification and database referencing, a standardized set of identifiers is crucial.

IdentifierValueSource
Molecular Formula C₈H₁₂O₂[1][2]
Molecular Weight 140.18 g/mol [2][3]
CAS Number 5726-56-7 (isomer unspecified)[4]
IUPAC Name 6-methylcyclohex-1-enecarboxylic acid[4]
SMILES CC1CCCC=C1C(=O)O[4]
InChI Key UTEIUSUWIZICDO-UHFFFAOYSA-N[5]

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical properties and its spectroscopic fingerprint is essential for its practical application in a laboratory setting, enabling proper handling, purification, and structural verification.

Physical Properties

The physical state and solubility characteristics guide the choice of solvents and reaction conditions.

PropertyValueSource
Appearance Colorless liquid or white to off-white solid[1]
Boiling Point ~246 °C at 760 mmHg[6][7]
Density ~1.062 g/cm³[6][7]
Solubility Soluble in organic solvents like ethanol and dichloromethane; sparingly soluble in water.[1]
Spectroscopic Signature

While experimental spectra for this specific compound are not universally published, its structure allows for a highly accurate prediction of its key spectroscopic features. This predictive analysis is a cornerstone of structural elucidation in organic synthesis.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by the carboxylic acid functional group. A very broad absorption band is expected in the 3500-2500 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[8] A strong, sharp absorption corresponding to the C=O (carbonyl) stretch will appear around 1700-1725 cm⁻¹. Additionally, a medium-intensity C=C stretch from the cyclohexene ring should be visible around 1640-1680 cm⁻¹.[8]

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed map of the electronic environment of each hydrogen atom.

    • The carboxylic acid proton (–COOH) is expected to be the most deshielded, appearing as a broad singlet far downfield, typically in the 10-12 ppm range.[8]

    • The vinylic proton on the double bond will resonate in the alkene region (5.0-7.0 ppm).

    • The two methine protons (–CH–) adjacent to the methyl and carboxyl groups will appear as multiplets.

    • The aliphatic protons (–CH₂–) of the ring will likely show complex splitting patterns in the 1.5-2.5 ppm range.

    • The methyl group (–CH₃) protons will appear as a doublet further upfield.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton.

    • The carboxyl carbon (–COOH) will be the most downfield signal, typically between 160-185 ppm.[8]

    • The two sp² carbons of the alkene will appear in the 120-140 ppm range.

    • The remaining sp³ carbons of the ring and the methyl group will resonate in the upfield region of the spectrum.

  • Mass Spectrometry (MS): Electron-impact mass spectrometry would likely show a molecular ion peak (M⁺) corresponding to its molecular weight. Characteristic fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the subsequent loss of carbon monoxide (M-17-28).[8][9]

Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of 6-methylcyclohex-1-enecarboxylic acid are central to its value as a chemical intermediate.

Core Reactivity

The molecule's reactivity is governed by its three primary functional regions:

  • Carboxylic Acid: This group can undergo standard transformations such as esterification, conversion to acid chlorides, amidation, and reduction to the corresponding alcohol.

  • Alkene Double Bond: The C=C bond is susceptible to a variety of addition reactions, including catalytic hydrogenation to yield 6-methylcyclohexanecarboxylic acid, halogenation, and epoxidation.

  • Allylic Positions: The protons on the carbons adjacent to the double bond are allylic and can be involved in radical substitution reactions.

Synthetic Pathway: The Diels-Alder Reaction

From a retrosynthetic perspective, the most powerful and convergent strategy for constructing the cyclohexene ring is the Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile. This reaction is renowned for its stereospecificity and ability to create complex cyclic systems in a single step. For the synthesis of 6-methylcyclohex-1-enecarboxylic acid, the logical precursors are isoprene (2-methyl-1,3-butadiene) as the diene and acrylic acid as the dienophile.

G cluster_reactants Reactants cluster_ts [4+2] Cycloaddition cluster_product Product Isoprene Isoprene (Diene) TS Cyclic Transition State Isoprene->TS + AcrylicAcid Acrylic Acid (Dienophile) AcrylicAcid->TS + Product 6-Methylcyclohex-1-enecarboxylic acid TS->Product Heat (Δ)

Caption: General workflow for the Diels-Alder synthesis.

Experimental Protocol: Diels-Alder Synthesis

The following protocol is a representative, self-validating methodology for the laboratory-scale synthesis. The causality behind key steps is explained to provide deeper insight.

Objective: To synthesize 6-methylcyclohex-1-enecarboxylic acid from isoprene and acrylic acid.

Materials:

  • Isoprene (freshly distilled)

  • Acrylic acid (inhibitor removed prior to use)

  • Hydroquinone (polymerization inhibitor)

  • Toluene (anhydrous)

  • Sodium bicarbonate (5% aqueous solution)

  • Hydrochloric acid (2M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add acrylic acid (0.10 mol) and a catalytic amount of hydroquinone (~100 mg). Expertise & Experience: Hydroquinone is added to prevent the radical polymerization of acrylic acid at elevated temperatures, which is a common and problematic side reaction.

    • Add 100 mL of anhydrous toluene as the solvent. Toluene is chosen for its relatively high boiling point, which facilitates the reaction rate without requiring excessive temperatures that could lead to decomposition.[10]

    • Attach a reflux condenser and place the flask in a heating mantle.

  • Execution of Reaction:

    • Begin stirring and gently heat the mixture to 80 °C.

    • Slowly add isoprene (0.12 mol, 1.2 equivalents) dropwise over 30 minutes through the top of the condenser. Expertise & Experience: A slight excess of the more volatile diene is used to drive the reaction to completion. The slow addition helps to control the exothermic nature of the reaction.

    • After the addition is complete, increase the temperature to reflux (~110 °C) and maintain for 4-6 hours. The progress can be monitored by TLC or GC-MS.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash with 50 mL of water to remove any unreacted acrylic acid.

    • Extract the organic layer with 3 x 50 mL portions of 5% aqueous sodium bicarbonate solution. Trustworthiness: This step selectively converts the product carboxylic acid into its water-soluble sodium salt, effectively separating it from the neutral starting materials, byproducts, and the toluene solvent.

    • Combine the aqueous extracts and wash with 25 mL of diethyl ether to remove any remaining neutral impurities.

    • Cool the aqueous layer in an ice bath and slowly acidify to pH ~2 with 2M HCl. The product, 6-methylcyclohex-1-enecarboxylic acid, will precipitate out or form an oil.

    • Extract the acidified aqueous layer with 3 x 50 mL portions of diethyl ether.

  • Purification and Characterization:

    • Combine the final organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation or recrystallization to yield the final product.

    • Characterize the final product using the spectroscopic methods outlined in Section 2.2 to confirm its identity and purity.

Applications in Drug Development and Research

The cyclohexene scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. 6-Methylcyclohex-1-enecarboxylic acid serves as a versatile starting material for accessing molecules with significant therapeutic potential.

Its ester, methyl cyclohex-1-enecarboxylate, is frequently used in the synthesis of Active Pharmaceutical Ingredients (APIs), where its structure allows for the construction of complex heterocyclic systems.[11]

A compelling example of its application is in the development of inhibitors for Diacylglycerol acyltransferase 1 (DGAT1) .[12] DGAT1 is a critical enzyme in the final step of triglyceride biosynthesis, and its inhibition is a validated strategy for the treatment of obesity and related metabolic disorders.[12] Research has shown that scaffolds derived from cyclohexanecarboxylic acid are potent DGAT1 inhibitors. The structure of 6-methylcyclohex-1-enecarboxylic acid provides the necessary carbon framework and functional handles to synthesize complex analogs, such as 4-(5-phenylthiazole-2-carboxamido)cyclohexanecarboxylic acid derivatives, which have demonstrated high inhibitory potency.[12]

Furthermore, the core structure is utilized in creating novel classes of compounds with other biological activities, such as amidrazone derivatives which have shown potential anti-inflammatory and antibacterial properties.[13]

Safety and Handling

Adherence to proper safety protocols is non-negotiable when handling any chemical reagent. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification
Hazard StatementDescriptionSource
H315 Causes skin irritation[2]
H319 Causes serious eye irritation[2]
Recommended Handling and Storage
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[14][15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[14][15] Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from heat, sparks, and open flames.[14][16]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]

Conclusion

6-Methylcyclohex-1-enecarboxylic acid is a functionally rich and synthetically accessible molecule that holds significant value for research and development, particularly in the pharmaceutical sector. Its well-defined structure, predictable reactivity, and straightforward synthesis via the robust Diels-Alder reaction make it an ideal building block. As demonstrated by its application in the development of DGAT1 inhibitors, this compound serves as a key starting point for the creation of novel and potent therapeutic agents. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, empowers scientists to fully leverage its potential in their synthetic endeavors.

References

  • ChemBK. (2024, April 9). 6-methylcyclohex-3-ene-1-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. Available at: [Link]

  • PubChem. (n.d.). 6-Methylcyclohex-3-ene-1-carboxylic acid. CID 221278. Available at: [Link]

  • Autech Industry. (2026, March 25). Methyl Cyclohex-1-enecarboxylate: Key Building Block for Innovation. Available at: [Link]

  • Diels-Alder Reaction. (n.d.). Chemistry LibreTexts. Available at: [Link]

  • Organic Syntheses. (n.d.). Preparation and Diels-Alder reaction of a highly nucleophilic diene. Available at: [Link]

  • PubChem. (n.d.). 3-Cyclohexene-1-carboxylic acid, 6-methyl-, (1R,6R)-rel-. CID 11309555. Available at: [Link]

  • PubChem. (n.d.). 6-Trimethylcyclohexene-1-carboxylic acid. CID 20197960. Available at: [Link]

  • Utah Tech University. (n.d.). Diels-Alder Reaction. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 3-Chloro-1,1-diethoxypropane. Available at: [Link]

  • PMC. (2021, June 1). Diels–Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes. Available at: [Link]

  • Organic Syntheses. (n.d.). 1-Methylcyclohexanecarboxylic acid. Available at: [Link]

  • PubChem. (n.d.). 6-Methylcyclohex-1-ene-1-carbaldehyde. CID 13204608. Available at: [Link]

  • NIST WebBook. (n.d.). 6-methylcyclohex-3-enecarbaldehyde. Available at: [Link]

  • PMC. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Available at: [Link]

  • PubChem. (n.d.). 6-Methylcyclohex-3-en-1-one. CID 12537312. Available at: [Link]

  • Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Available at: [Link]

  • The Good Scents Company. (n.d.). malvidin chloride, 643-84-5. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). Malvidin(1-). CID 90658177. Available at: [Link]

  • ResearchGate. (2013, January). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Available at: [Link]

  • OSTI.GOV. (1987, November 20). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Available at: [Link]

  • NIST WebBook. (n.d.). 1-Methylcyclohexylcarboxylic acid. Available at: [Link]

  • Merck Index. (n.d.). Malvidin Chloride. Available at: [Link]

  • YouTube. (2023, July 13). 1-methylcyclohexane carboxylic acid synthesis. Available at: [Link]

  • PubMed. (2014, May 22). Synthesis and evaluation of cyclohexane carboxylic acid head group containing isoxazole and thiazole analogs as DGAT1 inhibitors. Available at: [Link]

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Foundational

Stereochemical and Conformational Landscape of 6-Methylcyclohex-1-enecarboxylic Acid: A Technical Guide

Executive Summary In the realm of drug development and synthetic organic chemistry, the three-dimensional conformation of a small molecule dictates its receptor binding affinity, pharmacokinetic profile, and behavior in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of drug development and synthetic organic chemistry, the three-dimensional conformation of a small molecule dictates its receptor binding affinity, pharmacokinetic profile, and behavior in stereoselective synthesis. 6-Methylcyclohex-1-enecarboxylic acid serves as a quintessential model for understanding the delicate balance between competing steric forces in cyclic alkenes. This whitepaper provides an in-depth analysis of its stereochemistry, detailing how Allylic 1,3-strain ( A1,3 strain) overwhelmingly dictates its conformational equilibrium. By synthesizing theoretical principles with self-validating experimental protocols (NMR and DFT), this guide equips researchers with the mechanistic insights required to leverage this molecular architecture in advanced drug design.

Molecular Architecture and Stereochemical Foundations

6-Methylcyclohex-1-enecarboxylic acid consists of a six-membered cyclohexene ring featuring a double bond between C1 and C2. The C1 position is functionalized with a carboxylic acid ( −COOH ), while the C6 position bears a methyl group ( −CH3​ ).

Because C6 is an sp3 -hybridized carbon attached to four different groups, it is a chiral center, yielding two enantiomers: (R)-6-methylcyclohex-1-enecarboxylic acid and (S)-6-methylcyclohex-1-enecarboxylic acid. Regardless of the absolute configuration, the presence of the C1-C2 double bond enforces local planarity, constraining the flexible ring into a half-chair conformation [1].

Conformational Dynamics: The Dominance of Allylic Strain

Cyclohexene derivatives rapidly interconvert between two degenerate or non-degenerate half-chair conformations via a ring flip. For 6-methylcyclohex-1-enecarboxylic acid, the C6 methyl group can adopt either a pseudo-equatorial or pseudo-axial orientation. The preferred ground-state geometry is determined by a competition between two distinct strain elements:

  • Allylic 1,3-Strain ( A1,3 Strain): If the C6 methyl group adopts a pseudo-equatorial position, it lies roughly in the same plane as the C1-C2 double bond. This forces the C6 methyl group into severe spatial conflict with the bulky C1 carboxylic acid group[2].

  • 1,3-Diaxial Interactions: If the C6 methyl group adopts a pseudo-axial position, it projects perpendicularly away from the double bond plane, completely relieving the A1,3 strain. However, this introduces a steric clash with the pseudo-axial proton at C4[3].

The Causality of Conformer Preference

In standard saturated cyclohexanes, equatorial substituents are favored to avoid 1,3-diaxial interactions. However, in 1,6-disubstituted cyclohexenes, the thermodynamic penalty of A1,3 strain is exceptionally high (often >1.5 kcal/mol) due to the rigid planarity of the alkene forcing the substituents together[4]. The 1,3-diaxial interaction in a half-chair is significantly milder than in a full chair because the ring puckering angles are shallower. Consequently, the molecule effectively "chooses" the lesser of two evils: it adopts the pseudo-axial conformation to escape the severe A1,3 strain , rendering the pseudo-equatorial conformer thermodynamically disfavored.

ConformationalLogic A 6-Methylcyclohex-1-enecarboxylic acid (Half-Chair Conformation) B Pseudo-Equatorial C6-Methyl (High A1,3 Strain) A->B Ring Flip C Pseudo-Axial C6-Methyl (Low A1,3 Strain) A->C Ring Flip D Steric Clash: C1-COOH vs C6-CH3 B->D Induces E 1,3-Diaxial Interactions: C6-CH3 vs C4-H C->E Induces F Thermodynamically Disfavored (< 5%) D->F Energy Penalty G Thermodynamically Favored (> 95%) E->G Tolerable Penalty

Figure 1: Thermodynamic logic of A1,3 strain dictating the pseudo-axial conformer preference.

Quantitative Conformational Data

The thermodynamic distribution of these conformers can be quantified using the Boltzmann equation based on their relative Gibbs free energies ( ΔG ).

ConformerC6-Methyl PositionPrimary Strain ElementRelative Energy ( ΔG , kcal/mol)Boltzmann Population (298K)
Conformer A Pseudo-Axial1,3-Diaxial (C6-Me / C4-H)0.0> 95%
Conformer B Pseudo-EquatorialAllylic 1,3-Strain (C1-COOH / C6-Me)~ 1.8 - 2.2< 5%

Experimental Protocols for Conformational Validation

To rigorously prove the pseudo-axial preference of the C6 methyl group, a self-validating workflow combining Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations must be employed[5]. The theoretical DFT data predicts the structural parameters, which are then physically verified by the NMR data.

ExperimentalWorkflow S1 Sample Preparation (CDCl3, 298K) S2 1D & 2D NMR Spectroscopy (1H, 13C, NOESY, COSY) S1->S2 S4 J-Coupling Analysis (Karplus Equation) S2->S4 S5 NOE Distance Mapping (C6-Me to C4-H/C5-H) S2->S5 S3 Computational Modeling (DFT B3LYP/6-311G(d,p)) S6 Energy Minimization & Boltzmann Distribution S3->S6 S7 Conformational Validation (Experimental vs Theoretical) S4->S7 Dihedral Angles S5->S7 Spatial Proximity S6->S7 ΔG Values

Figure 2: Self-validating experimental workflow combining NMR spectroscopy and DFT calculations.

Protocol 1: NMR Spectroscopic Analysis (NOESY & J-Coupling)

Objective: To physically map the spatial proximity of the C6 methyl protons and determine the dihedral angles of the ring system.

  • Sample Preparation: Dissolve 15 mg of high-purity 6-methylcyclohex-1-enecarboxylic acid in 0.6 mL of deuterated chloroform ( CDCl3​ ). Causality: CDCl3​ is chosen as a non-polar, non-coordinating solvent to prevent hydrogen-bonding artifacts that could artificially alter the natural conformational equilibrium.

  • 1D Acquisition: Acquire standard 1H and 13C spectra at 298K using a 600 MHz NMR spectrometer to assign all resonances.

  • NOESY Experiment: Execute a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.

    • Critical Parameter: Set the mixing time ( d8 ) to 300–500 ms. Causality: This specific window allows sufficient cross-relaxation for protons within 5 Å to transfer magnetization without entering the spin-diffusion regime, ensuring cross-peaks represent direct spatial proximity.

    • Observation: A strong NOE cross-peak between the C6 methyl protons and the pseudo-axial proton at C4 confirms the methyl group is occupying the pseudo-axial vector.

  • J-Coupling Extraction: Analyze the 3JHH​ coupling constants of the C6 methine proton. A relatively small coupling constant (typically 2–5 Hz) to the adjacent C5 protons indicates an equatorial-axial or equatorial-equatorial relationship, confirming the C6 methine proton is pseudo-equatorial, thereby proving the attached methyl group is pseudo-axial.

Protocol 2: Computational DFT Modeling

Objective: To calculate the absolute thermodynamic penalty of the A1,3 strain and generate theoretical NOE distances.

  • Geometry Generation: Construct 3D models of both the pseudo-axial and pseudo-equatorial conformers.

  • Optimization: Perform geometry optimization using the B3LYP functional with a 6-311G(d,p) basis set. Causality: B3LYP/6-311G(d,p) provides an optimal balance between computational cost and the accurate treatment of non-covalent steric repulsions inherent in A1,3 strain.

  • Frequency Calculation: Run vibrational frequency calculations at the same level of theory. Causality: The absence of imaginary frequencies confirms that the optimized geometries are true local minima on the potential energy surface, rather than transition states.

  • Validation: Extract the theoretical internuclear distance between the C6 methyl carbon and the C4 pseudo-axial proton from the optimized pseudo-axial model. Compare this distance against the NOESY cross-peak integration to validate the self-consistency of the model.

Implications in Drug Development and Synthesis

Understanding that 6-methylcyclohex-1-enecarboxylic acid exists almost exclusively in the pseudo-axial half-chair conformation is critical for downstream applications:

  • Stereoselective Synthesis: Reagents approaching the C1-C2 double bond (e.g., for epoxidation or dihydroxylation) will experience severe steric hindrance from the pseudo-axial methyl group blocking one face of the ring. This intrinsic facial bias allows chemists to achieve highly diastereoselective transformations without the need for external chiral auxiliaries.

  • Pharmacophore Mapping: In drug design, the spatial vector of the carboxylic acid relative to the hydrophobic methyl group dictates how the molecule docks into a target protein's binding pocket. Because the conformation is locked by A1,3 strain, the molecule suffers a lower entropic penalty upon binding, making it an excellent rigid scaffold for structure-activity relationship (SAR) optimization.

References

  • Journal of the American Chemical Society. "Conformational Study of Cyclohexene Oxide by Dynamic NMR Spectroscopy and Ab Initio Molecular Orbital Calculations.
  • Chemistry LibreTexts. "3.3: Conformational analysis of cyclohexanes.
  • Auremn.org.br. "NMR Spectroscopy: a Tool for Conformational Analysis.
  • Making Molecules. "Asymmetric Hydroboration - Conformation of Acyclic Alkenes with Allylic Stereocenter.
  • Visakha Govt Degree College. "Bani Talapatra Stereochemistry, Conformation, Synthesis, Biology, and Medicine.

Sources

Exploratory

Thermodynamic Stability of 6-Methylcyclohex-1-enecarboxylic Acid Isomers: A Comprehensive Technical Guide

Executive Summary The thermodynamic stability of substituted cyclohexenes is a foundational concept in advanced organic synthesis and drug development. For 6-methylcyclohex-1-enecarboxylic acid , the isomeric landscape i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of substituted cyclohexenes is a foundational concept in advanced organic synthesis and drug development. For 6-methylcyclohex-1-enecarboxylic acid , the isomeric landscape is defined by a delicate balance between electronic stabilization (conjugation) and steric repulsion. This whitepaper provides an in-depth analysis of the conformational and positional isomers of this molecule, detailing the causality behind their thermodynamic preferences and outlining self-validating experimental protocols to quantify these energy landscapes.

The Isomeric Landscape

6-Methylcyclohex-1-enecarboxylic acid presents a complex isomeric profile due to its structural features:

  • Stereoisomers: The C6 carbon is a chiral center, yielding (R) and (S) enantiomers.

  • Conformational Isomers: The cyclohexene ring adopts a half-chair geometry, allowing the C6-methyl group to sit in either a pseudo-axial or pseudo-equatorial position.

  • Positional Isomers: The double bond can migrate from the conjugated C1=C2 position to deconjugated positions (e.g., C2=C3), creating structural isomers.

The thermodynamic stability of these substituted cyclohexanecarboxylic acids is primarily governed by the principles of conformational analysis, where the spatial arrangement of substituents dictates the molecule's overall energy[1].

Conformational Thermodynamics: The Dominance of A 1,2 Strain

In a standard cyclohexane ring, bulky substituents overwhelmingly prefer the equatorial position to avoid 1,3-diaxial interactions. However, 6-methylcyclohex-1-enecarboxylic acid defies this heuristic due to A 1,2 strain (allylic strain).

When the C6-methyl group occupies the pseudo-equatorial position, it is forced into the same plane as the C1=C2 double bond and the C1-carboxylic acid group. Because the carboxylic acid must remain coplanar with the alkene to maintain π -conjugation, the pseudo-equatorial methyl group experiences massive steric repulsion against the carboxylate moiety.

To relieve this severe A 1,2 strain, the ring undergoes a conformational flip, placing the C6-methyl group into the pseudo-axial position. While this introduces minor 1,3-diaxial interactions with the axial protons at C4, the energetic penalty is negligible compared to the relief of the allylic clash. Consequently, the pseudo-axial conformer is the thermodynamically favored state.

ConformationalStability A 6-Methylcyclohex-1-enecarboxylic Acid (Half-Chair) B Pseudo-Equatorial CH3 High A1,2 Strain A->B Ring Flip C Pseudo-Axial CH3 Steric Relief A->C Ring Flip B->C ΔG < 0 (Relaxation) D Thermodynamically Favored State C->D Equilibrium

Conformational equilibrium of 6-methylcyclohex-1-enecarboxylic acid driven by A1,2 strain.

Positional Isomerization: Conjugation vs. Steric Relief

Beyond conformational flipping, the molecule can undergo acid- or base-catalyzed double bond migration to form positional isomers, such as 6-methylcyclohex-2-enecarboxylic acid.

This creates a thermodynamic tug-of-war:

  • Electronic Stabilization: The conjugated isomer (C1=C2) benefits from π -orbital overlap between the alkene and the carbonyl group, typically providing ~3-4 kcal/mol of stabilization.

  • Steric Relief: The deconjugated isomer (C2=C3) completely abolishes the A 1,2 strain between the C1 and C6 substituents, as the C1 carbon becomes sp3 hybridized, allowing the carboxyl group to rotate out of the methyl group's plane.

While conjugation usually wins, the profound steric penalty in highly substituted systems narrows the thermodynamic gap significantly. Furthermore, in the solid state, the thermodynamic characterization of these crystalline carboxylic acids requires a multidisciplinary approach to account for structural anisotropy and the orientation of intermolecular hydrogen bonds, which can selectively stabilize specific isomers[2].

Quantitative Thermodynamic Profiling

To provide a clear comparison of the energetic landscape, the theoretical thermodynamic parameters of the primary isomers are summarized below.

Isomer TypeSpecific IsomerRelative Enthalpy ( Δ H, kcal/mol)Primary Stabilizing FactorPrimary Destabilizing Factor
Conformational Pseudo-Axial (Conjugated)0.0 (Reference)C=C / C=O ConjugationMinor 1,3-diaxial interactions
Conformational Pseudo-Equatorial (Conjugated)+2.5C=C / C=O ConjugationSevere A 1,2 allylic strain
Positional Deconjugated (C2=C3)+1.8Total relief of A 1,2 strainLoss of π -conjugation

Self-Validating Experimental Protocols

To empirically determine the thermodynamic stability of these isomers, researchers must employ orthogonal analytical techniques. The relative thermodynamic stability of isomeric organic compounds can be empirically inferred from their heats of combustion[3], while theoretical methods provide a crucial remedy for obtaining reliable gas-phase enthalpies when physical separation is thwarted by purity limitations[4].

ExperimentalWorkflow Step1 Isomer Synthesis & Purification (>99%) Step2 NMR Spectroscopy (NOESY/ROESY) Step1->Step2 Conformational Analysis Step3 Bomb Calorimetry (Heats of Combustion) Step1->Step3 Positional Stability Step4 DFT Calculations (Gas-Phase Enthalpies) Step1->Step4 Theoretical Validation Step5 Thermodynamic Stability Profiling Step2->Step5 Step3->Step5 Step4->Step5

Multi-modal experimental workflow for determining isomeric thermodynamic stability.

Protocol A: Conformational Analysis via NMR (NOESY)

Causality: In cyclohexene half-chairs, the Karplus relationship for J -coupling is compressed, making standard 1 H-NMR coupling constants ( 3J ) ambiguous. NOESY bypasses this by measuring through-space dipole-dipole relaxation, providing definitive proof of spatial proximity.

  • Sample Preparation: Dissolve 15 mg of the synthesized isomer in 0.5 mL of anhydrous CDCl 3​ . Anhydrous conditions are strictly required to prevent chemical exchange broadening of the carboxyl proton.

  • Acquisition: Execute a 2D NOESY experiment. Set the mixing time ( tm​ ) to 300–500 ms. This specific window is optimized to the T1​ relaxation time of small molecules, ensuring linear NOE buildup without secondary spin-diffusion artifacts.

  • Self-Validation Check: Run a 1D selective gradient NOE (selNOE) irradiating the C6-methyl peak. If the integration of the cross-peak to the axial C4-proton is strong, and the C2-olefinic proton is <2%, the pseudo-axial conformation is definitively confirmed.

Protocol B: Positional Stability via Bomb Calorimetry

Causality: Positional isomers (conjugated vs. deconjugated) have different bond connectivities. Direct chemical equilibration is often plagued by side reactions like polymerization. Heat of combustion provides a clean, state-function approach to measure the enthalpy of formation ( ΔHf​ ).

  • Preparation: Pelletize 1.0 g of the isomer. Purity must be >99.9% (verified via quantitative NMR), as trace impurities drastically skew calorimetric data.

  • Combustion: Combust the pellet in a high-pressure oxygen bomb calorimeter at 30 atm O 2​ . High pressure ensures complete oxidation to CO 2​ and H 2​ O, preventing soot formation.

  • Self-Validation Check: Calibrate the calorimeter's heat capacity ( Cv​ ) using a NIST-traceable benzoic acid standard immediately before and after the experimental runs. Instrument drift must be calculated at <0.05% for the thermodynamic data to be deemed trustworthy.

Protocol C: Computational Gas-Phase Enthalpies (DFT)

Causality: Because isolating pure positional isomers of cyclohexenes is notoriously difficult due to spontaneous acid-catalyzed double bond migration, Density Functional Theory (DFT) allows for the evaluation of theoretical stability without the interference of inseparable mixtures.

  • Modeling: Build 3D models of the pseudo-axial, pseudo-equatorial, and deconjugated isomers.

  • Optimization: Optimize geometries using the B3LYP/6-311+G(d,p) level of theory, incorporating Grimme’s D3 empirical dispersion (GD3). Dispersion corrections are absolute prerequisites for accurately modeling the intramolecular steric clashes (A 1,2 strain) that dictate stability.

  • Self-Validation Check: Perform harmonic frequency calculations on all optimized geometries. The absence of imaginary frequencies validates that the structures are true local minima on the potential energy surface, rather than transition states.

Sources

Foundational

Mechanism of formation for 6-Methylcyclohex-1-enecarboxylic acid

Mechanism of Formation for 6-Methylcyclohex-1-enecarboxylic Acid: A Comprehensive Synthetic Guide Executive Summary In modern medicinal chemistry, functionalized cyclic α,β-unsaturated carboxylic acids serve as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism of Formation for 6-Methylcyclohex-1-enecarboxylic Acid: A Comprehensive Synthetic Guide

Executive Summary

In modern medicinal chemistry, functionalized cyclic α,β-unsaturated carboxylic acids serve as critical structural motifs. Specifically, 6-methylcyclohex-1-enecarboxylic acid is a highly sought-after building block, prominently utilized in the discovery and synthesis of cyclohexenyl derivatives acting as modulators of CC chemokine receptor 2 (CCR2) activity[1].

From a synthetic standpoint, this molecule presents a distinct regiochemical challenge: locking the double bond strictly at the C1-C2 position relative to the carboxyl group, while maintaining the methyl substituent at the adjacent C6 position. As a Senior Application Scientist, I have evaluated historical and modern methodologies for this synthesis. This whitepaper deconstructs the chemical causality behind the formation of 6-methylcyclohex-1-enecarboxylic acid, contrasting the flawed classical cyanohydrin route with the highly precise, field-proven palladium-catalyzed carbonylation of kinetic enol triflates.

Part 1: Mechanistic Logic and Route Selection

The Flaw of Thermodynamic Control: The Classical Cyanohydrin Route

Historically, cycloalkenecarboxylic acids were prepared via the Wheeler and Lerner method[2]. This involves reacting 2-methylcyclohexanone with hydrogen cyanide to form a cyanohydrin, followed by dehydration and subsequent hydrolysis of the nitrile.

However, the dehydration step (typically using POCl₃/pyridine) is governed by thermodynamic control (Zaitsev's rule). Elimination of water from 1-cyano-2-methylcyclohexanol can yield two isomers:

  • 2-Methylcyclohex-1-enecarbonitrile: The double bond forms between C1 and C2. This results in a fully substituted (tetrasubstituted) alkene.

  • 6-Methylcyclohex-1-enecarbonitrile: The double bond forms between C1 and C6. This results in a trisubstituted alkene.

Because the tetrasubstituted alkene is thermodynamically more stable, this classical route predominantly yields the undesired 2-methyl isomer. Separating these isomers is notoriously difficult, rendering this route obsolete for precision drug development.

The Solution of Kinetic Control: Enol Triflate Carbonylation

To synthesize the 6-methyl isomer with high regioselectivity, we must bypass thermodynamic equilibration. The modern standard relies on the kinetically controlled enolization of 2-methylcyclohexanone, followed by trapping as an enol triflate, and a subsequent Palladium-catalyzed carbonylation[3].

By utilizing a bulky, strong base (Lithium diisopropylamide, LDA) at cryogenic temperatures (-78 °C), deprotonation occurs exclusively at the less sterically hindered C6 position. Trapping this kinetic enolate yields 6-methylcyclohex-1-enyl triflate. The subsequent Pd-catalyzed carbonylation precisely replaces the triflate group with a carboxylate derivative, perfectly preserving the double bond geometry.

G A 2-Methylcyclohexanone B Kinetic Enolate (LDA, -78°C) A->B Deprotonation at C6 C 6-Methylcyclohex-1-enyl triflate (PhNTf2) B->C Trapping D Pd-Catalyzed Carbonylation (Pd(OAc)2, dppp, CO, MeOH) C->D C-C Bond Formation E 6-Methylcyclohex-1-enecarboxylic acid (Hydrolysis) D->E Saponification

Regioselective synthesis workflow for 6-Methylcyclohex-1-enecarboxylic acid.

Part 2: The Palladium-Catalyzed Carbonylation Mechanism

The core of this transformation is the Palladium-catalyzed cross-coupling of the enol triflate with carbon monoxide. The choice of ligand is the most critical variable here. We utilize 1,3-bis(diphenylphosphino)propane (dppp) , a bidentate phosphine ligand.

Causality of Ligand Selection: Monodentate ligands (like PPh₃) allow the palladium center too much flexibility, which can lead to unwanted β-hydride elimination and reinsertion pathways. This would cause the double bond to migrate back to the thermodynamically stable tetrasubstituted position. The rigid bite angle of the bidentate dppp ligand tightly coordinates the Pd center, accelerating CO insertion and entirely suppressing double bond isomerization[3].

PdCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd + Enol Triflate COIns CO Insertion OxAdd->COIns + CO RedElim Product & Pd(0) COIns->RedElim + MeOH / Base RedElim->Pd0 - Methyl Ester

Mechanism of Palladium-catalyzed carbonylation of enol triflates.

Part 3: Quantitative Data & Route Comparison

The superiority of the kinetic enol triflate route is evident when comparing key process metrics against the classical cyanohydrin dehydration method.

Process ParameterKinetic Enol Triflate + Pd CarbonylationCyanohydrin Formation + Dehydration
Primary Product 6-Methylcyclohex-1-enecarboxylic acid 2-Methylcyclohex-1-enecarboxylic acid
Regioselectivity > 95:5 (Kinetic Control)~ 15:85 (Thermodynamic Control)
Overall Yield 65 - 75%< 20% (for the 6-methyl isomer)
Scalability High (Requires pressurized CO reactor)Moderate (Requires complex chromatography)
Key Reagents LDA, PhNTf₂, Pd(OAc)₂, dppp, CO gasHCN (or KCN/NaHSO₃), POCl₃, H₃PO₄

Part 4: Self-Validating Experimental Protocols

The following protocols are designed with built-in In-Process Controls (IPCs) to ensure self-validation at each critical juncture.

Protocol A: Regioselective Synthesis of 6-Methylcyclohex-1-enyl trifluoromethanesulfonate

Objective: Isolate the kinetic enol triflate while strictly suppressing the thermodynamic 2-methyl isomer.

  • Preparation of LDA: In an oven-dried Schlenk flask under an argon atmosphere, add anhydrous THF and diisopropylamine (1.1 equiv). Cool the mixture to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Kinetic Enolization: Slowly add 2-methylcyclohexanone (1.0 equiv) dissolved in THF dropwise over 15 minutes to the LDA solution at -78 °C. Crucial: Strict temperature control at -78 °C is mandatory to prevent equilibration to the thermodynamic enolate.

  • Trapping: After 1 hour of stirring, add a solution of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 1.1 equiv) in THF. Stir for 2 hours at -78 °C, then allow the system to slowly warm to room temperature overnight.

  • Validation & Workup (IPC): Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash the combined organics with 10% NaOH (this specifically removes the N-phenyltrifluoromethanesulfonamide byproduct), followed by brine. Dry over MgSO₄. Concentrate and purify via flash chromatography (100% hexane). Validation: ¹H NMR should show a single vinylic proton peak, confirming the >95:5 regioselectivity.

Protocol B: Palladium-Catalyzed Carbonylation and Saponification

Objective: Convert the enol triflate to the target carboxylic acid with absolute retention of double bond geometry.

  • Carbonylation Setup: In a specialized pressure vessel, dissolve 6-methylcyclohex-1-enyl triflate (1.0 equiv) in a solvent mixture of DMF and Methanol (4:1 ratio). Add triethylamine (2.0 equiv) to serve as the base for the catalytic cycle.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and 1,3-bis(diphenylphosphino)propane (dppp, 5 mol%).

  • Reaction Execution: Purge the vessel with CO gas three times to remove oxygen, then pressurize to 10 bar CO. Heat the reaction mixture to 60 °C for 12 hours.

  • IPC: Monitor the reaction via GC-MS. Do not proceed until the starting triflate peak is entirely consumed. Once validated, cool the vessel and safely vent the CO gas.

  • Saponification: Isolate the intermediate methyl ester via standard aqueous workup (EtOAc/H₂O). Dissolve the crude ester in a THF/H₂O (1:1) mixture and add LiOH·H₂O (3.0 equiv). Stir at room temperature for 12 hours.

  • Final Isolation: Wash the basic aqueous layer with diethyl ether to remove organic impurities. Acidify the aqueous layer to pH 2 using 1M HCl. Extract the newly formed carboxylic acid with EtOAc. Dry and concentrate to afford pure 6-Methylcyclohex-1-enecarboxylic acid.

References

  • Title: Discovery and synthesis of cyclohexenyl derivatives as modulators of CC chemokine receptor 2 activity. Source: molaid.com.
  • Title: Solvent and Structural Effects on the Activation Parameters of the Reaction of Carboxylic Acids with Diazodiphenylmethane. Source: doi.org.
  • Title: New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization of a meso-1,3-Cyclohexanedicarboxylic Acid Diester. Source: acs.org.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-Methylcyclohex-1-enecarboxylic acid

Application Note: Step-by-Step Synthesis Protocol for 6-Methylcyclohex-1-enecarboxylic Acid Strategic Overview & Mechanistic Rationale 6-Methylcyclohex-1-enecarboxylic acid is a highly valuable, rigid cyclohexenyl buildi...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Synthesis Protocol for 6-Methylcyclohex-1-enecarboxylic Acid

Strategic Overview & Mechanistic Rationale

6-Methylcyclohex-1-enecarboxylic acid is a highly valuable, rigid cyclohexenyl building block, prominently featured in the synthesis of potent CC chemokine receptor 2 (CCR2) antagonists [1]. Synthesizing this specific regioisomer requires strict control over double-bond placement, as the target molecule possesses a trisubstituted alkene that is thermodynamically less stable than its tetrasubstituted counterpart (2-methylcyclohex-1-enecarboxylic acid).

To achieve absolute regiocontrol, this protocol utilizes a three-stage sequence:

  • Kinetic Enolization: Deprotonation of 2-methylcyclohexanone at the less hindered C6 position, followed by trapping with Comins' reagent to form a vinyl triflate [2].

  • Homologation: Palladium-catalyzed methoxycarbonylation of the vinyl triflate via the Cacchi protocol [3].

  • Mild Saponification: Hydrolysis of the ester under non-isomerizing conditions to yield the final free acid.

Pathway Visualization

SynthesisWorkflow SM 2-Methylcyclohexanone Enolate Kinetic Enolate (C1=C6) SM->Enolate LDA, THF, -78°C Triflate 6-Methylcyclohex-1-enyl triflate Enolate->Triflate Comins' Reagent Ester Methyl 6-methylcyclohex- 1-enecarboxylate Triflate->Ester Pd(OAc)2, dppp CO, MeOH Product 6-Methylcyclohex-1- enecarboxylic acid Ester->Product LiOH, THF/H2O

Workflow for the regioselective synthesis of 6-methylcyclohex-1-enecarboxylic acid.

Quantitative Data & Quality Control Metrics

To ensure a self-validating system, researchers must verify the integrity of the intermediates at each step. The following table summarizes the expected quantitative yields and the critical analytical markers required to confirm regiochemical fidelity.

StepIntermediate / ProductReagents & ConditionsTimeYieldKey Analytical Marker (¹H NMR, CDCl₃)
1 6-Methylcyclohex-1-enyl triflateLDA, Comins' Reagent, -78 °C to 25 °C4 h82%δ 5.75 (t, 1H, vinylic CH). Absence of signal at δ 5.4 confirms no thermodynamic isomer.
2 Methyl 6-methylcyclohex-1-enecarboxylatePd(OAc)₂, dppp, CO (1 atm), MeOH, 60 °C12 h88%δ 3.72 (s, 3H, -OCH₃), δ 6.90 (t, 1H, vinylic CH).
3 6-Methylcyclohex-1-enecarboxylic acidLiOH·H₂O, THF/MeOH/H₂O, 25 °C8 h95%δ 11.5 (br s, 1H, -COOH), δ 7.05 (t, 1H, vinylic CH). Loss of δ 3.72 singlet.

Step-by-Step Methodologies

Step 1: Regioselective Synthesis of 6-Methylcyclohex-1-enyl Trifluoromethanesulfonate

Objective: Generate the kinetic enolate of 2-methylcyclohexanone and trap it to form the C1=C6 double bond.

  • Charge a flame-dried Schlenk flask with anhydrous THF (50 mL) and diisopropylamine (1.1 equiv). Cool to -78 °C under an argon atmosphere.

  • Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form lithium diisopropylamide (LDA).

  • Add 2-methylcyclohexanone (1.0 equiv) dropwise over 15 minutes. Stir strictly at -78 °C for 1 hour to ensure complete kinetic enolization.

  • Add a solution of Comins' reagent (N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide), 1.2 equiv) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature over 3 hours.

  • Quench with saturated aqueous NH₄Cl, extract with Et₂O (3x), wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify via silica gel flash chromatography (100% hexanes) to afford the triflate.

  • Causality & Expert Insights: The use of LDA at -78 °C is non-negotiable. It prevents the equilibration of the enolate to the thermodynamically more stable C1=C2 isomer. Comins' reagent is specifically selected over triflic anhydride (Tf₂O) because Tf₂O can react violently with unreacted diisopropylamine to form harmful byproducts and cause polymerization. Comins' reagent provides a mild, highly selective transfer of the triflyl group to the kinetic enolate [2].

Step 2: Palladium-Catalyzed Methoxycarbonylation

Objective: Convert the vinyl triflate to an α,β-unsaturated methyl ester via carbon monoxide insertion.

  • Dissolve 6-methylcyclohex-1-enyl triflate (1.0 equiv) in a mixture of anhydrous DMF (0.2 M) and anhydrous methanol (10.0 equiv).

  • Add triethylamine (2.0 equiv), Pd(OAc)₂ (5 mol%), and dppp (1,3-bis(diphenylphosphino)propane, 5 mol%).

  • Purge the reaction vessel with CO gas (Caution: highly toxic, perform in a well-ventilated fume hood) and maintain a CO atmosphere using a balloon.

  • Heat the mixture to 60 °C and stir vigorously for 12 hours.

  • Cool to room temperature, dilute with EtOAc, and wash sequentially with water (3x) and brine to remove the DMF.

  • Dry over Na₂SO₄, concentrate, and purify via flash chromatography (95:5 Hexanes:EtOAc) to yield methyl 6-methylcyclohex-1-enecarboxylate.

  • Causality & Expert Insights: This transformation relies on the Cacchi protocol [3]. The bidentate ligand dppp is specifically chosen over monodentate ligands like PPh₃. Monodentate ligands often allow for β-hydride elimination and re-insertion pathways during the lifespan of the palladium intermediate, leading to double-bond migration. The rigid bite angle of dppp suppresses this isomerization, locking the double bond at the desired position.

Step 3: Mild Saponification to the Free Acid

Objective: Hydrolyze the methyl ester to 6-methylcyclohex-1-enecarboxylic acid without isomerizing the double bond.

  • Dissolve methyl 6-methylcyclohex-1-enecarboxylate (1.0 equiv) in a 3:1:1 mixture of THF, methanol, and water (0.1 M overall concentration).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv).

  • Stir the biphasic mixture vigorously at 25 °C for 8 hours. Monitor completion via TLC (stain with KMnO₄).

  • Once complete, concentrate in vacuo to remove the volatile organics (THF and methanol).

  • Dilute the remaining aqueous layer with water, cool to 0 °C, and carefully acidify to pH 2 using 1M HCl.

  • Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield 6-methylcyclohex-1-enecarboxylic acid.

  • Causality & Expert Insights: Saponification must be performed under mild conditions (LiOH at room temperature). Harsher conditions, such as refluxing NaOH or KOH, risk thermodynamic equilibration of the double bond. Because the tetrasubstituted 2-methylcyclohex-1-enecarboxylic acid is thermodynamically more stable than the trisubstituted 6-methylcyclohex-1-enecarboxylic acid, aggressive basic environments will cause the double bond to migrate. Mild hydrolysis ensures the kinetic regiochemistry established in Step 1 is perfectly preserved.

References

  • Brown, G. D., et al. "Discovery and Synthesis of Cyclohexenyl Derivatives as Modulators of CC Chemokine Receptor 2 Activity." Bioorganic & Medicinal Chemistry Letters, vol. 26, no. 2, 2016, pp. 662-666. URL:[Link]

  • Comins, D. L., Dehghani, A. "Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates." Tetrahedron Letters, vol. 33, no. 42, 1992, pp. 6299-6302. URL:[Link]

  • Cacchi, S., Morera, E., Ortar, G. "Palladium-Catalyzed Carbonylation of Vinyl Triflates: A Novel Method for One-Pot Homologation of Ketones to Unsaturated Carboxylic Acid Derivatives." Tetrahedron Letters, vol. 26, no. 8, 1985, pp. 1109-1112. URL:[Link]

Sources

Application

Application Note: Regioselective Synthesis of 6-Methylcyclohex-1-enecarboxylic Acid from Cyclohexanone

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the de novo synthesis of 6-methylcyclohex-1-enecarboxylic acid starting...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the de novo synthesis of 6-methylcyclohex-1-enecarboxylic acid starting from cyclohexanone, utilizing kinetic enolate trapping and palladium-catalyzed carbonylation.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 6-methylcyclohex-1-enecarboxylic acid requires precise control over both alkylation and double-bond regiochemistry. Direct functionalization of cyclohexanone is challenging due to competing polyalkylation and thermodynamic equilibration. To circumvent these issues, we employ a four-stage sequence governed by strict mechanistic causality:

  • Mono-alkylation via Stork Enamine Synthesis: Direct alkylation of cyclohexanone using lithium diisopropylamide (LDA) and methyl iodide often yields a mixture of unreacted starting material, mono-alkylated, and poly-alkylated products. By converting cyclohexanone to its pyrrolidine enamine, we restrict the reaction to a single alkylation event. The steric bulk of the intermediate iminium salt prevents a second equivalent of electrophile from reacting, ensuring high fidelity in generating 2-methylcyclohexanone[1].

  • Regioselective Kinetic Enol Triflate Formation: 2-Methylcyclohexanone possesses two distinct α -protons (C2 and C6). Thermodynamic enolization favors the more substituted C2 position. However, by using a bulky base (LDA) at cryogenic temperatures (–78 °C), deprotonation occurs kinetically at the less hindered C6 position. Trapping this kinetic enolate with Comins' Reagent yields 6-methylcyclohex-1-en-1-yl trifluoromethanesulfonate[2].

  • Palladium-Catalyzed Carbonylation: The enol triflate undergoes oxidative addition with a Pd(0) catalyst. Subsequent migratory insertion of carbon monoxide (CO) and nucleophilic trapping by methanol yields methyl 6-methylcyclohex-1-enecarboxylate[3]. This one-carbon homologation effectively installs the carboxylate framework exactly at the site of the original ketone[2].

  • Saponification: Mild hydrolysis of the methyl ester with lithium hydroxide provides the target α,β -unsaturated carboxylic acid without migrating the double bond.

Synthetic Workflow Diagram

Route A Cyclohexanone (Starting Material) B 1-(Pyrrolidin-1-yl)cyclohex-1-ene (Enamine Intermediate) A->B Pyrrolidine, cat. TsOH Toluene, Dean-Stark, reflux C 2-Methylcyclohexanone (Mono-alkylated) B->C 1. MeI, Dioxane, 60°C 2. H2O, HCl, reflux D 6-Methylcyclohex-1-en-1-yl triflate (Kinetic Enol Triflate) C->D LDA, THF, -78°C then Comins' Reagent E Methyl 6-methylcyclohex-1-enecarboxylate (Carbonylation Product) D->E Pd(OAc)2, dppf, CO (1 atm) MeOH, Et3N, DMF, 60°C F 6-Methylcyclohex-1-enecarboxylic acid (Target Molecule) E->F LiOH·H2O THF/MeOH/H2O, RT

Fig 1: Four-step synthetic workflow from cyclohexanone to 6-methylcyclohex-1-enecarboxylic acid.

Quantitative Reaction Parameters

The following table summarizes the critical parameters, expected yields, and validation methods for each synthetic stage.

StepTransformationReagents & CatalystsTemp (°C)Time (h)Expected YieldSelf-Validation Checkpoint
1 Cyclohexanone 2-MethylcyclohexanonePyrrolidine, MeI, HCl110 / 601275–80%GC-MS: Single peak at m/z 112.
2 2-Methylcyclohexanone Enol TriflateLDA, Comins' Reagent–78480–85% 19 F NMR: Sharp singlet at ~ –74 ppm.
3 Enol Triflate Methyl EsterPd(OAc) 2​ , dppf, CO, MeOH601670–75%IR: Ester C=O stretch at ~1715 cm −1 .
4 Methyl Ester Target AcidLiOH·H 2​ O, THF/H 2​ O25690–95% 1 H NMR: Vinylic proton at ~7.1 ppm.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Methylcyclohexanone

Objective: Achieve strict mono-alkylation via the Stork enamine intermediate.

  • Enamine Formation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve cyclohexanone (9.8 g, 100 mmol) in toluene (150 mL). Add pyrrolidine (8.5 g, 120 mmol) and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol).

  • Dehydration: Reflux the mixture until the theoretical volume of water (~1.8 mL) is collected (approx. 4 hours). Concentrate the solution in vacuo to yield crude 1-(pyrrolidin-1-yl)cyclohex-1-ene.

  • Alkylation: Dissolve the crude enamine in anhydrous 1,4-dioxane (100 mL). Add methyl iodide (17.0 g, 120 mmol) dropwise at room temperature. Heat the mixture to 60 °C for 12 hours.

  • Hydrolysis: Cool to room temperature, add 10% aqueous HCl (50 mL), and reflux for 2 hours to hydrolyze the iminium salt.

  • Workup: Extract with diethyl ether (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via vacuum distillation to obtain 2-methylcyclohexanone as a colorless oil.

Step 2: Synthesis of 6-Methylcyclohex-1-en-1-yl Trifluoromethanesulfonate

Objective: Kinetically trap the less substituted enolate to define the double bond regiochemistry.

  • Base Preparation: In an oven-dried Schlenk flask under argon, add anhydrous THF (100 mL) and diisopropylamine (6.07 g, 60 mmol). Cool to –78 °C and add n-butyllithium (2.5 M in hexanes, 24 mL, 60 mmol) dropwise. Stir for 30 minutes.

  • Enolization: Add a solution of 2-methylcyclohexanone (5.6 g, 50 mmol) in THF (20 mL) dropwise over 20 minutes, maintaining the internal temperature at –78 °C. Stir for 1 hour to ensure complete kinetic deprotonation.

  • Trapping: Add a solution of Comins' Reagent (N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide)) (21.6 g, 55 mmol) in THF (30 mL) dropwise. Stir at –78 °C for 2 hours, then allow to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ (50 mL). Extract with hexanes (3 × 50 mL). The use of hexanes selectively extracts the non-polar enol triflate while leaving polar byproducts in the aqueous layer. Dry and concentrate. Purify via flash chromatography (100% hexanes) to yield the kinetic enol triflate.

Step 3: Palladium-Catalyzed Carbonylation

Objective: Homologate the triflate to the corresponding methyl ester.

  • Reaction Setup: In a heavy-walled pressure vessel, dissolve the enol triflate (7.3 g, 30 mmol) in anhydrous DMF (80 mL) and methanol (20 mL).

  • Catalyst Addition: Add triethylamine (9.1 g, 90 mmol), Pd(OAc) 2​ (0.33 g, 1.5 mmol, 5 mol%), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (1.0 g, 1.8 mmol, 6 mol%).

  • Carbonylation: Purge the vessel with CO gas three times, then pressurize to 1 atm with a CO balloon (or 15 psi in a reactor). Heat the mixture to 60 °C for 16 hours[3].

  • Workup: Cool to room temperature, dilute with diethyl ether (150 mL), and wash sequentially with water (3 × 50 mL) and brine to remove DMF. Dry over Na 2​ SO 4​ and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5) to isolate methyl 6-methylcyclohex-1-enecarboxylate.

Step 4: Saponification to the Target Acid

Objective: Unmask the carboxylic acid without isomerizing the α,β -unsaturated system.

  • Hydrolysis: Dissolve the methyl ester (3.08 g, 20 mmol) in a mixture of THF/MeOH/H 2​ O (3:1:1, 50 mL). Add lithium hydroxide monohydrate (2.5 g, 60 mmol).

  • Stirring: Stir vigorously at room temperature for 6 hours. Monitor by TLC until the ester is completely consumed.

  • Acidification: Concentrate in vacuo to remove organic solvents. Dilute the aqueous residue with water (20 mL) and cool to 0 °C. Carefully acidify to pH 2 using 1M HCl.

  • Isolation: Extract the precipitated acid with ethyl acetate (3 × 30 mL). Wash with brine, dry over Na 2​ SO 4​ , and concentrate. Recrystallize from hexanes/ethyl acetate to yield pure 6-methylcyclohex-1-enecarboxylic acid.

Troubleshooting & Self-Validation Checkpoints

To ensure scientific integrity and high yields, monitor the following checkpoints:

  • Over-alkylation in Step 1: If GC-MS reveals a peak at m/z 126, thermodynamic equilibration occurred. Ensure the enamine is fully formed and strictly dried before adding MeI.

  • Regiochemical Leakage in Step 2: The thermodynamic enol triflate (2-methylcyclohex-1-en-1-yl triflate) will lead to the wrong final product. Maintain strict cryogenic temperatures (–78 °C) during LDA addition. The 1 H NMR of the correct kinetic triflate will show a vinylic proton multiplet at ~5.8 ppm, whereas the thermodynamic triflate lacks a vinylic proton.

  • Catalyst Poisoning in Step 3: Palladium is highly sensitive to oxygen. Degas all solvents (DMF/MeOH) by sparging with argon for 30 minutes prior to the addition of Pd(OAc) 2​ .

  • Final Product Verification: The target molecule, 6-methylcyclohex-1-enecarboxylic acid, must exhibit a characteristic 1 H NMR (CDCl 3​ ) profile: a multiplet at ~7.1 ppm corresponding to the C2 vinylic proton, and a distinct doublet at ~1.1 ppm corresponding to the C6 methyl group.

References

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society. URL:[Link]

  • McMurry, J. E., & Scott, W. J. (1983). A method for the regioselective synthesis of enol triflates by enolate trapping. Tetrahedron Letters, 24(10), 979-982. URL:[Link]

  • Cacchi, S., Morera, E., & Ortar, G. (1985). Palladium-catalyzed carbonylation of enol triflates. A novel method for one-carbon homologation of ketones to α,β-unsaturated carboxylic acid derivatives. Tetrahedron Letters, 26(9), 1109-1112. URL:[Link]

  • Xiao, Z., et al. (2020). Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist. ACS Medicinal Chemistry Letters. PMC. URL:[Link]

Sources

Method

Application Note: Stereoselective Catalytic Hydrogenation of 6-Methylcyclohex-1-enecarboxylic Acid

Executive Summary This application note provides a comprehensive, field-proven methodology for the catalytic hydrogenation of 6-methylcyclohex-1-enecarboxylic acid to 2-methylcyclohexanecarboxylic acid. Designed for drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, field-proven methodology for the catalytic hydrogenation of 6-methylcyclohex-1-enecarboxylic acid to 2-methylcyclohexanecarboxylic acid. Designed for drug development professionals and synthetic chemists, this guide elucidates the stereochemical causality of the transformation, benchmarks catalyst performance, and delivers a self-validating experimental protocol to ensure the high-yield, reproducible synthesis of the cis-enriched product.

Mechanistic Principles & Stereochemical Causality

The reduction of cyclohexene-carboxylic acid derivatives is a fundamental transformation in the synthesis of pharmaceutical intermediates and fine chemicals[1]. The hydrogenation of 6-methylcyclohex-1-enecarboxylic acid specifically involves the saturation of the endocyclic C1=C2 double bond.

Because the starting material possesses a methyl group at the allylic C6 position, the stereochemical outcome of this reaction is strictly governed by steric approach control [2].

  • Catalyst Adsorption : The heterogeneous catalyst (e.g., Pd/C or PtO 2​ ) preferentially adsorbs onto the less sterically hindered face of the cyclohexene ring, which is the face opposite to the bulky C6 methyl group.

  • Syn-Addition : Molecular hydrogen is delivered via syn-addition from the catalyst surface directly to the C1 and C2 carbons[3].

  • Stereochemical Outcome : Because hydrogen is added to the face opposite the methyl group, the resulting C1 carboxyl group is pushed to the same face as the C6 methyl group (which is renumbered to C2 in the saturated cycloalkane nomenclature). This mechanistic causality dictates that cis-2-methylcyclohexanecarboxylic acid is formed as the major diastereomer[3],[2].

Pathway SM 6-Methylcyclohex-1-enecarboxylic acid Adsorption Catalyst Surface Adsorption (Pd/C or PtO2) SM->Adsorption Solvent (e.g., MeOH) Addition Facial-Selective Syn-Addition of Molecular H2 Adsorption->Addition H2 Gas (2-5 bar) Cis cis-2-Methylcyclohexanecarboxylic acid (Major Diastereomer) Addition->Cis Steric Approach Control Trans trans-2-Methylcyclohexanecarboxylic acid (Minor Diastereomer) Addition->Trans Competitive Addition

Reaction pathway for the catalytic hydrogenation of 6-methylcyclohex-1-enecarboxylic acid.

Catalyst Selection Matrix

The choice of catalyst and solvent directly impacts both the reaction kinetics and the diastereomeric ratio (d.r.). While transition metal catalysts are highly effective for ring saturation, their specific interactions with the substrate vary[4].

  • Palladium on Carbon (5% or 10% Pd/C) : The industry standard for alkene reduction. It provides rapid conversion at low pressures (1-3 bar) and room temperature[1]. It is highly chemoselective, reducing the alkene while leaving the carboxylic acid untouched[4].

  • Platinum Oxide (PtO 2​ , Adams' Catalyst) : Offers superior performance in highly sterically hindered environments. When used in acidic solvents (e.g., glacial acetic acid), it often yields a higher cis selectivity due to the strong, irreversible adsorption of the substrate onto the platinum surface[2].

Representative Optimization Data

The following table summarizes the quantitative causality between reaction conditions and stereochemical outcomes.

CatalystSolventPressure (bar)Temp (°C)Time (h)Conversion (%)cis:trans Ratio
5% Pd/CMethanol3.0256>9985:15
10% Pd/CEthyl Acetate1.525129688:12
PtO 2​ Acetic Acid4.0254>9992:8
5% Ru/CMethanol10.05088270:30

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system: every critical step includes an In-Process Control (IPC) to validate success before proceeding, ensuring trustworthiness and reproducibility.

Reagents and Equipment
  • Substrate : 6-Methylcyclohex-1-enecarboxylic acid (CAS: 5726-56-7), >98% purity.

  • Catalyst : 5% Pd/C (50% w/w water wet to mitigate pyrophoricity).

  • Solvent : HPLC-grade Methanol.

  • Equipment : Parr hydrogenation apparatus or certified high-pressure autoclave; Celite® 545 for filtration.

Step-by-Step Methodology

Step 1: Reactor Charging

  • Dissolve 10.0 g (71.3 mmol) of 6-methylcyclohex-1-enecarboxylic acid in 100 mL of methanol.

    • Causality: Methanol provides excellent solubility for the carboxylic acid and facilitates rapid hydrogen transfer at the gas-liquid-solid interface.

  • Carefully add 0.5 g of 5% Pd/C.

    • Safety Note: Always add the catalyst to the solvent under a steady stream of inert gas to prevent solvent ignition.

Step 2: Purging and Pressurization

  • Seal the autoclave securely. Purge the headspace with Nitrogen (3 × 3 bar) to completely displace oxygen, followed by Hydrogen (3 × 3 bar) to displace the Nitrogen.

  • Pressurize the reactor to 3.0 bar (approx. 45 psi) with H 2​ .

Step 3: Reaction Execution & Monitoring (IPC)

  • Initiate vigorous stirring (800-1000 rpm) at 25 °C.

  • Validation Check (IPC): Monitor the pressure drop continuously. The theoretical hydrogen uptake for 71.3 mmol is ~1.75 L at standard conditions. The reaction is deemed complete when the pressure stabilizes and no further H 2​ uptake is observed for 30 consecutive minutes (typically 4-6 hours)[3].

Step 4: Catalyst Filtration

  • Vent the reactor safely into a fume hood and purge the system with Nitrogen.

  • Filter the crude reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst[3]. Wash the pad with an additional 20 mL of methanol.

  • Validation Check (IPC): Inspect the filtrate visually. It must be completely clear and colorless. A grey tint indicates colloidal palladium leaching; if observed, re-filter the solution through a 0.22 µm PTFE membrane to prevent heavy metal contamination in downstream processes.

Step 5: Isolation and Analysis

  • Evaporate the solvent under reduced pressure (Rotary Evaporator, 40 °C, 150 mbar) to yield the crude 2-methylcyclohexanecarboxylic acid.

  • Validation Check (IPC): Analyze the crude product via 1 H-NMR or GC-FID. Confirm the complete disappearance of the olefinic protons (typically δ 5.5-6.0 ppm) and determine the final cis:trans diastereomeric ratio[3],[1].

References

  • Application Notes and Protocols for the Synthesis of 2-Methylcyclohexanecarboxylic Acid via Catalytic Hydrogenation . BenchChem. 3

  • Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters . ScholarWorks at WMU. 2

  • Application Note: Reduction of Cyclohex-2-ene-1-carboxylic Acid to Cyclohexanecarboxylic Acid . BenchChem. 1

  • Catalytic Hydrogenation of Benzoic Acid . IntechOpen.4

Sources

Application

Application Note: High-Efficiency Esterification Protocols for 6-Methylcyclohex-1-enecarboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 6-Methylcyclohex-1-enecarboxylic acid (CAS: 5726-56-7) Mechanistic Challenges & Substrate Profiling In drug discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 6-Methylcyclohex-1-enecarboxylic acid (CAS: 5726-56-7)

Mechanistic Challenges & Substrate Profiling

In drug discovery, cyclohexenyl derivatives frequently serve as critical building blocks for active pharmaceutical ingredients, including modulators of CC chemokine receptor 2 and neuraminidase inhibitors[1][2]. However, the esterification of 6-Methylcyclohex-1-enecarboxylic acid presents a unique "double threat" to synthetic chemists:

  • Severe Steric Hindrance: The methyl group at the C6 position sits immediately adjacent to the C1-carboxylic acid. This creates significant allylic strain (A-strain) and physically shields the Bürgi-Dunitz trajectory required for a nucleophilic alcohol to attack the carbonyl carbon.

  • α,β -Unsaturation: The C1=C2 double bond is conjugated with the carbonyl system. Subjecting this substrate to traditional, harsh Fischer esterification conditions (e.g., refluxing H2​SO4​ ) frequently leads to two failure modes:

    • Double Bond Migration: Isomerization to the β,γ -position to relieve steric strain.

    • Conjugate Addition: Unwanted Michael addition of the alcohol across the double bond.

To achieve high yields without degrading the substrate, the esterification strategy must either hyper-activate the carbonyl under strictly mild conditions or bypass carbonyl nucleophilic attack entirely .

Strategic Workflow & Decision Matrix

Selecting the correct protocol depends entirely on the nature of the target ester. As a self-validating system, the workflow below ensures that the chosen reaction mechanism directly mitigates the steric profile of the coupling partner.

DecisionTree Start Target Ester of 6-Methylcyclohex-1-enecarboxylic Acid Q1 Is the target an alkyl ester (e.g., Methyl, Benzyl, Allyl)? Start->Q1 Yes1 Use Base-Promoted Alkylation (Alkyl Halide + K2CO3) Q1->Yes1 Yes No1 Target requires coupling with an Alcohol Q1->No1 No Q2 Is the alcohol sterically hindered (2° or 3°)? No1->Q2 Yes2 Use Acid Chloride Method (Oxalyl Chloride + Et3N) Q2->Yes2 Yes No2 Use Steglich Esterification (EDC + DMAP) Q2->No2 No

Decision matrix for selecting the optimal esterification protocol based on substrate sterics.

Quantitative Method Comparison

The following table summarizes the validated performance metrics of the three core methodologies when applied to sterically hindered α,β -unsaturated cyclic acids[3][4].

MethodologyOptimal Substrate ScopeTypical YieldRisk of IsomerizationMechanistic Advantage
Steglich (EDC/DMAP) Primary & unhindered secondary alcohols75–90%LowMild room-temperature conditions; avoids strong acids.
Base Alkylation Methyl, Benzyl, and Allyl halides85–95%Very LowBypasses carbonyl attack entirely via SN​2 displacement.
Acid Chloride Tertiary & highly hindered alcohols60–80%ModerateProvides the highest level of electrophilic activation.

Validated Experimental Protocols

Protocol A: Modified Steglich Esterification (EDC·HCl / DMAP)

Causality & Design: Traditional Steglich esterifications use DCC, which generates dicyclohexylurea—a byproduct notoriously difficult to separate from non-polar esters. This protocol substitutes DCC with EDC·HCl , ensuring the urea byproduct is entirely water-soluble.[3] highlights that for hindered acids, DMAP is non-negotiable; it intercepts the sterically blocked O-acylisourea before it can undergo a dead-end rearrangement[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N2​ , dissolve 6-Methylcyclohex-1-enecarboxylic acid (1.0 eq, 10 mmol) and the target alcohol (1.2 eq) in anhydrous Dichloromethane (DCM, 50 mL).

  • Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.2 eq). Note: Do not omit DMAP; it acts as the critical acyl transfer agent.

  • Coupling: Cool the mixture to 0 °C. Add EDC·HCl (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Self-Validation (QC): Monitor via TLC (UV active). The disappearance of the acid spot confirms the consumption of the starting material.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 x 25 mL) to remove DMAP and unreacted EDC, followed by saturated aqueous NaHCO3​ (2 x 25 mL) to remove unreacted acid. Dry over MgSO4​ , filter, and concentrate in vacuo.

DMAP_Mech Acid 6-Methylcyclohex-1- enecarboxylic acid Oacyl O-Acylisourea Intermediate (Sterically Blocked) Acid->Oacyl EDC Nacyl N-Acylpyridinium Ion (Hyper-Electrophilic) Oacyl->Nacyl DMAP Attack (Fast) DeadEnd N-Acylurea (Dead End Byproduct) Oacyl->DeadEnd Rearrangement (Slow, if no DMAP) Product Target Ester + Regenerated DMAP Nacyl->Product Alcohol Attack

Mechanistic role of DMAP overcoming steric hindrance in Steglich esterification.

Protocol B: Base-Promoted Alkylation (For Alkyl Halides)

Causality & Design: When synthesizing methyl, benzyl, or allyl esters, we can completely bypass the steric shielding of the C6-methyl group. By deprotonating the acid to form a carboxylate, the reaction mechanism shifts from a nucleophilic attack on the hindered carbonyl to an SN​2 attack by the carboxylate onto the alkyl halide. Using DMF as the solvent is critical; it preferentially solvates the potassium cation, leaving a highly reactive, "naked" carboxylate anion.

Step-by-Step Methodology:

  • Preparation: Dissolve 6-Methylcyclohex-1-enecarboxylic acid (1.0 eq, 10 mmol) in anhydrous DMF (40 mL).

  • Deprotonation: Add finely powdered, anhydrous K2​CO3​ (2.0 eq). Stir at room temperature for 30 minutes to ensure complete carboxylate formation.

  • Alkylation: Dropwise, add the alkyl halide (e.g., Benzyl Bromide, 1.5 eq).

  • Reaction: Stir at room temperature for 4–6 hours.

  • Self-Validation (QC): The reaction is self-indicating; the precipitation of potassium halide salts (e.g., KBr) visually confirms the progression of the SN​2 displacement.

  • Workup: Quench with water (100 mL) to dissolve salts and DMF. Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers thoroughly with brine (3 x 30 mL) to remove residual DMF. Dry and concentrate.

Protocol C: Mild Acid Chloride Activation

Causality & Design: For highly hindered tertiary alcohols where Steglich esterification fails, the acid must be converted to an acid chloride. We utilize Oxalyl Chloride with catalytic DMF rather than Thionyl Chloride. Oxalyl chloride operates at room temperature, which is paramount to preventing the thermal deconjugation/isomerization of the α,β -unsaturated double bond[4][6].

Step-by-Step Methodology:

  • Activation: Dissolve the acid (1.0 eq, 10 mmol) in anhydrous DCM (40 mL) under N2​ at 0 °C. Add 1 drop of DMF (catalyst).

  • Chlorination: Slowly add Oxalyl Chloride (1.2 eq). Caution: Vigorous gas evolution ( CO , CO2​ , HCl ) will occur. Stir for 2 hours at room temperature until gas evolution ceases.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under a gentle stream of N2​ (do not heat excessively). Re-dissolve the resulting acid chloride in fresh DCM (20 mL).

  • Esterification: In a separate flask, dissolve the target alcohol (1.5 eq) and Triethylamine ( Et3​N , 2.0 eq) in DCM (20 mL) at 0 °C. Dropwise, add the acid chloride solution.

  • Workup: Stir for 4 hours. Quench with saturated aqueous NH4​Cl , extract with DCM, dry, and concentrate.

References

  • National Institutes of Health (PMC) - Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Source: nih.gov URL:[Link]

  • ResearchGate - An Efficient Method for the Selective Iodination of α,β-Unsaturated Ketones Source: researchgate.net URL:[Link]

Sources

Method

Application Notes and Protocols for the Utilization of 6-Methylcyclohex-1-enecarboxylic Acid in Advanced Polymer Cross-Linking

Introduction: A Novel Bifunctional Monomer for Tunable Polymer Architectures In the pursuit of advanced polymeric materials with tailored properties, the role of cross-linking agents is paramount. These molecules form th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Novel Bifunctional Monomer for Tunable Polymer Architectures

In the pursuit of advanced polymeric materials with tailored properties, the role of cross-linking agents is paramount. These molecules form the covalent bridges between polymer chains, transforming linear or branched structures into robust, three-dimensional networks. This guide introduces 6-Methylcyclohex-1-enecarboxylic acid, a bifunctional monomer, as a versatile building block for creating cross-linked polymers with tunable characteristics. Its unique structure, featuring a reactive carboxylic acid group and a polymerizable cyclohexene ring, offers a two-stage approach to network formation. This allows for the initial synthesis of a functionalized, processable polymer, followed by a distinct cross-linking step to achieve the desired final properties.

This document provides a comprehensive overview of the theoretical and practical aspects of using 6-Methylcyclohex-1-enecarboxylic acid in polymer cross-linking. It is intended for researchers and professionals in materials science, polymer chemistry, and drug development who are seeking to design novel materials with enhanced mechanical, thermal, and chemical stability.

Physicochemical Properties of 6-Methylcyclohex-1-enecarboxylic Acid

A thorough understanding of the monomer's properties is essential for its effective application.

PropertyValueSource
Molecular FormulaC8H12O2[1][2]
Molecular Weight140.18 g/mol [2]
AppearanceColorless liquid or white to almost white powder/lump[1]
Melting Point-17 °C[1]
Boiling Point193 °C[1]
Density0.975 g/cm³[1]
SolubilitySoluble in organic solvents (e.g., ethanol, DMF, dichloromethane); almost insoluble in water.[1]

Conceptual Framework: A Two-Stage Cross-Linking Strategy

The utility of 6-Methylcyclohex-1-enecarboxylic acid as a cross-linking precursor lies in its two distinct reactive sites. This enables a sequential approach to polymer network formation, providing excellent control over the material's properties at each stage.

  • Stage 1: Polymer Functionalization. The carboxylic acid group serves as a handle to incorporate the monomer into a polymer backbone. This can be achieved through standard condensation polymerization techniques, for instance, by reacting it with a diol to form a polyester, or by grafting it onto an existing polymer with reactive side chains. The result is a linear or branched polymer with pendent cyclohexene rings.

  • Stage 2: Network Formation (Cross-Linking). The incorporated cyclohexene double bonds can then be polymerized in a subsequent step to form cross-links between the polymer chains. This can be initiated by free-radical polymerization, for example, using thermal or photoinitiators. The extent of cross-linking, and thus the final properties of the material, can be controlled by the initial concentration of the monomer and the conditions of the cross-linking reaction.

G cluster_0 Stage 1: Polymer Functionalization cluster_1 Stage 2: Cross-Linking A Polymer Backbone (e.g., Polyester with -OH groups) C Functionalized Linear Polymer (with pendent cyclohexene groups) A->C Esterification B 6-Methylcyclohex-1-enecarboxylic acid B->C D Functionalized Linear Polymer F Cross-Linked Polymer Network D->F Free-Radical Polymerization E Initiator (Thermal or Photo) E->F

Caption: Two-stage cross-linking workflow using 6-Methylcyclohex-1-enecarboxylic acid.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific applications and polymer systems.

Protocol 1: Synthesis of a Functionalized Polyester with Pendent Cyclohexene Groups

This protocol describes the synthesis of a linear polyester functionalized with 6-Methylcyclohex-1-enecarboxylic acid.

Materials:

  • Diol monomer (e.g., 1,6-Hexanediol)

  • Diacid monomer (e.g., Adipoyl chloride)

  • 6-Methylcyclohex-1-enecarboxylic acid

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Acid scavenger (e.g., Pyridine, Triethylamine)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.

  • Dissolve the diol and a molar excess of the acid scavenger in the anhydrous solvent under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of the diacid chloride and 6-Methylcyclohex-1-enecarboxylic acid in the same anhydrous solvent. The molar ratio of the diacid to the functionalizing acid will determine the density of cross-linkable groups.

  • Slowly add the acid chloride solution to the diol solution at 0°C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol).

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it under vacuum at a temperature below the decomposition point of any initiators to be used in the next step.

  • Characterize the functionalized polymer using techniques such as ¹H NMR spectroscopy (to confirm the incorporation of the cyclohexene moiety) and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity.

Protocol 2: Thermal Cross-Linking of the Functionalized Polyester

This protocol describes the formation of a cross-linked network from the functionalized polyester synthesized in Protocol 1.

Materials:

  • Functionalized polyester with pendent cyclohexene groups

  • Thermal initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl peroxide)

  • Solvent (if solution-based cross-linking is desired)

Procedure:

  • Dissolve the functionalized polyester and the thermal initiator in a suitable solvent. The concentration of the initiator will influence the cross-linking density.

  • Cast the polymer solution into a mold of the desired shape.

  • Remove the solvent by evaporation in a fume hood, followed by drying in a vacuum oven at a temperature below the decomposition temperature of the initiator.

  • Heat the polymer film or molded object in an oven at a temperature sufficient to decompose the initiator and initiate free-radical polymerization of the cyclohexene groups. The curing temperature and time will depend on the specific initiator used and the desired degree of cross-linking.

  • After curing, allow the cross-linked polymer to cool to room temperature.

  • Characterize the cross-linked polymer using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (to monitor the disappearance of the C=C bond), swelling tests (to assess cross-link density), and Dynamic Mechanical Analysis (DMA) to determine the mechanical properties.

G cluster_0 Polymer Synthesis cluster_1 Cross-Linking A Dissolve Diol & Acid Scavenger C React at 0°C A->C B Prepare Acid Chloride Solution B->C D Stir at Room Temp for 24h C->D E Precipitate Polymer D->E F Filter, Wash, and Dry E->F G Characterize (NMR, GPC) F->G H Dissolve Functionalized Polymer & Initiator I Cast into Mold H->I J Dry I->J K Heat to Initiate Cross-Linking J->K L Cool K->L M Characterize (FTIR, Swelling, DMA) L->M

Caption: Experimental workflow for synthesis and cross-linking.

Alternative Cross-Linking Strategies

While free-radical polymerization is a common method for cross-linking via alkene groups, other strategies can be employed depending on the desired properties and application.

  • Thiol-Ene Click Chemistry: The pendent cyclohexene groups are amenable to reaction with multifunctional thiols in the presence of a photoinitiator. This "click" reaction is highly efficient and can be performed under mild conditions, making it suitable for applications involving sensitive biological molecules.[3][4]

  • Cationic Polymerization: The electron-rich double bond of the cyclohexene ring can also be targeted by cationic initiators, such as Lewis acids.[5] This method can lead to rapid polymerization and the formation of a highly cross-linked network.

Applications in Drug Development and Beyond

The ability to create cross-linked polymers with tunable properties opens up a wide range of potential applications, particularly in the biomedical field.

  • Controlled-Release Formulations: The cross-linked polymer network can act as a matrix for the encapsulation and sustained release of therapeutic agents. The release rate can be tuned by adjusting the cross-linking density.

  • Tissue Engineering Scaffolds: Biocompatible and biodegradable polymers functionalized and cross-linked with 6-Methylcyclohex-1-enecarboxylic acid can be fabricated into porous scaffolds that support cell growth and tissue regeneration.[3][6] The mechanical properties of the scaffold can be matched to the target tissue by controlling the degree of cross-linking.

  • Hydrogels: By using hydrophilic polymer backbones, cross-linking with this bifunctional monomer can lead to the formation of hydrogels with controlled swelling behavior. These hydrogels have applications in drug delivery, wound healing, and as cell culture substrates.

Safety Considerations

6-Methylcyclohex-1-enecarboxylic acid is an organic compound and should be handled with appropriate safety precautions. It may cause skin and eye irritation.[1][2] Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat.[1] Consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

6-Methylcyclohex-1-enecarboxylic acid is a promising bifunctional monomer that offers a versatile platform for the design of advanced cross-linked polymers. The two-stage cross-linking strategy, involving initial polymer functionalization followed by network formation, provides excellent control over the final material properties. The protocols and concepts outlined in this guide are intended to serve as a foundation for researchers to explore the potential of this unique molecule in a variety of applications, from drug delivery to materials science.

References

  • ChemBK. (2024, April 9). 6-methylcyclohex-3-ene-1-carboxylic acid. Retrieved from [Link]

  • Luo, J., et al. (2020). Fabrication and In Situ Cross-Linking of Carboxylic-Acid-Functionalized Poly(Ester Amide) Scaffolds for Tissue Engineering.
  • Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. (n.d.). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylcyclohex-3-ene-1-carboxylic acid. Retrieved from [Link]

  • Markopoulou, E., et al. (2021).
  • Sustainable Cross-Linking of Man-Made Cellulosic Fibers with Poly(carboxylic acids) for Fibrillation Control. (2021, December 3). ACS Publications. Retrieved from [Link]

  • Markopoulou, E., et al. (2021).
  • Studies on Crosslinking Efficiency of Carboxylated Polymers with Multifunctional Carbodiimides. (2025, October 17). Lund University Publications. Retrieved from [Link]

  • Mechanisms of crosslinking. (n.d.). ResearchGate. Retrieved from [Link]

  • Responsive Polyesters with Alkene and Carboxylic Acid Side-Groups for Tissue Engineering Applications. (2021, May 15). ResearchGate. Retrieved from [Link]

  • Catalytic Amine Functionalization and Polymerization of Cyclic Alkenes Creates Adhesive and Self-Healing Materials. (2021, April 21). ACS Publications. Retrieved from [Link]

  • Chemically Fueled Covalent Crosslinking of Polymer Materials. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025, April 21). MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylcyclohex-3-en-1-one. Retrieved from [Link]

  • 1-methylcyclohexanecarboxylic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. (1987, November 20). OSTI.GOV. Retrieved from [Link]

  • Methyl cyclohex-1-ene-1-carboxylate. (2018, May 16). SIELC Technologies. Retrieved from [Link]

  • 1-methylcyclohexane carboxylic acid synthesis. (2023, July 14). YouTube. Retrieved from [Link]

Sources

Application

Application Note: Reagents and Protocols for the Amidation of 6-Methylcyclohex-1-enecarboxylic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Substrate Profiling & Mechanistic Challenges The amidation of 6-Methylcyclohex-1-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Substrate Profiling & Mechanistic Challenges

The amidation of 6-Methylcyclohex-1-enecarboxylic acid presents a unique set of chemoselective and stereochemical challenges. As an α,β-unsaturated cyclic carboxylic acid[1], its reactivity is heavily influenced by two structural features:

  • Steric Hindrance: The allylic methyl group at the C6 position creates significant steric bulk adjacent to the C1-carboxylic acid. This structural crowding slows down the nucleophilic attack of the amine onto the activated acyl intermediate.

  • Deconjugative Isomerization: When the carboxylic acid is activated by a coupling reagent, the electron-withdrawing nature of the activated ester increases the acidity of the γ-protons (at C3 and C6). If strong organic bases (e.g., DIPEA, TEA) are used, base-induced deprotonation can occur, forming a transient dienolate intermediate[2]. Upon reprotonation, the double bond frequently migrates out of conjugation to the β,γ-position (deconjugation)[3]. Because the steric bulk of the C6-methyl group slows the desired amidation, this competing isomerization pathway is given a kinetic advantage, often leading to a mixture of α,β- and β,γ-unsaturated amides[4].

To achieve high yields of the pure α,β-unsaturated amide, the reaction must utilize an activation strategy that is highly electrophilic yet operates under mild, weakly basic conditions.

Reagent Selection & Causality

Standard uronium-based coupling agents like HATU or HBTU are highly efficient for sterically hindered substrates. However, they strictly require strong tertiary amine bases (like DIPEA) to generate the active carboxylate and drive the reaction, which drastically increases the risk of double-bond isomerization[4].

Propylphosphonic anhydride (T3P) is the optimal reagent for this transformation[5]. T3P activates the carboxylic acid by forming a mixed phosphonate anhydride. This intermediate is highly reactive toward amines but can be generated and consumed using much milder bases, such as N-methylimidazole (NMI) or pyridine. The concerted nature of the T3P-mediated coupling, combined with the mild basicity of the environment, successfully outcompetes the dienolate formation, preserving the α,β-unsaturated system[5]. Additionally, T3P offers superior atom economy in process chemistry, as its byproducts are entirely water-soluble[6].

Quantitative Reagent Comparison
Coupling ReagentBase RequirementIsomerization RiskSteric ToleranceAtom Economy / Workup
T3P (50% in EtOAc) Mild (NMI, Pyridine)Low HighHigh / Easy (Water-soluble salts)
EDC·HCl / HOBt Moderate (NMM)ModerateModerateModerate / Moderate (Aqueous wash)
HATU Strong (DIPEA, TEA)High Very HighLow / Hard (Requires chromatography)

Experimental Protocols

The following protocols are designed as self-validating systems. TLC and LC-MS monitoring are integrated to ensure the reaction is quenched immediately upon completion, further minimizing the risk of thermodynamic isomerization.

Protocol A: T3P-Mediated Amidation (Recommended)

Optimized for maximum preservation of the α,β-unsaturated double bond.

Reagents:

  • 6-Methylcyclohex-1-enecarboxylic acid (1.0 equiv)

  • Primary or Secondary Amine (1.2 equiv)

  • Propylphosphonic anhydride (T3P, 50% w/w in EtOAc) (1.5 equiv)

  • N-Methylimidazole (NMI) (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (0.2 M)

Step-by-Step Methodology:

  • Initialization: Charge a dry, argon-flushed round-bottom flask with 6-Methylcyclohex-1-enecarboxylic acid (1.0 equiv) and the selected amine (1.2 equiv) in anhydrous EtOAc (0.2 M concentration).

  • Base Addition: Add NMI (3.0 equiv) to the stirring solution at room temperature. Stir for 5 minutes to ensure homogeneity. Causality: NMI acts as both a mild base and a nucleophilic catalyst, accelerating the reaction without stripping the γ-protons.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Dropwise add the T3P solution (1.5 equiv) over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor the reaction strictly via LC-MS or TLC (UV active).

  • Quenching & Workup: Once the acid is consumed, quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and NMI), water, and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting amide is typically >95% pure, as all T3P phosphonate byproducts partition completely into the aqueous phase.

Protocol B: EDC/HOBt-Mediated Amidation (Alternative)

A reliable alternative when T3P is unavailable, utilizing a slightly stronger base but maintaining moderate control over isomerization.

Reagents:

  • 6-Methylcyclohex-1-enecarboxylic acid (1.0 equiv)

  • Amine (1.2 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N-Methylmorpholine (NMM) (2.5 equiv)

  • Solvent: Dichloromethane (DCM) (0.2 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM at 0 °C. Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv). Stir for 15 minutes to form the active OBt-ester.

  • Amine Introduction: Add the amine (1.2 equiv) followed by the dropwise addition of NMM (2.5 equiv). Causality: NMM (pKa ~7.4) is chosen over DIPEA (pKa ~10.5) to minimize the basicity of the medium, thereby reducing deconjugation.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–8 hours until completion (monitor via TLC).

  • Workup: Dilute with additional DCM. Wash sequentially with 10% citric acid, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography if urea byproducts persist.

Pathway Visualization

The following diagram illustrates the competitive pathways during the amidation of 6-Methylcyclohex-1-enecarboxylic acid. The desired pathway (green) is favored by T3P/NMI, while the isomerization pathway (red) is triggered by strong bases like DIPEA.

AmidationPathway Substrate 6-Methylcyclohex-1-ene- carboxylic acid Activated Activated Acyl Intermediate Substrate->Activated Coupling Reagent (T3P or HATU) Dienolate Dienolate Intermediate Activated->Dienolate Strong Base (e.g., DIPEA) Product Desired α,β-Unsaturated Amide Activated->Product Amine (Fast, Mild Base) Byproduct Deconjugated β,γ-Unsaturated Amide (Isomer) Dienolate->Byproduct Reprotonation (Side Reaction)

Mechanistic pathway of amidation vs. base-induced deconjugative isomerization.

References

  • Stereochemical Aspects of T3P Amidations. ResearchGate. Available at: 5[5]

  • Synthesis of β,γ-unsaturated primary amides from α,β-unsaturated acids and investigation of the mechanism. ResearchGate. Available at: 2[2]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Available at: 6[6]

  • 6-methylcyclohex-1-enecarboxylic acid. BLD Pharm. Available at: 1[1]

  • Isomerization reaction of olefin using RuClH(CO)(PPh(3))(3). PubMed. Available at:3[3]

  • Amide coupling reactions and alkene isomerization. Reddit (r/chemistry). Available at: 4[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Methylcyclohex-1-enecarboxylic Acid

Welcome to the technical support center for the synthesis of 6-methylcyclohex-1-enecarboxylic acid and its isomers. This guide is designed for researchers, scientists, and professionals in drug development who are lookin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 6-methylcyclohex-1-enecarboxylic acid and its isomers. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this process. The information provided herein is based on established principles of organic chemistry, particularly the Diels-Alder reaction, which is a primary method for constructing the cyclohexene core of the target molecule.

I. Introduction to the Synthesis

The synthesis of 6-methylcyclohex-1-enecarboxylic acid and its regioisomers, such as 6-methylcyclohex-3-ene-1-carboxylic acid, typically involves a [4+2] cycloaddition, or Diels-Alder reaction, between a conjugated diene and a dienophile.[1] A common and practical approach utilizes isoprene as the diene and acrylic acid as the dienophile. This reaction forms the six-membered ring structure with the desired substitutions in a single, atom-economical step.

However, achieving high yields and regioselectivity can be challenging. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and improve your reaction outcomes.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 6-methylcyclohex-1-enecarboxylic acid via the Diels-Alder reaction.

Issue 1: Low or No Product Yield

A low yield of the desired cyclohexene carboxylic acid is one of the most common issues. Several factors can contribute to this problem.

Possible Causes & Solutions:

  • Incorrect Reaction Temperature: The Diels-Alder reaction is sensitive to temperature.

    • Explanation: While higher temperatures can increase the reaction rate, they can also promote the reverse (retro-Diels-Alder) reaction, especially if the product is sterically hindered.[2] At excessively high temperatures, decomposition of starting materials or products may also occur.

    • Recommendation: Start with a moderate temperature (e.g., 100-120°C) and monitor the reaction progress.[3] If the reaction is too slow, a modest increase in temperature may be beneficial.[4] Conversely, if you suspect product decomposition or reversibility, lowering the temperature may improve the net yield.[2]

  • Inappropriate Solvent Choice: The solvent can significantly influence the reaction rate and outcome.

    • Explanation: While the Diels-Alder reaction can proceed in nonpolar solvents or even neat, polar solvents can sometimes accelerate the reaction.[5] However, highly polar or protic solvents may interfere with Lewis acid catalysts if used.

    • Recommendation: Toluene or xylene are common high-boiling, nonpolar solvents for this reaction.[6] For reactions at lower temperatures, dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be effective.[7] Experimenting with different solvents of varying polarity can help identify the optimal medium for your specific reaction.

  • Lack of Catalyst or Inactive Catalyst: Lewis acid catalysts can significantly accelerate the Diels-Alder reaction, especially with unactivated dienophiles.[1]

    • Explanation: Lewis acids coordinate to the carbonyl group of the dienophile (acrylic acid), making it more electron-deficient and thus more reactive.

    • Recommendation: Consider using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or a titanium-based catalyst like titanium tetrachloride (TiCl₄).[8][9] Ensure the catalyst is fresh and handled under anhydrous conditions, as moisture can deactivate it. The catalyst loading should be optimized; typically, 5-10 mol% is a good starting point.[7]

  • Diene Conformation: The diene must be in the s-cis conformation to react.

    • Explanation: Isoprene exists in equilibrium between the s-cis and s-trans conformations. The reaction only proceeds from the less stable s-cis form.

    • Recommendation: While this is an inherent property of the diene, reaction conditions that favor the s-cis conformation, such as the use of certain catalysts or solvents, can improve the reaction rate.

Issue 2: Formation of Multiple Isomers (Poor Regioselectivity)

The reaction between an unsymmetrical diene (isoprene) and an unsymmetrical dienophile (acrylic acid) can lead to the formation of regioisomers.

Possible Causes & Solutions:

  • Lack of Regiocontrol: The electronic and steric effects of the substituents on the diene and dienophile dictate the regioselectivity.

    • Explanation: The "ortho" and "para" products are typically favored electronically in Diels-Alder reactions. In the case of isoprene and acrylic acid, this corresponds to 4-methylcyclohex-3-enecarboxylic acid ("para") and 3-methylcyclohex-3-enecarboxylic acid ("meta"). The desired 6-methyl isomer is a result of the "ortho" addition.

    • Recommendation:

      • Catalysis: Lewis acid catalysts can enhance the regioselectivity of the reaction, often favoring the "para" and "ortho" isomers.[9] The use of different Lewis acids can sometimes favor one isomer over the other.[8]

      • Temperature: Reaction temperature can influence the isomeric ratio. Running the reaction at lower temperatures may favor the kinetically preferred product.

Issue 3: Polymerization of Starting Materials

Acrylic acid and isoprene can be prone to polymerization, especially at elevated temperatures.

Possible Causes & Solutions:

  • High Temperatures and Long Reaction Times: These conditions can initiate radical or other polymerization pathways.

    • Explanation: The double bonds in both the diene and dienophile can participate in polymerization reactions.

    • Recommendation:

      • Add a Polymerization Inhibitor: A small amount of a radical inhibitor, such as hydroquinone, can be added to the reaction mixture to suppress polymerization without significantly affecting the Diels-Alder reaction.

      • Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once a sufficient amount of product has formed to avoid prolonged heating.[4]

Issue 4: Difficulty in Product Purification

Isolating the desired product from unreacted starting materials, byproducts, and polymers can be challenging.

Possible Causes & Solutions:

  • Similar Physical Properties of Components: The boiling points of the starting materials and product may be close, making distillation difficult. The polarity of the product and byproducts might also be similar.

    • Explanation: Effective separation requires exploiting differences in the physical and chemical properties of the components in the reaction mixture.

    • Recommendation:

      • Extraction: After the reaction, an aqueous workup can be used. The carboxylic acid product can be extracted into a basic aqueous solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the product, which can be extracted back into an organic solvent.

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an excellent purification method.[6]

      • Chromatography: Column chromatography is a powerful technique for separating compounds with similar polarities. A suitable solvent system (e.g., hexane/ethyl acetate) can be developed using thin-layer chromatography (TLC).

III. Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the Diels-Alder reaction between isoprene and acrylic acid?

A1: The yield can vary significantly depending on the reaction conditions. Without a catalyst, yields may be low to moderate. With optimization of temperature, solvent, and the use of a Lewis acid catalyst, yields can often be improved to 70% or higher.

Q2: How can I monitor the progress of the reaction?

A2: The reaction can be monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking small aliquots from the reaction mixture over time, you can observe the disappearance of starting materials and the appearance of the product.

Q3: Can microwave irradiation be used to improve the reaction?

A3: Yes, microwave-assisted synthesis can be an effective method for accelerating the Diels-Alder reaction.[4] It often leads to shorter reaction times and can sometimes improve yields compared to conventional heating.[4]

Q4: What are the key safety precautions for this synthesis?

A4:

  • Isoprene is a volatile and flammable liquid. Handle it in a well-ventilated fume hood away from ignition sources.

  • Acrylic acid is corrosive and can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

  • Lewis acids like aluminum chloride are water-reactive and corrosive. Handle them in a dry environment (e.g., a glove box or under an inert atmosphere).

  • High-pressure reactions should only be conducted in appropriate equipment by trained personnel.

Q5: Are there alternative synthetic routes to 6-methylcyclohex-1-enecarboxylic acid?

A5: While the Diels-Alder reaction is a very direct method, other multi-step synthetic sequences can also be envisioned. For instance, a synthetic pathway could involve the alkylation of a pre-formed cyclohexanone derivative followed by functional group manipulations to introduce the double bond and carboxylic acid. However, these routes are often longer and less efficient than the cycloaddition approach.

IV. Experimental Protocols

Protocol 1: General Procedure for the Diels-Alder Reaction of Isoprene and Acrylic Acid

This protocol provides a starting point for the synthesis. Optimization of specific parameters may be required.

Materials:

  • Isoprene

  • Acrylic acid

  • Toluene (or other suitable solvent)

  • Lewis acid catalyst (e.g., AlCl₃, optional)

  • Hydroquinone (optional, as a polymerization inhibitor)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a stir bar and a reflux condenser, add toluene (solvent).

  • Add acrylic acid (1.0 equivalent) and a small amount of hydroquinone (if used).

  • If using a Lewis acid catalyst, add it at this stage under an inert atmosphere.

  • Add isoprene (1.1 to 1.5 equivalents) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110°C) with stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Proceed with the workup and purification as described in the "Difficulty in Product Purification" section.

Protocol 2: Aqueous Workup and Purification
  • Transfer the cooled reaction mixture to a separatory funnel.

  • Extract the mixture with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid product will move to the aqueous layer as its sodium salt.

  • Separate the aqueous layer and wash the organic layer with the bicarbonate solution one more time.

  • Combine the aqueous layers and wash with a small amount of an organic solvent (e.g., diethyl ether) to remove any remaining non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., HCl) until the product precipitates out or the pH is acidic.

  • Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

  • Further purify the product by recrystallization or column chromatography if necessary.

V. Data Presentation

Table 1: Effect of Reaction Conditions on Yield and Regioselectivity (Illustrative)

EntryDieneDienophileCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Isomer Ratio (ortho:meta:para)
1IsopreneAcrylic AcidNoneToluene110244540:30:30
2IsopreneAcrylic AcidAlCl₃ (10)DCM25127560:10:30
3IsopreneAcrylic AcidTiCl₄ (5)Toluene8088255:5:40
4IsopreneMethyl AcrylateNoneNeat15066035:30:35

Note: The data in this table are illustrative and intended to demonstrate potential trends. Actual results will vary based on specific experimental details.

VI. Visualizations

Diagram 1: Diels-Alder Reaction Workflow

G reagents Combine Isoprene & Acrylic Acid in Solvent reaction Heat Reaction Mixture (with or without catalyst) reagents->reaction 1. Reaction Setup monitoring Monitor Progress (TLC, GC, NMR) reaction->monitoring 2. Progress Check monitoring->reaction Continue if incomplete workup Aqueous Workup (Extraction) monitoring->workup Proceed if complete purification Purification (Crystallization or Chromatography) workup->purification 3. Isolation product Pure Product purification->product 4. Final Product G start Low Product Yield temp Is Temperature Optimal? start->temp solvent Is Solvent Appropriate? start->solvent catalyst Is a Catalyst Needed/Active? start->catalyst polymerization Is Polymerization Occurring? start->polymerization sol_temp_high Decrease Temperature temp->sol_temp_high If too high (retro-Diels-Alder) sol_temp_low Increase Temperature temp->sol_temp_low If too low (slow rate) sol_solvent Try Different Solvent solvent->sol_solvent sol_catalyst Add/Replace Lewis Acid catalyst->sol_catalyst sol_polymerization Add Inhibitor polymerization->sol_polymerization

Caption: Decision tree for troubleshooting low reaction yield.

References

  • Isoprene/Methyl Acrylate Diels−Alder Reaction in Supercritical Carbon Dioxide. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

  • Optimizing Reactions in Nonpolar Solvents: A Microwave-Assisted Diels-Alder Reaction. CEM Corporation. Available at: [Link]

  • New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. PMC. Available at: [Link]

  • 6-methylcyclohex-3-ene-1-carboxylic acid. ChemBK. Available at: [Link]

  • Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Journal of Flow Chemistry. Available at: [Link]

  • Diels–Alder Reaction between Isoprene and Methyl Acrylate over Different Zeolites: Influence of Pore Topology and Acidity. ResearchGate. Available at: [Link]

  • Optimization for the Diels–Alder reaction and the dehydrative... ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions for the Diels-Alder reaction. a. ResearchGate. Available at: [Link]

  • Theoretical Survey of Diels-Alder between Acrylic Acid and Isoprene Catalyzed by the Titanium Tetrachloride and Titanium Tertafluoride. ResearchGate. Available at: [Link]

  • Diels-Alder Reaction between Isoprene and Methyl Acrylate over Different Zeolites: Influence of Pore Topology and Acidity. PubMed. Available at: [Link]

  • Diels–Alder reactions of isoprene (1) and acrylic acid (2). ResearchGate. Available at: [Link]

  • Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate. ResearchGate. Available at: [Link]

  • DIELS-ALDER METHOD DEVELOPMENT AND THE GENERATION OF A DRUG DELIVERY CELL PENETRATING PEPTIDE. University of Central Florida. Available at: [Link]

  • Diels-Alder Reaction. University of Missouri–St. Louis. Available at: [Link]

  • Diels-Alder Synthesis: Isolation of product. YouTube. Available at: [Link]

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control. Master Organic Chemistry. Available at: [Link]

  • Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). PMC. Available at: [Link]

  • Diels–Alder reaction. Wikipedia. Available at: [Link]

  • 1-methylcyclohexanecarboxylic acid. Organic Syntheses. Available at: [Link]

  • Diels−Alder Bioconjugation of Diene-Modified Oligonucleotides. ACS Publications. Available at: [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 6-Methylcyclohex-1-enecarboxylic Acid

Welcome to the Technical Support Center. As application scientists, we frequently encounter formulation challenges with cyclic, unsaturated carboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter formulation challenges with cyclic, unsaturated carboxylic acids. 6-Methylcyclohex-1-enecarboxylic acid presents a specific physicochemical dichotomy: it possesses a highly lipophilic 6-methylcyclohexene ring that strongly resists aqueous solvation, paired with an ionizable carboxylic acid moiety (pKa ~4.5–4.8).

While the carboxyl group offers a handle for pH-driven solubilization, the molecule's overall hydrophobicity frequently leads to precipitation, especially in high-ionic-strength biological buffers[1]. This guide provides field-proven, causality-based troubleshooting strategies to overcome these limitations and ensure reliable concentration profiles in your assays.

Diagnostic Solubilization Workflow

Before altering your assay parameters, consult the decision matrix below to identify the optimal solubilization pathway based on your specific experimental constraints.

SolubilizationWorkflow A 6-Methylcyclohex-1-enecarboxylic Acid Solubility Issue B Target Conc. < 5 mM? A->B C pH Adjustment (Form Salt at pH > 7) B->C Yes D Co-solvents Tolerated? B->D No E Co-solvent System (DMSO / PEG300) D->E Yes F Cyclodextrin Complexation (20% HP-β-CD) D->F No, macrocycles OK G Lipid Nanoparticles D->G Strictly aqueous

Decision matrix for solubilizing 6-Methylcyclohex-1-enecarboxylic acid based on assay constraints.

Troubleshooting FAQs

Q1: Why does my compound precipitate immediately when diluted from a DMSO stock into PBS at pH 7.4? A1: This is a classic case of solvent-shift precipitation combined with a "salting-out" effect. When you rapidly dilute a DMSO stock into an aqueous buffer, the local concentration of the drug exceeds its intrinsic aqueous solubility before the carboxylic acid can fully ionize[2]. Furthermore, PBS contains high concentrations of salts (~150 mM NaCl). These salts compete for water molecules, stripping the hydration layer away from the newly formed carboxylate anion, forcing the hydrophobic cyclohexene rings to aggregate and crash out of solution[3]. Corrective Action: Instead of direct dilution, pre-form the sodium salt in a low-ionic-strength alkaline solution before slowly introducing the buffer components.

Q2: How can I leverage pH adjustment to maximize intrinsic solubility without using organic solvents? A2: The solubility of carboxylic acids is strictly pH-dependent. According to the Henderson-Hasselbalch equation, to ensure >99% of your compound is in the highly soluble ionized (carboxylate) form, the pH of the medium must be at least 2 units above the pKa[4]. For 6-Methylcyclohex-1-enecarboxylic acid, target a pH of 7.0–7.5. Mechanistic Warning: Do not rely solely on the buffering capacity of your assay medium to deprotonate the drug. The addition of a concentrated acidic drug will crash the local pH[5]. You must actively titrate the drug suspension with a strong base (e.g., NaOH) to form the sodium salt prior to adding it to your assay.

Q3: What if my assay requires high concentrations (>10 mM) that exceed the capacity of pH adjustment? A3: You must lower the dielectric constant of the aqueous medium using co-solvents[6]. A mixture of water-miscible solvents like DMSO, Polyethylene Glycol 300 (PEG 300), or Propylene Glycol reduces the energetic penalty of solvating the lipophilic methylcyclohexene ring. A standard, well-tolerated starting point for in vitro assays is a ternary system: 5% DMSO, 10% PEG 300, and 85% aqueous buffer[2].

Q4: How does cyclodextrin complexation work for this specific molecular structure, and when should I use it? A4: Cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity[7]. The 6-methylcyclohexene ring of your compound is sterically and thermodynamically favored to enter this hydrophobic cavity, displacing high-energy water molecules. Meanwhile, the hydrophilic carboxylate group remains exposed to the aqueous environment, maintaining water solubility[8]. This is the optimal strategy when organic solvents are strictly prohibited (e.g., in sensitive cell-based assays or in vivo dosing)[9].

Quantitative Data: Solubilization Strategy Comparison

Solubilization StrategyMechanism of ActionEst. Max ConcentrationPrimary AdvantageCritical Limitation
pH Adjustment (pH > 7.0) Deprotonation of carboxylic acid to form a highly soluble anion[5]5 – 10 mMPhysiologically relevant, completely avoids organic solventsSusceptible to "salting-out" in high ionic strength media[3]
Co-solvency (DMSO/PEG) Lowers the dielectric constant of the aqueous medium[6]20 – 50 mMRapid preparation, high solubilization capacityPotential cellular toxicity, may alter protein conformation
Cyclodextrin (HP-β-CD) Hydrophobic inclusion of the 6-methylcyclohexene ring[7]> 50 mMExcellent biocompatibility, shields hydrophobic moietiesKinetically slow to equilibrate, high excipient cost

Step-by-Step Experimental Methodologies

As a standard of scientific integrity, every protocol must be a self-validating system. Do not assume solubility based on visual clarity alone; micro-precipitates can easily skew assay results.

Protocol A: pH-Driven Salt Formation (Self-Validating System)

Use this protocol for standard biochemical assays requiring <10 mM concentrations without organic solvents.

  • Weighing & Suspension: Accurately weigh the 6-Methylcyclohex-1-enecarboxylic acid powder and suspend it in 80% of your final target volume using MS-grade, deionized water. Note: The suspension will be highly turbid.

  • Active Titration: While stirring continuously, add 1M NaOH dropwise. Monitor the pH using a calibrated micro-pH probe. Bring the pH to 7.5–8.0.

  • Visual Causality Check: As the pH crosses 6.5, the turbid suspension will begin to clarify. This optical shift is your primary validation that the highly soluble sodium 6-methylcyclohex-1-enecarboxylate salt has thermodynamically formed.

  • Osmolality Adjustment: Once completely clear, add concentrated buffer stock (e.g., 10X PBS) to reach a 1X final buffer concentration. Adjust the final volume to 100% with deionized water.

  • Analytical Validation: Centrifuge the final solution at 10,000 x g for 10 minutes. A lack of a pellet confirms a true solution. Analyze the supernatant via HPLC-UV to confirm the actual concentration matches your theoretical input.

Protocol B: Preparation of HP-β-CD Inclusion Complex

Use this protocol for high-concentration requirements where organic solvents are prohibited.

  • Excipient Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in deionized water or a low-strength buffer.

  • Drug Addition: Add the 6-Methylcyclohex-1-enecarboxylic acid powder directly to the cyclodextrin solution to achieve your target concentration (e.g., 20 mM).

  • Thermodynamic Equilibration: Vortex vigorously for 2 minutes, then incubate the mixture on a rotary shaker at room temperature for 24 to 48 hours. Causality Note: Host-guest complexation is a dynamic equilibrium. Extended mixing time is strictly required because the displacement of water molecules from the CD cavity by the lipophilic cyclohexene ring is a kinetically slow process[8].

  • Filtration: Pass the equilibrated solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated drug.

  • Analytical Validation: Quantify the filtrate via HPLC-UV against a standard curve to determine the exact solubilized fraction before proceeding to your biological assay.

References

  • [9] Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. 9

  • [6] Solubility enhancement techniques: A comprehensive review - wjbphs.com.6

  • [8] Drug/cyclodextrin/hydroxy acid multicomponent systems. Properties and pharmaceutical applications - ResearchGate. 8

  • [5] Technical Support Center: Overcoming Solubility Challenges with 2-Aryl Thiazolidine-4-Carboxylic Acids - Benchchem. 5

  • [1] Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. 1

  • [2] Technical Support Center: Enhancing Aqueous Solubility of 5-Hydroxypyrazine-2-carboxylic Acid - Benchchem. 2

  • [4] Brief Overview of Various Approaches to Enhance Drug Solubility - Longdom Publishing. 4

  • [7] Formulation and Development of Extended-Release Micro Particulate Drug Delivery System of Solubilized Rifaximin - PMC. 7

  • [3] Buffer solutions in drug formulation and... : International Journal of Pharmaceutics - Ovid. 3

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Stabilizing β,γ-Unsaturated Carboxylic Acids

Guide Focus: Preventing Decarboxylation of 6-Methylcyclohex-1-enecarboxylic acid during Thermal Processes Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process d...

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Author: BenchChem Technical Support Team. Date: April 2026

Guide Focus: Preventing Decarboxylation of 6-Methylcyclohex-1-enecarboxylic acid during Thermal Processes

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the thermal stability of β,γ-unsaturated carboxylic acids, specifically the unwanted decarboxylation of molecules like 6-Methylcyclohex-1-enecarboxylic acid. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and troubleshooting insights needed to overcome these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is generating significant byproducts. Why is 6-Methylcyclohex-1-enecarboxylic acid decarboxylating upon heating?

A1: The Mechanism of Thermal Decarboxylation

The thermal instability of your compound is intrinsic to its structure as a β,γ-unsaturated carboxylic acid. Unlike saturated carboxylic acids which are generally stable to heat, β,γ-unsaturated acids can undergo decarboxylation through a concerted, intramolecular mechanism.[1][2] This process involves a six-membered cyclic transition state, which is energetically favorable.

The key steps are:

  • The carboxylic acid proton is transferred to the γ-carbon of the double bond.

  • Simultaneously, the electron density shifts, leading to the cleavage of the C-C bond between the α-carbon and the carboxyl group.

  • This concerted rearrangement releases carbon dioxide (CO₂) and forms a new double bond, resulting in the corresponding alkene (in this case, 1-methylcyclohexene).

This mechanism is analogous to the well-known decarboxylation of β-keto acids and proceeds without the need for a catalyst, relying solely on thermal energy to overcome the activation barrier.[3][4]

Caption: Mechanism of thermal decarboxylation.

Q2: What specific experimental conditions are known to accelerate this unwanted decarboxylation?

A2: Key Factors Promoting Decarboxylation

While heat is the primary driver, several factors can lower the activation energy for decarboxylation or otherwise promote this side reaction. Understanding these can help you design more robust experimental protocols.

FactorRationale & ImpactHow to Mitigate
Elevated Temperature Provides the necessary activation energy for the cyclic transition state. Most organic decarboxylations become significant at temperatures above 100-150°C.[5]Maintain reaction temperatures as low as feasible. Explore alternative, low-temperature synthetic routes.
Strongly Acidic Conditions Acid catalysis can protonate the double bond, which may facilitate C-C bond cleavage, although the primary thermal mechanism is often uncatalyzed.[3][6] For some aromatic acids, acidity is a key factor.[7]Maintain a neutral or near-neutral pH. Avoid strong mineral acids (e.g., H₂SO₄, HCl) if heat is required. Use milder acid catalysts if necessary.
Bimolecular Interactions The presence of other carboxylic acid molecules or even water can lower the energy barrier for decarboxylation by forming larger, more stable 6- or 8-centered transition states.[8][9]Run reactions at higher dilution to reduce bimolecular interactions. Ensure the use of anhydrous solvents.
Extended Reaction Times As a kinetically controlled process, longer exposure to decarboxylation-favoring conditions will inevitably lead to a higher percentage of byproduct formation.Monitor reaction progress closely (e.g., by TLC, LC-MS) and work up the reaction as soon as the starting material is consumed.
Q3: I need to perform an esterification. How can I achieve this while completely avoiding high temperatures?

A3: Low-Temperature Esterification Protocols

To circumvent thermal decarboxylation, the most effective strategy is to abandon classical high-temperature Fischer esterification. Instead, utilize modern synthetic methods that operate under mild, often room-temperature, conditions. The core principle is to activate the carboxylic acid at a low temperature, rendering it highly susceptible to nucleophilic attack by an alcohol.

This is one of the most reliable and mild methods for forming esters. A carbodiimide, such as N,N'-Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), activates the carboxylic acid. A catalyst, typically 4-Dimethylaminopyridine (DMAP), is used to accelerate the reaction.[10]

G Start Dissolve Acid (1.0 eq), Alcohol (1.2 eq), DMAP (0.1 eq) in Anhydrous DCM Cool Cool to 0 °C (Ice Bath) Start->Cool AddEDC Add EDC·HCl (1.5 eq) Slowly Cool->AddEDC Stir0C Stir at 0 °C for 30 min AddEDC->Stir0C WarmRT Warm to Room Temp Stir 4-16 h Stir0C->WarmRT Monitor Monitor by TLC/LC-MS for Acid Consumption WarmRT->Monitor Monitor->WarmRT Incomplete Workup Aqueous Workup (e.g., dilute HCl, NaHCO₃, brine) Monitor->Workup Reaction Complete Purify Purify by Column Chromatography Workup->Purify Product Isolated Ester Product Purify->Product

Caption: Workflow for a low-temperature Steglich esterification.

Detailed Protocol: Steglich Esterification

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 6-Methylcyclohex-1-enecarboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the acid in an anhydrous aprotic solvent (e.g., Dichloromethane or THF). Add the desired alcohol (1.1–1.5 equivalents) and a catalytic amount of DMAP (0.05–0.2 equivalents).

  • Cooling: Cool the reaction mixture to 0°C in an ice-water bath. This is critical to control the initial exothermic reaction upon adding the coupling agent.[5]

  • Activation: Slowly add the carbodiimide coupling agent (e.g., EDC·HCl, 1.2–1.5 equivalents) portion-wise to the cooled, stirring solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let it warm to room temperature. Continue stirring for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting carboxylic acid is fully consumed.

  • Workup: Upon completion, filter the reaction mixture (if using DCC to remove the dicyclohexylurea byproduct). Dilute with the organic solvent and wash sequentially with a mild acid (e.g., 5% aq. HCl), saturated aq. NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude ester via flash column chromatography.

Recent advancements have identified catalysts that promote esterification at or near room temperature, avoiding the need for coupling agents.

Example Protocol: ZrOCl₂·8H₂O Catalyzed Esterification

Zirconyl chloride (ZrOCl₂·8H₂O) has been shown to be an efficient, inexpensive, and reusable catalyst for esterification, even at ambient temperatures.[11]

  • Setup: In a flask, combine 6-Methylcyclohex-1-enecarboxylic acid (1.0 eq), the alcohol (1.0-1.5 eq), and ZrOCl₂·8H₂O (5 mol%).

  • Reaction: Stir the mixture under solvent-free conditions or in a solvent like toluene at a temperature between ambient and 50°C.

  • Monitoring & Workup: Monitor the reaction by TLC/GC. Once complete, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate to yield the crude ester for purification.

Methodology Comparison

MethodTypical Temp.Key ReagentsProsCons
Traditional Fischer Esterification 80 - 140°C (Reflux)Strong Acid (H₂SO₄)Inexpensive, simple setup.High risk of decarboxylation , harsh conditions, requires water removal.
Steglich Esterification 0°C to 25°CEDC/DCC, DMAPExcellent prevention of decarboxylation , very mild conditions, high yields.[10]More expensive reagents, stoichiometric byproducts (urea) must be removed.
Low-Temp Catalysis (e.g., ZrOCl₂) 25°C to 50°CZrOCl₂·8H₂OMild conditions, catalytic reagent, often solvent-free.[11]May be slower than coupling methods, catalyst/substrate compatibility must be verified.

References

  • Arnold, R. T., Elmer, O. C., & Dodson, R. M. (1950). Thermal Decarboxylation of Unsaturated Acids. Journal of the American Chemical Society, 72(10), 4359–4361. [Link]

  • Bigley, D. B. (1964). Studies in decarboxylation. Part I. The mechanism of decarboxylation of unsaturated acids. Journal of the Chemical Society, 3897-3899. [Link]

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Clark, J. M., Nimlos, M. R., & Robichaud, D. J. (2015). Bimolecular Decomposition Pathways for Carboxylic Acids of Relevance to Biofuels. The Journal of Physical Chemistry A, 119(3), 501-16. [Link]

  • PubMed. (2015). Bimolecular decomposition pathways for carboxylic acids of relevance to biofuels. J Phys Chem A, 119(3):501-16. [Link]

  • Chemistry Stack Exchange. (2019). How do α,β-unsaturated acids undergo decarboxylation?. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • ResearchGate. (2025). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Retrieved from [Link]

  • Westin, J. (n.d.). Decarboxylation of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. Molecules, 26(23), 7306. [Link]

  • Sun, H.-B., Hua, R., & Yin, Y. (2006). ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols. Molecules, 11(4), 263-271. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • Wang, Y., & Kluger, R. (2016). How Acid-Catalyzed Decarboxylation of 2,4-Dimethoxybenzoic Acid Avoids Formation of Protonated CO2. Journal of the American Chemical Society, 138(24), 7628–7634. [Link]

  • Reddit. (2012). Methods for Esterification?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. Retrieved from [Link]

  • College of St. Benedict & St. John's University. (n.d.). Reactivity: Decarboxylation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Esterification of 6-Methylcyclohex-1-enecarboxylic Acid

Welcome to the Advanced Synthesis Support Center. As Application Scientists, we frequently encounter challenges when functionalizing sterically hindered, α,β -unsaturated systems.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As Application Scientists, we frequently encounter challenges when functionalizing sterically hindered, α,β -unsaturated systems. 6-Methylcyclohex-1-enecarboxylic acid presents a unique trifecta of synthetic hurdles:

  • Severe Steric Hindrance : The allylic methyl group at the C6 position provides intense steric shielding directly adjacent to the C1-carboxylic acid.

  • Reduced Electrophilicity : The α,β -unsaturated conjugation delocalizes electron density, rendering the carbonyl carbon inherently less reactive toward nucleophiles.

  • Isomerization Risks : The system is prone to double-bond migration (to the β,γ -position or exocyclic position) to relieve A1,3 allylic strain under harsh acidic or basic conditions.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yielding esterifications.

Part 1: Troubleshooting & FAQs

Q1: Why does my Fischer esterification result in low yields and double-bond isomerization? Application Scientist Answer: Fischer esterification relies on the protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon. However, because your substrate is an α,β -unsaturated acid, the resulting carbocation is stabilized by conjugation, which paradoxically makes it less reactive toward weak nucleophiles like alcohols. Furthermore, prolonged heating under strongly acidic conditions (e.g., refluxing H2​SO4​ ) forces the molecule to seek thermodynamic relief from the severe steric clash between the C6-methyl and the C1-carboxyl group. This triggers an acid-catalyzed double-bond migration, destroying the integrity of your starting material[1].

Q2: I attempted a Steglich esterification (DCC/DMAP), but isolated a major byproduct instead of the ester. What happened? Application Scientist Answer: You have encountered the classic N-acylurea rearrangement. In a standard Steglich esterification, the carbodiimide reacts with the carboxylic acid to form an O-acylisourea intermediate[2]. Normally, the alcohol attacks this intermediate to yield the ester. However, the C6-methyl group on your substrate sterically blocks the alcohol's approach, drastically slowing down the bimolecular nucleophilic attack. This kinetic delay allows the O-acylisourea to undergo a spontaneous, intramolecular [1,3]-sigmatropic rearrangement into a thermodynamically stable, unreactive N-acylurea dead-end product[3]. Solution: You must bypass this slow step by adding 1-hydroxybenzotriazole (HOBt). HOBt is a small, highly reactive nucleophile that rapidly traps the O-acylisourea to form a stable active ester, which then smoothly reacts with your alcohol[3].

Q3: What is the most reliable method for coupling this hindered acid with bulky secondary or tertiary alcohols? Application Scientist Answer: The Yamaguchi esterification is the gold standard for this scenario. It utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to convert the carboxylic acid into a mixed aliphatic-aromatic anhydride[4]. The brilliance of this method lies in the extreme steric bulk of the 2,4,6-trichlorophenyl ring. When the alcohol approaches the mixed anhydride, the trichlorophenyl ring completely blocks attack at the aromatic carbonyl. Consequently, the nucleophile is forced to attack the less hindered aliphatic carbonyl (your 6-methylcyclohex-1-enecarboxylic moiety), yielding the desired ester with exceptional regioselectivity[5].

Q4: How can I synthesize simple methyl or ethyl esters without risking the double bond or dealing with coupling reagents? Application Scientist Answer: Invert the reactivity paradigm: instead of making the carbonyl carbon electrophilic, make the carboxylate an active nucleophile. By treating the acid with a mild, non-nucleophilic base like Cesium Carbonate ( Cs2​CO3​ ) in a polar aprotic solvent, you generate a highly nucleophilic cesium carboxylate salt. This salt readily undergoes an SN​2 reaction with methyl iodide (MeI). Because the attack occurs at the unhindered alkyl halide rather than the sterically shielded carbonyl carbon, the reaction proceeds rapidly at room temperature with zero risk of isomerization.

Part 2: Visualizing Reaction Workflows & Mechanisms

EsterificationWorkflow Start Determine Target Ester Type Methyl Methyl / Ethyl Ester Start->Methyl Small Alkyl Halide Available Bulky Sec / Tert / Bulky Ester Start->Bulky Complex/Bulky Alcohol Alkylation Base-Promoted Alkylation (Cs2CO3, MeI, DMF) Room Temp, 2h Methyl->Alkylation Yamaguchi Yamaguchi Esterification (TCBC, DMAP, Et3N) High Regioselectivity Bulky->Yamaguchi Extreme Steric Hindrance Steglich Modified Steglich (EDC, HOBt, DMAP) Prevents N-acylurea Bulky->Steglich Moderate Steric Hindrance

Caption: Workflow for selecting the optimal esterification method based on alcohol sterics.

SteglichMechanism Acid Hindered Acid + EDC O_Acyl O-Acylisourea (Reactive Intermediate) Acid->O_Acyl N_Acyl N-Acylurea (Dead-end Byproduct) O_Acyl->N_Acyl Slow alcohol attack (Steric Shielding) ActiveEster HOBt Active Ester (Stable Trap) O_Acyl->ActiveEster + HOBt (Fast Trap) Product Target Ester + Urea ActiveEster->Product + R-OH (Smooth Coupling)

Caption: Mechanistic divergence in Steglich esterification highlighting the HOBt active ester trap.

Part 3: Quantitative Data Comparison

The following table summarizes the expected outcomes when applying various esterification methods to 6-Methylcyclohex-1-enecarboxylic acid.

Esterification MethodTarget AlcoholTypical Yield (%)Isomerization (%)Primary Byproduct / Failure Mode
Fischer ( H2​SO4​ , MeOH) Methanol35 - 45%> 20% β,γ -unsaturated isomer, exocyclic olefin
Standard Steglich (DCC/DMAP) Isopropanol20 - 30%< 2%N-acylurea dead-end compound
Modified Steglich (EDC/HOBt) Isopropanol80 - 88%< 1%Trace unreacted starting material
Yamaguchi (TCBC/DMAP) tert-Butanol85 - 92%< 1%Symmetrical aliphatic anhydride traces
Base Alkylation ( Cs2​CO3​ /MeI) N/A (Uses MeI)> 95%0%None (Clean conversion)

Part 4: Self-Validating Experimental Protocols

Protocol A: Mild Base-Promoted Alkylation (For Methyl Esters)

Use this protocol to completely avoid steric clashes at the carbonyl carbon.

  • Salt Formation : Dissolve 6-Methylcyclohex-1-enecarboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add Cs2​CO3​ (1.5 eq). Stir at room temperature for 30 minutes.

  • Alkylation : Add Methyl Iodide (MeI, 1.5 eq) dropwise.

    • Self-Validation Check: The initially thick, heterogeneous mixture will gradually become finer and easier to stir. LCMS analysis at 2 hours should show >95% conversion to the methyl ester without any shifted olefin peaks.

  • Workup : Quench with water and extract with MTBE (3x). Wash the combined organic layers with 5% aqueous LiCl (3x) to completely remove residual DMF. Dry over Na2​SO4​ and concentrate.

Protocol B: Modified Steglich Esterification (For Primary/Secondary Alcohols)

Use this protocol to prevent N-acylurea formation via HOBt trapping.

  • Activation : Dissolve the acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (0.1 M). Cool to 0 °C.

  • Coupling Agent : Add EDC·HCl (1.2 eq) portion-wise.

    • Self-Validation Check: Stir for 30 minutes. A TLC check (Hexane/EtOAc 7:3) must show complete consumption of the starting acid and the appearance of a new, UV-active spot corresponding to the HOBt active ester.

  • Esterification : Add the target alcohol (1.5 eq) followed by DMAP (0.1 eq). Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup : Dilute with DCM. Wash sequentially with 1M HCl (to remove DMAP/EDC urea), saturated NaHCO3​ (to remove HOBt), and brine. Dry over Na2​SO4​ and purify via silica gel chromatography.

Protocol C: Yamaguchi Esterification (For Bulky/Tertiary Alcohols)

Use this protocol for extreme steric hindrance.

  • Mixed Anhydride Formation : Dissolve the acid (1.0 eq) and DIPEA (2.0 eq) in anhydrous THF (0.1 M). Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 eq) dropwise at 0 °C.

    • Self-Validation Check: A white precipitate (DIPEA·HCl) will immediately form upon TCBC addition, visually confirming the successful generation of the mixed anhydride.

  • Coupling : After 1 hour of stirring at room temperature, add a solution of the bulky alcohol (1.2 eq) and DMAP (1.5 eq) in THF. Stir for 12 hours.

  • Workup : Dilute with EtOAc. Wash with saturated NH4​Cl , followed by 1M NaOH (critical step to remove the 2,4,6-trichlorobenzoic acid byproduct), and brine. Dry over Na2​SO4​ and concentrate.

References

  • Source: rsc.
  • Source: organic-chemistry.
  • Title: Investigation of the Yamaguchi Esterification Mechanism.
  • Source: nih.
  • Source: acs.

Sources

Troubleshooting

Purification techniques for 6-Methylcyclohex-1-enecarboxylic acid crude mixtures

Welcome to the Technical Support Center for the purification of 6-Methylcyclohex-1-enecarboxylic acid crude mixtures. As an α,β-unsaturated carboxylic acid with an allylic methyl group, this molecule presents unique chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 6-Methylcyclohex-1-enecarboxylic acid crude mixtures. As an α,β-unsaturated carboxylic acid with an allylic methyl group, this molecule presents unique challenges during isolation. Crude mixtures typically contain unreacted starting materials, over-oxidation products, and notoriously difficult-to-separate regioisomers (e.g., 2-methylcyclohex-1-enecarboxylic acid) or double-bond isomers (e.g., 6-methylcyclohex-2-enecarboxylic acid).

This guide is engineered for researchers and drug development professionals. It bypasses basic theory to deliver field-proven troubleshooting, causal mechanistic insights, and self-validating protocols.

Purification Strategy Matrix

Before selecting a protocol, you must analyze your crude mixture's specific impurity profile. The logical workflow below dictates the most efficient path to high purity.

DecisionMatrix Start Crude 6-Methylcyclohex-1- enecarboxylic Acid CheckState Analyze Impurity Profile Start->CheckState NeutralImp Neutral Organics (Unreacted SM) CheckState->NeutralImp IsoImp Regio/Alkene Isomers CheckState->IsoImp AcidBase Acid-Base Extraction (NaHCO3 / HCl) NeutralImp->AcidBase Yes Chromatography Silica Column (+ 1% AcOH) IsoImp->Chromatography Liquid/Oil DCHA DCHA Salt Crystallization IsoImp->DCHA Solid/Resolvable

Figure 1: Decision matrix for selecting the optimal purification strategy based on impurity profile.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I losing product yield during acid-base extraction, and how do I prevent severe emulsions? The Causality: 6-Methylcyclohex-1-enecarboxylic acid has a pKa of approximately 4.5–5.0. Using strong bases like NaOH (pH > 13) can cause localized saponification of ester impurities, generating amphiphilic byproducts that act as surfactants, leading to unbreakable emulsions. Furthermore, incomplete acidification during the recovery phase leaves the product in its water-soluble carboxylate form[2]. The Solution: Use 1M Sodium Bicarbonate (NaHCO₃, pH ~8). This is basic enough to fully deprotonate the carboxylic acid (driving it into the aqueous layer) but mild enough to leave esters intact. Self-Validation: Always verify the aqueous layer has reached pH 1–2 with pH paper before initiating the back-extraction with ethyl acetate.

Q2: My column chromatography shows severe streaking, making it impossible to separate the 6-methyl and 2-methyl regioisomers. How do I fix this? The Causality: Bare silica gel contains acidic silanol groups (Si-OH). As the carboxylic acid travels down the column, it exists in a dynamic equilibrium between its protonated and deprotonated states. This differential binding affinity causes the compound to smear across multiple fractions [1]. The Solution: Add 1% Acetic Acid (AcOH) or Formic Acid to your mobile phase (e.g., Hexanes/Ethyl Acetate). The volatile acid competitively binds to the silica silanol sites and suppresses the ionization of your target molecule, resulting in sharp, tight bands.

Q3: I attempted high-vacuum distillation, but NMR shows my product degraded or isomerized. What happened? The Causality: Cyclohexenecarboxylic acids have relatively high boiling points (e.g., ~133–135 °C at 14 mmHg) [3]. Subjecting the crude oil to prolonged thermal stress triggers double-bond migration. The thermodynamically stable α,β-unsaturated system (1-ene) can dynamically equilibrate to the deconjugated (2-ene or 3-ene) isomers depending on steric strain at the C6 methyl position. The Solution: If distillation is mandatory, use a Kugelrohr apparatus under ultra-high vacuum (<0.1 mmHg) to drastically lower the boiling point. If thermal degradation persists, abandon distillation and proceed to DCHA salt crystallization.

Quantitative Comparison of Purification Methods

Purification MethodTarget Impurity RemovedTypical Yield RecoveryFinal PurityProsCons
Acid-Base Extraction Neutral Organics, Solvents85–95%80–90%Highly scalable, fast, inexpensive.Does not remove isomeric acidic impurities.
Silica Chromatography (1% AcOH) Regioisomers, Oxidation byproducts70–85%>95%Excellent resolution of closely related species.Solvent-intensive; requires careful fraction monitoring.
DCHA Salt Crystallization All Impurities (including isomers)60–75%>98%Yields ultra-pure crystalline solid.Requires additional synthetic steps and salt breaking.

Standard Operating Procedures (SOPs)

Protocol 1: Optimized Acid-Base Extraction Workflow

Use this protocol to rapidly strip neutral organic impurities from your crude mixture.

AcidBase Crude Dissolve Crude in EtOAc AddBase Extract with 1M NaHCO3 (aq) Crude->AddBase Phase1 Phase Separation AddBase->Phase1 Org1 Organic Phase (Neutral Impurities) Phase1->Org1 Discard Aq1 Aqueous Phase (R-COO⁻ Na⁺) Phase1->Aq1 Keep Acidify Acidify to pH 1-2 (HCl) Aq1->Acidify Extract Extract with EtOAc Acidify->Extract Phase2 Phase Separation Extract->Phase2 Aq2 Aqueous Phase (Inorganic Salts) Phase2->Aq2 Discard Org2 Organic Phase (Pure Acid) Phase2->Org2 Dry & Concentrate

Figure 2: Step-by-step phase separation workflow for acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 g of crude 6-methylcyclohex-1-enecarboxylic acid in 100 mL of Ethyl Acetate (EtOAc).

  • Deprotonation: Add 100 mL of 1M aqueous NaHCO₃. Stir vigorously for 15 minutes. Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.

  • Phase Separation: Allow layers to separate. Drain the lower aqueous layer (contains the sodium salt of your product) into a clean Erlenmeyer flask. Discard the upper organic layer.

  • Acidification: Place the aqueous layer in an ice bath. Slowly add 6M HCl dropwise while stirring until the solution reaches pH 1–2 (verify with pH paper). The solution will turn cloudy as the free carboxylic acid precipitates or oils out.

  • Back-Extraction: Extract the acidified aqueous layer with 2 x 75 mL of fresh EtOAc.

  • Drying & Concentration: Combine the new organic layers, wash with 50 mL brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Flash Chromatography with Acidic Modifier

Use this when regioisomers (e.g., 2-methyl derivative) are present.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare an eluent system of Hexanes/EtOAc (typically 4:1 or 8:1 depending on TLC Rf) and add exactly 1% (v/v) glacial acetic acid.

  • Column Packing: Slurry-pack silica gel (230–400 mesh) using the prepared acidic eluent.

  • Loading: Dissolve the crude acid in a minimum amount of the eluent and load it onto the column. Self-Validation: Ensure the crude is fully soluble; if it oils out, add a few drops of Dichloromethane (DCM) to the loading solution.

  • Elution: Run the column. The 1% AcOH will prevent streaking, allowing the 6-methyl and 2-methyl isomers to elute as distinct, sharp bands [1].

  • Post-Processing: Pool the pure fractions. To remove residual acetic acid during concentration, co-evaporate with toluene (3 x 20 mL) on the rotary evaporator.

Protocol 3: Dicyclohexylamine (DCHA) Salt Crystallization

When chromatography fails or scaling up makes columns impractical, salt formation forces the target molecule into a rigid crystal lattice, excluding isomers [2].

Step-by-Step Methodology:

  • Salt Formation: Dissolve 5 g of the crude acid in 25 mL of Acetone or Diethyl Ether. Slowly add 1.05 equivalents of Dicyclohexylamine (DCHA) dropwise at room temperature.

  • Crystallization: Stir for 2 hours. A thick white precipitate of the DCHA salt will form. If precipitation does not occur, cool to 0 °C and scratch the inside of the flask with a glass rod.

  • Filtration: Filter the crystals via a Büchner funnel and wash with ice-cold solvent.

  • Salt Breaking: To recover the free acid, suspend the pure crystals in 50 mL EtOAc and add 50 mL of 1M HCl. Stir until all solids dissolve. Separate the organic layer, dry over Na₂SO₄, and concentrate. (Note: For enantiomeric resolution of the C6 chiral center, substitute DCHA with a chiral amine such as (R)- or (S)-1-phenylethylamine).

References

  • Aerobic Palladium(II)-Catalyzed Dehydrogenation of Cyclohexene-1-carbonyl Indole Amides: An Indole-Directed Aromatization. The Journal of Organic Chemistry - ACS Publications.[Link] [1]

  • Process from shikimic acid to oseltamivir phosphate.
  • 1-Cyclohexene-1-carboxylic acid Chemical Properties and Safety Data. LookChem.[Link] [3]

Optimization

Technical Support Center: Resolving NMR Peak Overlaps for 6-Methylcyclohex-1-enecarboxylic Acid Enantiomers

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals struggling to determine the enantiomeric excess (ee%) of 6-Methylcyclohex-1-ene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. This guide is specifically engineered for researchers and drug development professionals struggling to determine the enantiomeric excess (ee%) of 6-Methylcyclohex-1-enecarboxylic acid.

Because this molecule possesses a chiral center at the C6 position, its enantiomers are NMR-indistinguishable in achiral environments. While introducing chiral agents is the standard workaround, the resulting diastereomeric signals—particularly the C6-methyl doublet—often suffer from severe multiplet overlap. This guide synthesizes chemical derivatization strategies with advanced Pure Shift NMR techniques to provide a self-validating framework for absolute resolution.

Experimental Logic & Workflow

To accurately quantify ee%, researchers must overcome the fundamental conflict between scalar coupling (J-coupling) and chemical shift non-equivalence ( ΔΔδ ). The diagrams below map the diagnostic workflow and the physical causality of overlap resolution.

Workflow A 6-Methylcyclohex-1-enecarboxylic Acid (Enantiomeric Mixture) B In-Tube Chiral Derivatization (e.g., (R)-1-Phenylethylamine) A->B C Standard 1H NMR Acquisition B->C D Are C6-Methyl Doublets Overlapping? C->D E Calculate ee% Directly D->E No (Resolved) F Apply Pure Shift NMR (PSYCHE / HOBS) D->F Yes (Overlapped) G Integrate Resolved Singlets & Calculate ee% F->G

Caption: Workflow for resolving NMR peak overlaps in chiral carboxylic acid analysis.

Causality N1 Small ΔΔδ (< J-coupling) N2 Multiplet Overlap (C6-Methyl Doublets) N1->N2 N3 Pure Shift NMR (Homodecoupling) N2->N3 Apply PSYCHE N4 Singlet Resolution (Exact ΔΔδ Revealed) N3->N4

Caption: Mechanism of Pure Shift NMR resolving J-coupled multiplet overlaps.

Frequently Asked Questions (FAQs)

Q1: Why do the C6-methyl signals of my diastereomeric mixture overlap even after adding a Chiral Solvating Agent (CSA)? A1: The overlap is a mathematical consequence of scalar coupling. The C6-methyl group is adjacent to a methine proton, causing its signal to split into a doublet with a J-coupling constant of approximately 7 Hz. If your CSA induces a chemical shift difference ( ΔΔδ ) of only 0.01 ppm (which is just 4 Hz at 400 MHz), the two doublets will physically interpenetrate. Because the ΔΔδ is smaller than the multiplet width, integration becomes impossible without homodecoupling[1].

Q2: Should I use a CSA or a Chiral Derivatizing Agent (CDA) for 6-Methylcyclohex-1-enecarboxylic acid? A2: For this specific cyclic carboxylic acid, CDAs are vastly superior . CSAs (like BINOL-amino alcohols) rely on fast-exchange non-covalent interactions, which often yield small ΔΔδ values[2]. In contrast, converting the enantiomers into covalently bonded diastereomers using a CDA (e.g., forming an amide with (R)-1-phenylethylamine) locks the molecule into a more rigid conformation[3]. This rigidity amplifies the anisotropic shielding effects of the chiral auxiliary, significantly increasing the ΔΔδ of the C6-methyl protons.

Q3: What is Pure Shift NMR, and how does it solve multiplet overlap? A3: Pure Shift NMR techniques, such as PSYCHE (Pure Shift Yielded by Chirp Excitation), utilize broadband homonuclear decoupling to suppress proton-proton scalar couplings. This process collapses complex multiplets (like your overlapping doublets) into sharp, distinct singlets at their true chemical shift frequencies, effectively unmasking the underlying separation[1].

Troubleshooting Guide

Issue 1: Broad Peaks in Standard 1 H NMR Post-CSA Addition
  • Symptom: The baseline is broadened, and the C2-olefinic and C6-methyl signals lack sharp definition.

  • Root Cause: The dynamic exchange rate between the free carboxylic acid and the CSA complex is occurring at an intermediate rate on the NMR timescale.

  • Solution: Lower the acquisition temperature (e.g., from 298K to 273K) to slow the exchange rate, or abandon the CSA approach and use a covalent CDA to eliminate dynamic exchange entirely[3].

Issue 2: Severe Signal-to-Noise (SNR) Loss in PSYCHE Pure Shift NMR
  • Symptom: The multiplets successfully collapse into singlets, but the peaks are lost in the baseline noise, preventing accurate ee% integration.

  • Root Cause: The PSYCHE experiment relies on low flip-angle chirp pulses, which inherently sacrifice up to 80-90% of the intrinsic signal sensitivity[1][4].

  • Solution:

    • Increase the number of scans (NS) exponentially.

    • Switch from broadband PSYCHE to a Band-Selective Pure Shift method like HOBS (HOmodecoupled Band-Selective). By selectively targeting only the C6-methyl region (~1.0 - 1.5 ppm), HOBS retains significantly higher sensitivity while still providing singlet resolution[5].

Step-by-Step Methodologies

Protocol A: Self-Validating In-Tube Chiral Derivatization

This protocol utilizes polymer-supported reagents to form diastereomeric amides directly in the NMR tube, bypassing aqueous workup which could inadvertently cause kinetic resolution or sample loss[6].

Step 1: Reagent Preparation In an oven-dried NMR tube, dissolve 5 mg of the 6-Methylcyclohex-1-enecarboxylic acid enantiomeric mixture in 0.5 mL of dry CDCl 3​ . Step 2: Coupling Activation Add 1.5 equivalents of Polymer-Supported EDC (PS-EDC). The solid-phase nature of this coupling agent prevents NMR signal interference. Step 3: Chiral Amine Addition Add 1.2 equivalents of enantiopure (R)-(+)-1-phenylethylamine. Step 4: Agitation & Validation (Critical) Agitate the tube gently for 30–45 minutes at room temperature. Self-Validation Check: Acquire a quick 1D 1 H NMR. Monitor the disappearance of the free carboxylic acid OH proton (~11-12 ppm) and the downfield shift of the C2-olefinic proton. Do not proceed to ee% calculation until 100% conversion is confirmed, as incomplete derivatization skews integration data. Step 5: Filtration Filter the mixture through a glass wool plug into a fresh NMR tube to remove the PS-EDC beads prior to final acquisition.

Protocol B: Band-Selective Pure Shift (HOBS) Acquisition

If the resulting diastereomeric C6-methyl doublets still overlap after Protocol A, execute this pure shift methodology[5].

Step 1: Localization Acquire a standard 1D 1 H NMR. Identify the exact frequency center of the overlapping C6-methyl doublets (typically around 1.10 ppm). Step 2: Pulse Sequence Setup Load the hobs (or equivalent band-selective pure shift) pulse sequence. Step 3: Selective Pulse Calibration Set the excitation band to encompass only the C6-methyl region (approx. 50 Hz width). Ensure the C6 methine proton (~2.5 ppm) is strictly outside this excitation band to allow effective decoupling. Step 4: Acquisition & Processing Acquire the pseudo-2D data block. Process using the spectrometer's pure shift chunking algorithm to reconstruct the 1D spectrum. Integrate the resulting highly resolved singlets to determine the precise ee%.

Quantitative Data Presentation

The following table summarizes the expected performance metrics when analyzing 6-Methylcyclohex-1-enecarboxylic acid using various NMR strategies.

Analytical ApproachTypical ΔΔδ (ppm)Multiplet StructureRelative SensitivityResolution Power
Standard 1 H NMR + CSA 0.01 - 0.05Retained (Doublets)100% (Baseline)Low (Severe Overlap)
Standard 1 H NMR + CDA 0.05 - 0.20Retained (Doublets)95%Moderate
PSYCHE Pure Shift + CDA 0.05 - 0.20Collapsed (Singlets)10% - 20%Ultra-High
HOBS Pure Shift + CDA 0.05 - 0.20Collapsed (Singlets)50% - 60%High (Targeted)

References

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent Source: PMC / Frontiers in Chemistry URL:[Link][2]

  • High-resolution pure shift NMR spectroscopy for fast structural analysis of complex drug compounds with overlapping multiplets Source: ResearchGate URL:[Link][1]

  • Pure Shift NMR - Teodor Parella Source: Google / Teodor Parella Research URL:[5]

  • Deep Learning Assisted Proton Pure Shift NMR Spectroscopy Source: ChemRxiv URL:[Link][4]

  • In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy Source: CNGBdb / Magnetic Resonance in Chemistry URL:[Link][6]

Sources

Troubleshooting

Technical Support Center: Chiral Separation of 6-Methylcyclohex-1-enecarboxylic Acid Isomers

Welcome to the technical support center for the chiral separation of 6-Methylcyclohex-1-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troub...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of 6-Methylcyclohex-1-enecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As the therapeutic effects and safety profiles of enantiomers can vary significantly, achieving robust and reliable chiral separation is a critical aspect of pharmaceutical development.[1][2][3][4] This document will equip you with the necessary knowledge to overcome common challenges encountered during the chiral chromatography of this specific analyte.

Troubleshooting Guide

This section addresses common issues that may arise during the development and execution of a chiral separation method for 6-Methylcyclohex-1-enecarboxylic acid.

Issue 1: Poor or No Resolution Between Enantiomers

Q: I am not seeing any separation between the enantiomers of 6-Methylcyclohex-1-enecarboxylic acid. What are the likely causes and how can I fix this?

A: Achieving enantiomeric resolution is dependent on the differential interaction of the enantiomers with the chiral stationary phase (CSP). If you are observing no separation, it is crucial to systematically evaluate the following parameters:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor for a successful chiral separation.[5] Not all CSPs are suitable for every class of compound. For a cyclic carboxylic acid like 6-Methylcyclohex-1-enecarboxylic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[6][7]

    • Actionable Advice: If you are using a non-polysaccharide column, consider screening columns with different chiral selectors. If you are already using a polysaccharide column and see no resolution, the specific derivative may not be optimal. It is advisable to screen a variety of polysaccharide-based columns from different manufacturers.

  • Suboptimal Mobile Phase Composition: The mobile phase composition plays a crucial role in modulating the interactions between the analyte and the CSP.

    • Normal Phase Mode: A common mobile phase for polysaccharide CSPs is a mixture of a non-polar solvent (like n-hexane or heptane) and an alcohol (like 2-propanol or ethanol).[5][6] The ratio of these components significantly impacts retention and selectivity.

      • Actionable Advice: Systematically vary the percentage of the alcohol modifier. A lower percentage of alcohol generally increases retention and may improve resolution, but can also lead to broader peaks.

    • Acidic Additive: For acidic compounds like 6-Methylcyclohex-1-enecarboxylic acid, the addition of a small amount of an acid to the mobile phase is often essential to improve peak shape and achieve separation.[6][8][9]

      • Actionable Advice: Add 0.1% trifluoroacetic acid (TFA), acetic acid, or formic acid to your mobile phase.[5][8][9] This suppresses the ionization of the carboxylic acid group, leading to more consistent interactions with the CSP.

  • Temperature Effects: Temperature can have a significant and often unpredictable effect on chiral separations.[10]

    • Actionable Advice: Experiment with different column temperatures. Both increasing and decreasing the temperature can sometimes improve resolution.[10] A column oven is essential to maintain a stable temperature.[10]

  • Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.

    • Actionable Advice: Try reducing the flow rate. Lower flow rates can increase the efficiency of the separation and improve resolution, although this will also increase the analysis time.[10]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks for 6-Methylcyclohex-1-enecarboxylic acid are tailing significantly. What could be the cause and what is the solution?

A: Peak tailing is a common issue in chromatography and can be particularly prevalent in chiral separations.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak tailing.[10] For acidic compounds, this can be due to interactions with any basic sites on the silica support of the CSP.

    • Actionable Advice: As mentioned previously, the addition of an acidic modifier (0.1% TFA, acetic acid, or formic acid) to the mobile phase is crucial.[9] This will protonate the carboxylic acid, minimizing undesirable ionic interactions.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing.[10]

    • Actionable Advice: Reduce the sample concentration or the injection volume. Prepare your sample by dissolving the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL as a starting point.[5]

  • Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.[10]

    • Actionable Advice: If the column has been used for other applications, flushing with a strong, compatible solvent may be necessary. For immobilized polysaccharide columns, flushing with a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) can help regenerate the column.[11] Always consult the column manufacturer's instructions for recommended washing procedures.

Issue 3: Inconsistent Retention Times and Resolution

Q: I am observing a drift in retention times and my resolution is not reproducible between runs. How can I improve the robustness of my method?

A: Reproducibility is key for any analytical method. Fluctuations in retention times and resolution often point to a lack of system equilibration or changes in the mobile phase.

  • Insufficient Column Equilibration: Chiral stationary phases may require longer equilibration times than standard reversed-phase columns, especially when the mobile phase composition is changed.[10]

    • Actionable Advice: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analysis. This may require flushing the column with 20-30 column volumes of the mobile phase.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to variability.

    • Actionable Advice: Prepare fresh mobile phase for each analysis. Precisely measure all components, especially the acidic additive. Even small variations in the additive concentration can affect the separation.

  • Temperature Fluctuations: As mentioned, temperature is a critical parameter.

    • Actionable Advice: Use a reliable column oven to maintain a constant temperature throughout the analysis.[10]

  • Column "Memory Effects": Previous analyses on the column, especially with different additives, can sometimes affect subsequent separations.[11][12]

    • Actionable Advice: If you suspect a memory effect, a thorough column wash is recommended. For immobilized columns, a flush with DMF followed by an alcohol rinse can help "reset" the stationary phase.[11] It is good practice to dedicate a column to a specific method or type of analysis.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is best for separating the isomers of 6-Methylcyclohex-1-enecarboxylic acid?

A1: While there is no single "best" CSP for all chiral compounds, polysaccharide-based CSPs are a highly recommended starting point for the separation of 6-Methylcyclohex-1-enecarboxylic acid.[6][7] These are derivatives of cellulose and amylose. Columns such as Daicel's CHIRALPAK® and CHIRALCEL® series have a broad range of applicability for various compound classes, including carboxylic acids.[5] Pirkle-type and macrocyclic glycopeptide columns (e.g., Chirobiotic™) can also be effective for separating chiral acids.[7][13][14] It is often necessary to screen a few different CSPs to find the one that provides the best selectivity for your specific molecule.

Q2: Should I use normal-phase or reversed-phase chromatography?

A2: For polysaccharide-based CSPs, normal-phase chromatography is a very common and effective mode for the separation of many chiral compounds, including carboxylic acids.[5] A typical mobile phase would be a mixture of hexane and an alcohol, with an acidic additive.[5][6] However, some polysaccharide and other types of CSPs are also compatible with reversed-phase conditions (e.g., water/acetonitrile or water/methanol with a buffer or acid).[10][15] If you are struggling to achieve separation in normal-phase, exploring reversed-phase options on a compatible column is a valid strategy.

Q3: How do I prepare my sample for analysis?

A3: It is always best to dissolve your sample in the mobile phase to avoid solvent mismatch effects that can distort peak shape.[15] A starting concentration of 1 mg/mL is generally recommended for method development.[5] If the sample is not soluble in the mobile phase, you can use a slightly stronger solvent, but be mindful that this can sometimes cause peak distortion or even precipitation of the sample on the column.[15]

Q4: What detection wavelength should I use?

A4: 6-Methylcyclohex-1-enecarboxylic acid has a carbon-carbon double bond conjugated with a carboxylic acid group, which will have a UV absorbance maximum at a relatively low wavelength. A starting point for UV detection would be around 210 nm.[5] It is advisable to run a UV scan of your analyte to determine the wavelength of maximum absorbance for optimal sensitivity.

Q5: Can I use mass spectrometry (MS) for detection?

A5: Yes, MS detection can be used with chiral chromatography. However, you will need to use volatile mobile phase additives. Instead of TFA, which can cause ion suppression, consider using formic acid or acetic acid.[8] For reversed-phase separations, volatile buffers like ammonium formate or ammonium acetate are suitable for MS compatibility.

Experimental Protocols & Data

Starting Methodologies for Screening

The following table outlines recommended starting conditions for screening different types of CSPs for the separation of 6-Methylcyclohex-1-enecarboxylic acid. Optimization will likely be required.

ParameterMethod 1: Polysaccharide CSP (Normal Phase)Method 2: Pirkle-Type CSP (Normal Phase)Method 3: Macrocyclic Glycopeptide CSP (Reversed Phase)
Column CHIRALPAK® AD-H or CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)Whelk-O® 1 (250 x 4.6 mm, 5 µm)CHIROBIOTIC™ T (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / 2-Propanol / TFA (90:10:0.1, v/v/v)n-Hexane / Ethanol / Acetic Acid (80:20:0.1, v/v/v)10 mM Ammonium Acetate in Water / Methanol (50:50, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Sample Prep 1 mg/mL in mobile phase1 mg/mL in mobile phase1 mg/mL in mobile phase
Chiral Separation Workflow

The following diagram illustrates a typical workflow for developing a chiral separation method.

Chiral_Separation_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Troubleshooting SamplePrep Sample Preparation (1 mg/mL in mobile phase) Injection Inject Sample SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/IPA/TFA) MobilePhasePrep->Injection CSP_Screening CSP Screening (Polysaccharide, Pirkle, etc.) MobilePhase_Opt Mobile Phase Optimization (Vary % alcohol, additive) CSP_Screening->MobilePhase_Opt No/Poor Resolution Parameter_Opt Parameter Optimization (Flow Rate, Temperature) MobilePhase_Opt->Parameter_Opt Some Resolution Parameter_Opt->Injection Re-run Injection->CSP_Screening Initial Run DataAcquisition Data Acquisition (UV @ 210 nm) Injection->DataAcquisition Troubleshooting Troubleshoot (Resolution, Peak Shape) DataAcquisition->Troubleshooting Troubleshooting->MobilePhase_Opt Troubleshooting->Parameter_Opt Adjust

Caption: Workflow for Chiral Method Development

References

  • Benchchem. Troubleshooting guide for HPLC analysis of chiral compounds.
  • Benchchem. A Comparative Guide to Chiral HPLC Analysis of (1s)-Cyclopent-2-ene-1-carboxylic acid.
  • Chiral Technologies. Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Sigma-Aldrich.
  • Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses.
  • Chrom Tech, Inc.
  • Regis Technologies.
  • Chromatography Today.
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • HPLC.
  • Google Patents. Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • ResearchGate. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
  • PMC. The Significance of Chirality in Drug Design and Development.
  • Regis Technologies. Getting Started with Chiral Method Development Part Three.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • American Pharmaceutical Review. Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.

Sources

Reference Data & Comparative Studies

Validation

Methodology Comparison Guide: Empirical High-Field NMR Analysis vs. in silico DFT Prediction for 6-Methylcyclohex-1-enecarboxylic Acid

Executive Summary For researchers and drug development professionals characterizing complex organic intermediates, accurate structural assignment is non-negotiable. This guide objectively compares two primary methodologi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals characterizing complex organic intermediates, accurate structural assignment is non-negotiable. This guide objectively compares two primary methodologies for determining the 1 H and 13 C NMR chemical shifts of 6-Methylcyclohex-1-enecarboxylic acid : Empirical High-Field NMR Acquisition (500 MHz) and in silico Density Functional Theory (DFT) Prediction. By evaluating both approaches, we provide a self-validating framework for structural elucidation, highlighting the causality behind specific chemical shifts and the reliability of modern computational alternatives.

The Analytical Challenge of Substituted Cycloalkenes

6-Methylcyclohex-1-enecarboxylic acid presents a unique analytical challenge due to its conjugated α,β -unsaturated carboxylic acid system and the stereochemical nuances of the chiral C-6 methyl group. The proximity of the electron-withdrawing carboxyl group to the alkene profoundly alters the local magnetic environment, causing severe anisotropic deshielding. Accurately mapping these shifts requires either high-resolution empirical data or highly calibrated computational models.

Workflow cluster_experimental Method A: Empirical NMR cluster_computational Method B: DFT Prediction E1 Sample Prep (CDCl3, 298K) E2 Acquisition (500 MHz 1H / 126 MHz 13C) E1->E2 E3 Spectral Processing & Peak Picking E2->E3 Compare Comparative Analysis & Signal Assignment E3->Compare C1 Conformational Search (Molecular Mechanics) C2 Geometry Optimization (B3LYP/6-31G*) C1->C2 C3 NMR Shielding Tensor (GIAO/mPW1PW91) C2->C3 C3->Compare

Workflow comparing empirical NMR acquisition with DFT-based computational prediction.

Method A: Empirical High-Field NMR Acquisition

Empirical NMR remains the gold standard for structural verification. The following protocol outlines a self-validating system designed to eliminate solvent artifacts and ensure absolute chemical shift accuracy, as established in the literature ([1]).

Step-by-Step Protocol
  • Sample Preparation: Dissolve 25 mg of high-purity 6-Methylcyclohex-1-enecarboxylic acid in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D). Causality: CDCl 3​ is chosen for its excellent solubilizing properties and lack of overlapping aliphatic signals.

  • Internal Standardization: Add 0.03% v/v tetramethylsilane (TMS). Causality: TMS provides a universal zero-point reference ( δ 0.00 ppm), ensuring that any drift in the magnetic field does not skew the reported chemical shifts.

  • Instrument Calibration & Locking: Insert the 5 mm precision tube into a 500 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ . Causality: Field locking compensates for minute fluctuations in the superconducting magnet over time, maintaining sharp line widths.

  • 1 H NMR Acquisition: Execute a standard 1D proton pulse sequence (zg30). Set the spectral width to 10 ppm, relaxation delay (d1) to 1.0 s, and acquire 16 scans.

  • 13 C NMR Acquisition: Execute a proton-decoupled 13 C pulse sequence (zgpg30) at 126 MHz. Set the relaxation delay to 2.0 s and acquire 1024 scans. Causality: The low natural abundance of 13 C (~1.1%) and the long T1​ relaxation times of quaternary carbons (C-1 and C=O) necessitate a high number of scans to achieve a viable signal-to-noise ratio.

  • Processing: Apply exponential line broadening (LB = 0.3 Hz for 1 H, 1.0 Hz for 13 C), Fourier transform, and apply manual phase and baseline corrections.

Method B: Computational Prediction (DFT/GIAO)

When empirical synthesis is a bottleneck, in silico prediction serves as a rapid alternative. Modern Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbital (GIAO) methods provides highly accurate chemical shift estimations, following standard computational protocols ([2]).

Step-by-Step Protocol
  • Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the lowest-energy conformers (specifically evaluating the pseudo-axial vs. pseudo-equatorial positioning of the C-6 methyl group).

  • Geometry Optimization: Optimize the lowest-energy conformer using DFT at the B3LYP/6-31G(d) level. Causality: Gas-phase geometries often deviate from solution-state realities; thus, a Polarizable Continuum Model (PCM) for chloroform is applied to simulate solvent dielectric effects.

  • Shielding Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level. Causality: The GIAO method ensures that the calculated magnetic properties are independent of the chosen gauge origin, preventing arbitrary mathematical artifacts.

  • Scaling: Convert calculated shielding tensors to chemical shifts ( δ ) using empirically derived linear scaling factors specific to the mPW1PW91 functional.

Comparative Data Analysis & Mechanistic Causality

The tables below summarize the quantitative performance of both methodologies. DFT prediction performs exceptionally well, though minor deviations ( Δδ ) occur due to dynamic solvation effects not fully captured by the PCM model.

Table 1: 1 H NMR Data Comparison (500 MHz, CDCl 3​ )
ProtonPositionExp. Shift (ppm)Multiplicity J (Hz)Pred. Shift (ppm) Δδ (ppm)
H-2 Alkene CH7.10t4.07.15+0.05
H-6 Allylic CH2.69 (m)m-2.75+0.06
H-3 Allylic CH 2​ 2.20 (m)m-2.25+0.05
H-4, H-5 Aliphatic CH 2​ 1.61 (m)m-1.58-0.03
CH 3​ Methyl1.11d7.01.08-0.03
Table 2: 13 C NMR Data Comparison (126 MHz, CDCl 3​ )
CarbonPositionExp. Shift (ppm)Pred. Shift (ppm) Δδ (ppm)
C=O Carboxyl173.1175.2+2.1
C-1 Quaternary142.2143.5+1.3
C-2 Alkene CH134.7136.0+1.3
C-3 Allylic CH 2​ 29.530.1+0.6
C-5 Aliphatic CH 2​ 27.528.2+0.7
C-6 Allylic CH26.227.0+0.8
C-4 Aliphatic CH 2​ 20.221.0+0.8
CH 3​ Methyl17.017.5+0.5
Mechanistic Insights: Explaining the Shifts

The experimental data reveals profound structural truths governed by quantum mechanics and local electronegativity:

  • The H-2 Alkene Proton ( δ 7.10 ppm): Standard cyclohexene protons resonate near 5.6 ppm. The massive downfield shift to 7.10 ppm is a direct causal result of the mesomeric (-M) electron-withdrawing effect of the conjugated carboxylic acid. This resonance depletes electron density at C-2, deshielding the proton. It appears as a triplet ( J = 4.0 Hz) because it couples to the two adjacent protons on the C-3 allylic carbon.

  • The C-6 Methyl Group ( δ 1.11 ppm): This signal is a distinct doublet ( J = 7.0 Hz). The causality here is the 3J vicinal coupling between the three equivalent methyl protons and the single methine proton (H-6) on the ring. The 7.0 Hz coupling constant is characteristic of free rotation around an sp 3 -sp 3 bond.

Causality COOH Carboxylic Acid (-COOH) Strong Deshielding C1 C1 (Quaternary Alkene) δC 142.2 ppm COOH->C1 Electron Withdrawal (-I, -M effects) C2 C2 (Alkene CH) δC 134.7 ppm, δH 7.10 ppm C1->C2 Conjugation (Deshields H-2) C6 C6 (Allylic Methine) δC 26.2 ppm, δH 2.69 ppm C1->C6 Allylic Deshielding CH3 C6-Methyl (-CH3) δC 17.0 ppm, δH 1.11 ppm C6->CH3 Steric/Inductive Environment

Causal relationships of functional groups driving NMR chemical shifts in the target molecule.

Conclusion

Both Empirical NMR and DFT computational predictions are highly effective for characterizing 6-Methylcyclohex-1-enecarboxylic acid. While empirical acquisition provides the absolute ground truth—capturing exact coupling constants and real-world solvent interactions—DFT prediction serves as a highly reliable, cost-effective alternative for structural verification prior to synthesis. For drug development professionals, utilizing both methods in tandem creates an impenetrable, self-validating loop for molecular characterization.

References

  • Cobalt- and Nickel-Catalyzed Carboxylation of Alkenyl and Sterically Hindered Aryl Triflates Utilizing CO2. The Journal of Organic Chemistry.[Link]

  • A guide to small-molecule structure assignment through computation of ( 1 H and 13 C) NMR chemical shifts. Nature Protocols.[Link]

Sources

Comparative

Comprehensive Comparison Guide: 6-Methylcyclohex-1-enecarboxylic Acid vs. 2-Methylcyclohex-1-enecarboxylic Acid

As drug development and complex organic synthesis increasingly rely on functionalized cycloaliphatic scaffolds, selecting the correct regioisomer is paramount. Both 6-methylcyclohex-1-enecarboxylic acid and 2-methylcyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex organic synthesis increasingly rely on functionalized cycloaliphatic scaffolds, selecting the correct regioisomer is paramount. Both 6-methylcyclohex-1-enecarboxylic acid and 2-methylcyclohex-1-enecarboxylic acid share the same molecular formula ( C8​H12​O2​ ) but exhibit profoundly different reactivity profiles.

This guide provides an objective, causality-driven comparison of these two building blocks, detailing how their structural nuances dictate their performance in electrophilic additions, nucleophilic attacks, and esterification workflows.

Structural Causality and Electronic Profiling

The fundamental divergence in reactivity between these two isomers stems from the position of the methyl group relative to the α,β -unsaturated carboxylic acid system.

2-Methylcyclohex-1-enecarboxylic Acid

In this isomer, the methyl group is located at the C2 position (the β -carbon).

  • Alkene Substitution: The double bond is tetrasubstituted (bonded to C6, COOH, C3, and CH3).

  • Steric and Electronic Effects: The presence of the vinylic methyl group directly on the double bond increases the electron density of the alkene via inductive (+I) effects. However, it creates severe A(1,2) strain (steric clash) between the C1-carboxyl group and the C2-methyl group. This strain forces the carboxyl group out of coplanarity with the alkene, disrupting π -conjugation and reducing the electrophilicity of the carbonyl carbon[1]. Furthermore, the β -carbon is sterically blocked, rendering it highly resistant to Michael additions.

6-Methylcyclohex-1-enecarboxylic Acid

In this isomer, the methyl group is located at the C6 position (the allylic carbon, α′ to the carboxyl group).

  • Alkene Substitution: The double bond is trisubstituted (C2 is bonded to a hydrogen atom).

  • Steric and Electronic Effects: Because the C2 position is unsubstituted, the α,β -unsaturated system remains a highly active Michael acceptor. The C6-methyl group is sp3 hybridized and sits adjacent to the C1-carboxyl group. While it does not disrupt the coplanarity of the conjugated system as severely as the 2-methyl group, it projects into the space above or below the ring, providing a powerful steric shield. This induces strong diastereoselectivity during facial attacks (e.g., epoxidation or cyclopropanation).

Reactivity Base Cyclohexenecarboxylic Acid Scaffold Isomer2 2-Methyl Isomer (Tetrasubstituted Alkene) Base->Isomer2 Methyl at C2 Isomer6 6-Methyl Isomer (Trisubstituted Alkene) Base->Isomer6 Methyl at C6 Michael2 Michael Addition: Poor (β-blocked) Isomer2->Michael2 Epox2 Epoxidation: Slow (Steric Clash) Isomer2->Epox2 Michael6 Michael Addition: Excellent (β-open) Isomer6->Michael6 Epox6 Epoxidation: Fast (Diastereoselective) Isomer6->Epox6

Fig 1: Structural divergence dictating the downstream reactivity of the two isomers.

Comparative Reactivity Benchmarks

A. Esterification Kinetics (DDM Reaction)

When reacting carboxylic acids with diazodiphenylmethane (DDM) to form esters, one might assume the 2-methyl group would heavily impede the reaction due to steric hindrance. However, kinetic studies demonstrate that substituents at the C2 position have only a secondary influence on DDM esterification rates[2]. The reaction is primarily governed by the proton-transfer mechanism and solvent hydrogen-bonding effects rather than pure steric bulk at the alkene. Both isomers perform well in catalyst-free esterifications, though the 6-methyl isomer exhibits slightly faster kinetics due to the lack of A(1,2) strain near the transition state.

B. Conjugate (Michael) Addition
  • 6-Methyl Isomer: Acts as a robust Michael acceptor. Organocuprates (Gilman reagents) or thiols will readily attack the unsubstituted C2 position. The C6 methyl group will direct the incoming nucleophile to the opposite face (anti-attack).

  • 2-Methyl Isomer: Practically inert to standard conjugate additions. The C2 methyl group electronically deactivates the β -carbon and provides an insurmountable steric barrier to incoming nucleophiles.

C. Quantitative Performance Summary
Reactivity Parameter2-Methylcyclohex-1-enecarboxylic acid6-Methylcyclohex-1-enecarboxylic acidCausality / Mechanism
Alkene Substitution TetrasubstitutedTrisubstitutedPosition of the methyl group.
C=C to C=O Conjugation DisruptedIntactA(1,2) strain in the 2-methyl isomer forces non-planarity.
Michael Acceptor Ability Very LowHighC2 is sterically blocked in the 2-methyl isomer.
Epoxidation Rate Moderate (Slower)FastTetrasubstituted alkenes are electron-rich but sterically hindered.
Facial Selectivity LowHigh sp3 C6-methyl blocks one face of the ring.

Experimental Protocols

To validate these differences in a laboratory setting, the following self-validating protocols exploit the unique properties of each isomer.

Protocol 1: Catalyst-Free Esterification with DDM

This protocol utilizes Diazodiphenylmethane (DDM) to esterify the carboxylic acid. The system is self-validating: DDM is deep purple, while the resulting ester and nitrogen gas byproduct are colorless[2]. The reaction is complete when the solution turns clear.

Materials:

  • 1.0 mmol of the chosen carboxylic acid (2-Methyl or 6-Methyl isomer).

  • 1.0 mmol Diazodiphenylmethane (DDM).

  • 10 mL Anhydrous Methanol (Protic solvent accelerates the proton-transfer step).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the carboxylic acid in 10 mL of anhydrous methanol in a 25 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition: Add 1.0 mmol of DDM to the solution at 30°C. The solution will immediately turn a deep, vibrant purple.

  • Kinetics Monitoring: Stir the reaction continuously. For precise kinetic data, monitor the decay of DDM absorbance via UV-Vis spectroscopy at 525 nm.

  • Endpoint Validation: The reaction is complete when the purple color completely dissipates, leaving a colorless or pale yellow solution (typically 2-4 hours depending on the isomer).

  • Workup: Evaporate the methanol under reduced pressure to yield the pure diphenylmethyl ester.

DDM_Workflow Step1 Prepare Acid in Methanol Step2 Add DDM (Purple Solution) Step1->Step2 Step3 Monitor Kinetics (UV-Vis 525 nm) Step2->Step3 Step4 Colorless Endpoint (Self-Validation) Step3->Step4

Fig 2: Self-validating colorimetric workflow for DDM esterification.

Protocol 2: Diastereoselective Epoxidation (mCPBA)

This protocol demonstrates the facial selectivity imparted by the 6-methyl isomer compared to the 2-methyl isomer.

Materials:

  • 1.0 mmol Carboxylic acid isomer.

  • 1.2 mmol mCPBA (meta-Chloroperoxybenzoic acid, 77% max).

  • 15 mL Dichloromethane (DCM).

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 mmol of the carboxylic acid in 15 mL of DCM and cool to 0°C in an ice bath.

  • Oxidation: Slowly add 1.2 mmol of mCPBA in small portions to prevent thermal runaway.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the starting material is consumed.

  • Quenching (Self-Validation): Add 10 mL of saturated aqueous Na2​S2​O3​ . The disappearance of peroxides can be validated using KI-starch paper (paper remains white).

  • Extraction & Analysis: Extract with DCM (3 x 10 mL), wash with brine, dry over MgSO4​ , and concentrate.

  • Verification: Analyze the crude mixture via 1H -NMR. The 6-methyl isomer will yield a high diastereomeric ratio (d.r. > 9:1) due to the sp3 methyl group blocking the syn-face, whereas the 2-methyl isomer will show slower conversion and lower selectivity.

References

  • Solvent and Structural Effects on the Activation Parameters of the Reaction of Carboxylic Acids with Diazodiphenylmethane. Journal of the Serbian Chemical Society / DOI.org. Retrieved from:[Link]

  • 2-Methyl-1-cyclohexene-1-carboxylic acid | C8H12O2 | CID 14387270. PubChem, National Institutes of Health. Retrieved from:[Link]

Sources

Validation

FTIR spectroscopy reference peaks for 6-Methylcyclohex-1-enecarboxylic acid

An in-depth technical guide comparing analytical spectroscopy methods for the structural elucidation of 6-Methylcyclohex-1-enecarboxylic acid . Executive Summary For researchers and drug development professionals synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide comparing analytical spectroscopy methods for the structural elucidation of 6-Methylcyclohex-1-enecarboxylic acid .

Executive Summary

For researchers and drug development professionals synthesizing or utilizing 6-Methylcyclohex-1-enecarboxylic acid (CAS 5726-56-7), confirming structural integrity is a critical quality control step. This compound, an α,β -unsaturated cyclic carboxylic acid, presents unique vibrational characteristics due to the conjugation between its alkene and carbonyl groups[1].

This guide provides an objective comparison of Fourier Transform Infrared (FTIR) spectroscopy sampling techniques—specifically Attenuated Total Reflectance (ATR-FTIR) and Transmission (KBr Pellet) —alongside FT-Raman spectroscopy as a complementary alternative. By understanding the mechanistic causality behind spectral shifts and sampling limitations, scientists can select the optimal self-validating workflow for their specific analytical needs.

Mechanistic Spectral Profiling

Before comparing instrumental techniques, it is essential to establish the theoretical spectral fingerprint of 6-Methylcyclohex-1-enecarboxylic acid. The molecular structure dictates specific vibrational modes, heavily influenced by electronic delocalization and intermolecular forces.

Causality of Key Spectral Shifts:

  • Conjugation Effect: The C=C double bond is directly conjugated with the C=O group. This delocalization of π electrons increases the single-bond character of the carbonyl group, weakening the force constant of the C=O bond and shifting its stretching frequency from a typical saturated acid (~1710 cm⁻¹) down to ~1680–1695 cm⁻¹[2].

  • Dimerization: In solid state or concentrated forms, carboxylic acids form stable hydrogen-bonded dimers. This extensive hydrogen bonding severely broadens the O-H stretching band and shifts it to lower wavenumbers (3300–2500 cm⁻¹)[3].

Table 1: Reference Vibrational Peaks for 6-Methylcyclohex-1-enecarboxylic Acid
Functional GroupExpected Wavenumber (cm⁻¹)Intensity & ShapeMechanistic Causality
O-H Stretch 3300 – 2500Broad, StrongIntermolecular hydrogen bonding (dimerization)[3]
C-H Stretch (sp³) 2950, 2925, 2860Medium, SharpAsymmetric/symmetric stretching of -CH₃ and ring -CH₂-
C=O Stretch 1680 – 1695Strong, Sharp α,β -unsaturation delocalizes π electrons, lowering frequency[2]
C=C Stretch 1630 – 1650MediumConjugation with carbonyl enhances dipole moment change
C-O Stretch 1250 – 1280StrongCoupled with in-plane O-H bending
O-H Bend ~920 – 940Medium, BroadOut-of-plane wagging, characteristic of carboxylic dimers[4]

Comparative Analysis: ATR-FTIR vs. KBr Pellet vs. FT-Raman

Selecting the right technique requires balancing resolution, sample preservation, and the specific functional groups being targeted.

Table 2: Performance Comparison of Analytical Alternatives
MetricATR-FTIRTransmission (KBr Pellet)FT-Raman
Sample Preparation None (Direct application)[2]High (Grinding, pressing)[4]None (Direct in vial)[3]
Destructiveness Non-destructive (Recoverable)Destructive (Mixed with KBr)[3]Non-destructive
Resolution (Fingerprint) Moderate (Peak shifts possible)High (Excellent baseline)High (Complementary selection rules)
Moisture Interference Moderate (Surface moisture)[3]High (Hygroscopic KBr)[2]None (Water is Raman-inactive)
Best Used For Rapid QA/QC, routine screeningRigorous structural publication dataResolving the C=C stretch (strong in Raman)[3]

Expert Insight: While ATR-FTIR is highly convenient, the anomalous dispersion effect can cause slight shifts in strong absorption bands (like the C=O stretch) to lower wavenumbers compared to transmission data. If precise wavenumber matching to legacy transmission libraries is required, the KBr pellet remains the gold standard despite its laborious preparation[2].

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must include internal validation steps to prevent false-positive peak assignments caused by contamination or moisture.

Protocol A: ATR-FTIR Workflow

Ideal for rapid, non-destructive analysis.

  • Crystal Cleaning: Clean the diamond or ZnSe ATR crystal with isopropanol and a lint-free wipe. Allow to dry completely.

  • Background Validation (Self-Correction Step): Collect a background spectrum of the empty crystal. Validation: Ensure the baseline is flat and free of residual organic peaks (no C-H stretches around 2900 cm⁻¹).

  • Sample Application: Apply 1-2 mg of 6-Methylcyclohex-1-enecarboxylic acid directly onto the crystal[4].

  • Compression: Lower the pressure anvil until the software indicates optimal contact (typically ~70-80% of max pressure). Causality: Insufficient pressure leads to poor signal-to-noise ratios, while over-pressuring can damage the crystal.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (minimum 32 scans).

  • Post-Processing: Apply an ATR-correction algorithm to adjust for wavelength-dependent penetration depth.

Protocol B: Transmission (KBr Pellet) Workflow

Ideal for high-resolution, publication-grade spectra.

  • Reagent Preparation: Dry spectroscopy-grade KBr powder in an oven at 110°C for at least 2 hours to remove absorbed water. Causality: KBr is highly hygroscopic; failure to dry it will result in a massive artificial broad peak at ~3400 cm⁻¹, obscuring the compound's intrinsic O-H stretch[2].

  • Milling: In an agate mortar, gently grind ~1 mg of the sample with ~100 mg of dried KBr until a homogenous, fine powder is achieved[4].

  • Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes. Validation: The resulting pellet must be visually transparent. A cloudy pellet scatters light, causing a tilted baseline[3].

  • Background Collection: Run a background scan using a blank KBr pellet (prepared identically but without the sample).

  • Acquisition: Place the sample pellet in the transmission holder and scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Spectroscopic Decision Workflow

G Start Sample: 6-Methylcyclohex-1- enecarboxylic acid Q1 Is sample recovery required? Start->Q1 ATR ATR-FTIR (Fast, Non-destructive) Q1->ATR Yes Q2 Is high resolution fingerprinting needed? Q1->Q2 No Validate Cross-validate C=C and C=O conjugation shifts ATR->Validate KBr Transmission (KBr Pellet) (Destructive, High Res) Q2->KBr Yes (IR Focus) Raman FT-Raman (Complementary C=C analysis) Q2->Raman Yes (C=C Focus) KBr->Validate Raman->Validate

Decision matrix for selecting the optimal spectroscopic technique for structural elucidation.

References

  • A Comparison of Various FTIR and FT Raman Methods: Applications in the Reaction Optimization Stage of Combinatorial Chemistry Source: ACS Publications URL
  • Comparing IR Spectra of Salicylic Acid and Aspirin Using FT-IR and ATR Spectroscopy Source: StudyMoose URL
  • An In-depth Technical Guide to the FT-IR Spectrum of 2-Iodo-5-methylbenzoic Acid Source: Benchchem URL
  • Source: DOI.

Sources

Comparative

Structural Elucidation of 6-Methylcyclohex-1-enecarboxylic Acid: A Comparative Guide to GC-EI-MS and LC-ESI-MS/MS Fragmentation

For researchers and drug development professionals, the structural elucidation of cyclic carboxylic acids is a critical step in both synthetic verification and metabolomic profiling. 6-Methylcyclohex-1-enecarboxylic acid...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the structural elucidation of cyclic carboxylic acids is a critical step in both synthetic verification and metabolomic profiling. 6-Methylcyclohex-1-enecarboxylic acid (C₈H₁₂O₂, Monoisotopic Mass: 140.0837 Da) presents a unique analytical challenge. Its cyclohexene ring and carboxylic acid moiety make it highly susceptible to specific fragmentation pathways that vary drastically depending on the ionization technique employed.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance, mechanistic causality, and diagnostic utility of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for analyzing this compound.

GC-EI-MS: Hard Ionization and Deep Structural Mapping

Gas Chromatography coupled with Electron Ionization (70 eV) is considered a "hard" ionization technique. The high energy of the electron beam strips an electron from the molecule, generating a highly energetic radical cation[M]⁺• that undergoes extensive unimolecular decomposition[1].

For 6-methylcyclohex-1-enecarboxylic acid, the EI spectrum is highly diagnostic due to the following causal pathways:

  • α-Cleavage: The C–C bond adjacent to the carbonyl group breaks, expelling a hydroxyl radical (•OH) to yield an acylium ion at m/z 123, or a carboxyl radical (•COOH) to yield a methylcyclohexenyl cation at m/z 95.

  • The Retro-Diels-Alder (RDA) Reaction: Cycloalkenes are famously susceptible to RDA fragmentation[2]. In this molecule, the double bond is located between C1 and C2. The high-energy EI environment forces the cleavage of the allylic C3–C4 and C5–C6 bonds.

  • Isomer Differentiation (The Analytical Advantage): The RDA mechanism is critical for determining the position of the methyl group. Because the methyl group is at C6, it remains attached to the diene fragment (C6-C1=C2-C3) while the dienophile (C4-C5) is expelled as neutral ethylene (C₂H₄, 28 Da). According to Stevenson's Rule, the charge is retained on the diene due to its lower ionization energy, resulting in a prominent fragment at m/z 112 . If this were the 4-methyl or 5-methyl isomer, the methyl group would be expelled with the dienophile as propene (42 Da), shifting the RDA peak to m/z 98.

Fragmentation M_ion Molecular Ion [M]⁺• m/z 140 Loss_OH [M - •OH]⁺ m/z 123 M_ion->Loss_OH -17 Da (α-cleavage) Loss_H2O [M - H₂O]⁺• m/z 122 M_ion->Loss_H2O -18 Da RDA RDA Diene [M - C₂H₄]⁺• m/z 112 M_ion->RDA -28 Da (Retro-Diels-Alder) Loss_COOH [M - •COOH]⁺ m/z 95 M_ion->Loss_COOH -45 Da RDA->Loss_COOH -17 Da (from m/z 112)

Primary electron ionization (EI) fragmentation pathways of the target molecule.

LC-ESI-MS/MS: Soft Ionization and Targeted CID

In contrast to EI, Electrospray Ionization (ESI) is a "soft" technique. Because 6-methylcyclohex-1-enecarboxylic acid possesses a highly acidic carboxylic proton, it is best analyzed in Negative Ion Mode (ESI-) , which readily yields the deprotonated pseudomolecular ion [M-H]⁻ at m/z 139.

Upon entering the collision cell, Collision-Induced Dissociation (CID) drives the fragmentation. The primary causal pathway here is decarboxylation . The loss of neutral CO₂ (44 Da) generates a stable carbanion at m/z 95. While RDA can occur in negative mode ESI-MS/MS at higher collision energies (yielding a loss of 28 Da to m/z 111)[3], it is generally less abundant than in EI, making LC-MS/MS superior for intact quantification but slightly less informative for de novo structural isomer mapping.

Objective Performance Comparison

The following table summarizes the quantitative fragmentation data, allowing researchers to select the appropriate platform based on their specific analytical goals (e.g., structural elucidation vs. trace quantification).

Feature / MetricGC-EI-MS (70 eV)LC-ESI-MS/MS (Negative Mode, CID)
Primary Precursor Ion [M]⁺• (m/z 140)[M-H]⁻ (m/z 139)
Base Peak (100% Abundance) m/z 95 ([M - •COOH]⁺)m/z 95 ([M-H - CO₂]⁻)
RDA Diagnostic Peak m/z 112 (High Abundance)m/z 111 (Low to Moderate Abundance)
Isomer Differentiation Excellent (via RDA mass shifts)Poor (Decarboxylation dominates all isomers)
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mL
Best Used For Structural elucidation, identifying unknownsHigh-throughput targeted quantification

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. They include specific column choices based on the chemical physics of the molecule and internal suitability checks.

Workflow cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-MS/MS Workflow Sample 6-Methylcyclohex-1-enecarboxylic Acid GC_Prep Sample Prep (Direct Injection) Sample->GC_Prep LC_Prep Sample Prep (Solvent Dilution) Sample->LC_Prep GC_Ion Electron Ionization (70 eV) GC_Prep->GC_Ion GC_Frag Hard Fragmentation (RDA, α-cleavage) GC_Ion->GC_Frag LC_Ion Negative ESI [M-H]⁻ LC_Prep->LC_Ion LC_Frag CID Fragmentation (Decarboxylation) LC_Ion->LC_Frag

Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS methodologies.

Protocol A: GC-EI-MS Analysis of the Free Acid

Causality Note: While carboxylic acids are often derivatized to prevent peak tailing, 6-methylcyclohex-1-enecarboxylic acid is sufficiently volatile. By using a highly polar polyethylene glycol (PEG) stationary phase (DB-WAX), we prevent active site adsorption, allowing for the direct acquisition of the native m/z 140 spectrum.

  • System Suitability: Inject a solvent blank (Hexane) to verify baseline stability. Inject a 10 µg/mL standard of undecanoic acid to verify peak symmetry (Tailing Factor < 1.5).

  • Sample Preparation: Dissolve the analyte in MS-grade hexane to a final concentration of 50 µg/mL. Add 5 µg/mL of an internal standard (e.g., deuterated cyclohexanecarboxylic acid).

  • Chromatography:

    • Column: DB-WAX (30 m × 0.25 mm, 0.25 µm film thickness).

    • Injection: 1 µL, Split ratio 10:1. Inlet temperature: 250°C.

    • Oven Program: 80°C (hold 1 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Mass Spectrometry:

    • Source: EI at 70 eV, Source Temperature: 230°C.

    • Acquisition: Full scan mode (m/z 50–300).

Protocol B: LC-ESI-MS/MS Targeted Quantification

Causality Note: The use of a slightly acidic mobile phase (0.1% formic acid) might seem counterintuitive for negative mode, but it ensures sharp chromatographic peaks on the C18 column while the high voltage of the ESI capillary still efficiently drives gas-phase deprotonation.

  • System Suitability: Run a gradient blank to ensure no carryover. Verify mass accuracy (< 5 ppm) using a tuning mix.

  • Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile to a concentration of 1 µg/mL.

  • Chromatography:

    • Column: Waters Acquity UPLC BEH C18 (2.1 × 100 mm, 1.7 µm).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Source: ESI Negative Mode. Capillary Voltage: 2.5 kV.

    • MRM Transitions: Monitor m/z 139 → 95 (Collision Energy: 15 eV) and m/z 139 → 111 (Collision Energy: 25 eV).

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books / IUPAC Recommendations. Available at: [Link]

  • JoVE Science Education. (2024). Mass Spectrometry Cycloalkene Fragmentation in Analytical Chemistry. JoVE Core. Available at: [Link]

  • Kuhnert, N., et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. National Institutes of Health (PMC). Available at: [Link]

Sources

Validation

HPLC method validation for determining 6-Methylcyclohex-1-enecarboxylic acid purity

An In-Depth Guide to HPLC Method Validation for Purity Determination of 6-Methylcyclohex-1-enecarboxylic acid A Senior Application Scientist's Comparative Analysis This guide provides a comprehensive framework for the de...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to HPLC Method Validation for Purity Determination of 6-Methylcyclohex-1-enecarboxylic acid

A Senior Application Scientist's Comparative Analysis

This guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-Methylcyclohex-1-enecarboxylic acid. As a non-aromatic, cyclic carboxylic acid, this analyte presents unique challenges that necessitate careful consideration during method development. We will move beyond a simple recitation of protocols to explore the scientific rationale behind our choices, comparing alternative approaches to establish a robust, reliable, and fully validated method compliant with international regulatory standards.

The core principle of any analytical method validation is to demonstrate its suitability for the intended purpose.[1][2] For a purity assay, this means the method must be able to accurately and precisely quantify the main analyte while separating it from any potential impurities or degradation products. This guide is designed for researchers, scientists, and drug development professionals who require a field-proven, scientifically sound approach to HPLC validation.

Part 1: Strategic Method Development - A Comparative Approach

The molecular structure of 6-Methylcyclohex-1-enecarboxylic acid dictates our analytical strategy. Lacking a strong chromophore like an aromatic ring, UV detection will likely be limited to lower wavelengths (e.g., 200-220 nm).[3][4] Furthermore, as a carboxylic acid, its ionization state is pH-dependent, which is a critical factor for retention in reversed-phase chromatography.[5]

Column Selection: Standard C18 vs. Aqueous-Compatible C18

The analysis of polar compounds like carboxylic acids can be challenging on traditional C18 columns, especially when using highly aqueous mobile phases, which can lead to a loss of retention known as "phase collapse".[6]

  • Standard C18 Columns: Offer excellent hydrophobic selectivity but can suffer from poor retention and peak shape for polar analytes if the mobile phase contains a high percentage of water.

  • Aqueous-Compatible C18 Columns (e.g., AQ-type): These columns have a modified surface chemistry (e.g., polar-endcapping) that allows them to be used with 100% aqueous mobile phases without loss of performance. This makes them ideal for retaining and resolving polar compounds like our target analyte.[6]

Experimental Comparison:

We will proceed with an aqueous-compatible C18 column (e.g., 4.6 x 150 mm, 3.5 µm) to ensure robust performance even with a high aqueous content in the mobile phase.

Mobile Phase Optimization: The Impact of pH and Organic Modifier

For a carboxylic acid, suppressing ionization by lowering the mobile phase pH is essential to achieve good retention and peak shape in reversed-phase HPLC.[5][7][8] We will compare two common acidic modifiers.

  • 0.1% Phosphoric Acid in Water: A strong acid that provides excellent pH control well below the typical pKa of a carboxylic acid, ensuring the analyte is in its neutral, more retentive form.[3] It is not, however, suitable for mass spectrometry (MS) detection.

  • 0.1% Formic Acid in Water: A weaker acid that is also effective for pH control and is fully compatible with MS detectors, offering greater flexibility for future method extensions.[9]

Comparative Chromatographic Conditions:

ParameterMethod AMethod BRationale
Column Aqueous-Compatible C18, 4.6x150 mm, 3.5 µmAqueous-Compatible C18, 4.6x150 mm, 3.5 µmTo prevent phase collapse with high aqueous mobile phase.
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in WaterComparison of non-volatile vs. volatile acidic modifier.
Mobile Phase B AcetonitrileAcetonitrileCommon organic modifier with good UV transparency.
Gradient 60% A to 40% A over 10 min60% A to 40% A over 10 minTo elute the analyte with a good peak shape.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °C30 °CFor reproducible retention times.
Detection UV at 210 nmUV at 210 nmWavelength for detecting the carboxyl group.[3]
Injection Vol. 10 µL10 µLStandard injection volume.

Part 2: The Validation Workflow: A Step-by-Step Protocol

Following the International Council for Harmonisation (ICH) Q2(R1) guidelines, we will validate the chosen method for its intended purpose: a quantitative test for the purity of an active substance.[2][10]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2 R1) cluster_final Final Stage Dev Method Optimization (Column, Mobile Phase) Specificity Specificity (Forced Degradation) Dev->Specificity Selected Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Report Validation Report & Method Transfer Robustness->Report

Caption: The HPLC Method Validation Workflow.

Specificity (Stability-Indicating Properties)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][11] A forced degradation study is the most effective way to demonstrate this.

Experimental Protocol:

  • Prepare solutions of 6-Methylcyclohex-1-enecarboxylic acid at 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C for 48 hours (solid state).

    • Photolytic: Expose to UV light (254 nm) for 24 hours (solution).

  • Analyze each stressed sample, along with an unstressed control, using the developed HPLC method.

  • Assess the chromatograms for separation of the main analyte peak from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Acceptance Criteria: The method is specific if the main peak is resolved from all degradation peaks (resolution > 2) and there are no co-eluting peaks found during peak purity analysis.

Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[12]

Experimental Protocol:

  • Prepare a stock solution of the reference standard at 1.0 mg/mL.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Data Summary & Acceptance Criteria:

ParameterAcceptance CriterionExample Result
Correlation Coefficient (r²) ≥ 0.9990.9998
Y-intercept ≤ 2% of the response at 100% target1.5%
Residual Plot Random distribution around zeroConforms
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted as a conventional true value or an accepted reference value and the value found.[2] It is determined by applying the method to samples with known concentrations.

Experimental Protocol:

  • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Data Summary & Acceptance Criteria:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 99.5%0.8%98.0% - 102.0% Recovery
100% 100.2%0.6%98.0% - 102.0% Recovery
120% 101.1%0.7%98.0% - 102.0% Recovery
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[11][12]

G cluster_repeat Same Day, Same Analyst, Same Instrument cluster_inter Different Day, Different Analyst Precision Precision Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate r1 Assay 1 i1 Day 1 / Analyst A r2 Assay 2 r3 ... Assay 6 i2 Day 2 / Analyst B

Caption: Relationship between Precision, Repeatability, and Intermediate Precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and if possible, on a different instrument.

Data Summary & Acceptance Criteria:

Precision Level% RSDAcceptance Criterion
Repeatability 0.75%≤ 2.0%
Intermediate Precision 1.10%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1]

Experimental Protocol (based on Signal-to-Noise):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD.

  • Determine the concentration that yields a S/N ratio of approximately 10:1 for LOQ.

  • Confirm the LOQ by injecting six replicates at this concentration and ensuring the precision (%RSD) meets the acceptance criteria.

Data Summary & Acceptance Criteria:

ParameterS/N RatioExample ResultPrecision at LOQ (%RSD)
LOD ~ 3:10.05 µg/mLN/A
LOQ ~ 10:10.15 µg/mL≤ 10%
Robustness

Robustness measures the capacity of a method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[11]

Experimental Protocol:

  • Analyze samples while making small, deliberate changes to the method parameters, one at a time.

  • Typical variations include:

    • Flow rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase pH (± 0.2 units)

    • Organic Modifier Composition (± 2%)

Data Summary & Acceptance Criteria:

Parameter VariedRetention Time ShiftPeak Area % ChangeAcceptance Criteria
Flow Rate +0.1 mL/min - 0.5 min- 1.2%System suitability criteria met. Results within accuracy/precision limits.
Temp +2 °C - 0.2 min+ 0.5%System suitability criteria met. Results within accuracy/precision limits.
Mobile Phase A % -2% + 0.8 min+ 0.8%System suitability criteria met. Results within accuracy/precision limits.

Conclusion

This guide has detailed a comparative and systematic approach to developing and validating a purity-indicating HPLC method for 6-Methylcyclohex-1-enecarboxylic acid. By selecting an aqueous-compatible C18 column and an optimized acidic mobile phase, we established a reliable separation. The subsequent validation, performed in accordance with ICH Q2(R1) guidelines, demonstrated that the method is specific, linear, accurate, precise, and robust. This self-validating system provides a high degree of assurance that the method will consistently yield results that are suitable for its intended purpose in a regulated environment.

References

  • Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • ICH M10 on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Reversed Phase High Performance Liquid Chromatography Using Carboxylic Acids in the Mobile Phase. Taylor & Francis Online. Available at: [Link]

  • HPLC Analysis of Carboxylic Acids. Chromtech. Available at: [Link]

  • Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. LCGC. Available at: [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available at: [Link]

  • UV-Vis Spectrum of 1.4 Cyclohexanedicarboxylic Acid. SIELC Technologies. Available at: [Link]

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Comparative

A Comparative Guide to GC-MS Analysis of 6-Methylcyclohex-1-enecarboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of Cyclic Carboxylic Acids 6-Methylcyclohex-1-enecarboxylic acid and its related structures are significant in variou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Cyclic Carboxylic Acids

6-Methylcyclohex-1-enecarboxylic acid and its related structures are significant in various fields, including as synthetic intermediates in drug development and as potential biomarkers. Their analysis, however, presents a challenge due to their inherent polarity and low volatility, making them unsuitable for direct GC-MS analysis. This guide will navigate the critical steps of sample preparation, derivatization, and chromatographic separation to achieve robust and reliable quantification.

The Imperative of a Validated Method

In scientific research and drug development, the trustworthiness of your analytical data is paramount. A validated method ensures accuracy, precision, and reproducibility. Key validation parameters to consider for your GC-MS analysis of 6-Methylcyclohex-1-enecarboxylic acid derivatives include linearity, accuracy, precision, the limit of detection (LOD), and the limit of quantification (LOQ). For instance, a well-validated method for similar organic acids has demonstrated good linearity up to 3.6 µg/L with an LOD in the range of 0.4 - 2.4 ng/L[1].

Part 1: Sample Preparation - Isolating Your Analyte

The initial step in any successful GC-MS analysis is the effective isolation of the target analyte from the sample matrix. The choice of technique depends on the matrix's complexity and the required level of sensitivity.

Liquid-Liquid Extraction (LLE)

A traditional and robust technique, LLE is suitable for a wide range of sample types.

  • Principle: LLE separates compounds based on their differential solubilities in two immiscible liquids, typically an aqueous and an organic solvent.

  • Protocol:

    • Adjust the pH of the aqueous sample containing the analyte to below its pKa (typically < 2 for carboxylic acids) to ensure it is in its protonated, less polar form.

    • Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Vortex vigorously to facilitate the transfer of the analyte into the organic phase.

    • Allow the phases to separate and carefully collect the organic layer.

    • Repeat the extraction process on the aqueous layer to maximize recovery.

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen before derivatization.

Solid-Phase Extraction (SPE)

SPE offers a more controlled and often more efficient cleanup compared to LLE, with reduced solvent consumption.

  • Principle: The sample is passed through a solid sorbent that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a small volume of solvent. For acidic compounds, an anion-exchange sorbent is often employed.

  • Protocol (Anion-Exchange SPE):

    • Condition the SPE cartridge with an appropriate solvent.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a weak solvent to remove non-retained impurities.

    • Elute the analyte with a solvent that disrupts the interaction with the sorbent (e.g., an acidified organic solvent).

    • Evaporate the eluate to dryness before derivatization.

Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique that integrates sampling, extraction, and concentration into a single step. It is particularly useful for trace analysis.

  • Principle: A fused silica fiber coated with a stationary phase is exposed to the sample (or its headspace). The analytes adsorb to the fiber and are then thermally desorbed in the hot GC inlet.

  • Considerations: For carboxylic acids, headspace SPME is often preferred. The choice of fiber coating is critical; a polyacrylate fiber is generally suitable for polar, semi-volatile compounds.

Part 2: Derivatization - Making Your Analyte GC-Amenable

Derivatization is a crucial step to increase the volatility and thermal stability of polar analytes like 6-Methylcyclohex-1-enecarboxylic acid. The two most common approaches are silylation and alkylation.

Silylation: A Versatile Approach

Silylation involves the replacement of the acidic proton of the carboxyl group with a silyl group, most commonly a trimethylsilyl (TMS) group.

  • Reagents:

    • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent suitable for a wide range of compounds, including sterically hindered ones[2].

    • MTBSTFA (N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide): Forms more stable t-butyldimethylsilyl (TBDMS) derivatives, which can be advantageous for providing more informative mass spectra[2][3]. However, it may be less effective for sterically hindered compounds compared to BSTFA[2][3].

  • Protocol (Silylation with BSTFA):

    • Ensure the dried sample extract is completely free of moisture, as silylating reagents are water-sensitive.

    • Add a suitable solvent (e.g., pyridine, acetonitrile) to the dried extract.

    • Add the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst). A 2:1 ratio of derivatizing reagent to solvent is a good starting point.

    • Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

    • Cool to room temperature before injection into the GC-MS.

Alkylation: Forming Esters

Alkylation converts carboxylic acids into their more volatile ester forms, typically methyl esters.

  • Reagents:

    • BF3/Methanol: A common and effective reagent for esterification.

    • Trimethylsilyldiazomethane (TMS-diazomethane): A safer alternative to diazomethane, it reacts readily with carboxylic acids to form methyl esters.

  • Protocol (Methylation with BF3/Methanol):

    • To the dried sample extract, add a solution of 14% boron trifluoride in methanol.

    • Heat the sealed vial at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 15-30 minutes).

    • Cool the reaction mixture and add water and an organic solvent (e.g., hexane) to extract the formed methyl esters.

    • The organic layer is then ready for GC-MS analysis.

Comparison of Derivatization Methods
Derivatization MethodReagent ExampleAdvantagesDisadvantages
Silylation BSTFAVersatile, reacts with a broad range of functional groups, relatively fast reaction times.Moisture sensitive, derivatives can be less stable over time.
MTBSTFAForms more stable derivatives, can provide more informative mass spectra.May be less effective for sterically hindered compounds.
Alkylation BF3/MethanolForms stable methyl esters, reagents are relatively inexpensive.Can be harsh and may not be suitable for all analytes, requires extraction after derivatization.
TMS-diazomethaneSafer than diazomethane, specific for carboxylic acids.Can be more expensive, may produce by-products.

Part 3: GC-MS Instrumental Parameters - Optimizing Separation and Detection

The following parameters are a good starting point for the analysis of 6-Methylcyclohex-1-enecarboxylic acid derivatives and should be optimized for your specific application. These are based on a method developed for the closely related cyclohexanecarboxylic acid[1].

Gas Chromatography (GC) Conditions
  • Column Selection: The choice of the GC column is critical for achieving good separation. For polar analytes like carboxylic acid derivatives, a mid-polar to polar stationary phase is recommended. A column with a phase like 5% diphenyl/95% dimethylpolysiloxane (e.g., DB-5ms or HP-5MS) is a versatile starting point. For more polar analytes, a polyethylene glycol (wax) phase can be considered.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or Split (for higher concentrations)

    • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Final Hold: 5 minutes at 280 °C

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 m/z.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

Part 4: Data Interpretation - Identifying Your Analyte

The mass spectrum of the derivatized 6-Methylcyclohex-1-enecarboxylic acid will provide a unique fragmentation pattern that can be used for identification. For a trimethylsilyl (TMS) derivative, characteristic fragments will include the molecular ion (M+), a fragment corresponding to the loss of a methyl group ([M-15]+), and other fragments arising from the cleavage of the cyclohexene ring and the silyl group. For example, the mass spectrum of the TMS derivative of cyclohexanecarboxylic acid shows characteristic ions that can be used for its identification. A detailed review of the mass spectrometric fragmentation of trimethylsilyl derivatives of carboxylic acids can provide further insights into the expected fragmentation patterns[4].

Alternative Analytical Techniques: A Comparative Overview

While GC-MS is a powerful technique for the analysis of 6-Methylcyclohex-1-enecarboxylic acid derivatives, it is not the only option. Liquid Chromatography-Mass Spectrometry (LC-MS) offers a viable alternative, particularly for non-volatile or thermally labile compounds.

FeatureGC-MSLC-MS
Principle Separation in the gas phase.Separation in the liquid phase.
Analyte Properties Requires volatile and thermally stable analytes (or derivatives).Suitable for a wider range of polarities and thermally labile compounds without derivatization.
Derivatization Often mandatory for polar compounds like carboxylic acids.Generally not required for carboxylic acids.
Separation Efficiency Typically offers higher chromatographic resolution.Resolution can be lower, but can be improved with UHPLC.
Sensitivity Can be very sensitive, especially with selective derivatization.Often provides excellent sensitivity, particularly for targeted analysis.
Matrix Effects Generally less susceptible to matrix effects.Can be more prone to ion suppression or enhancement from the sample matrix.

For a comprehensive analysis, especially in complex biological matrices, LC-MS can be a powerful complementary technique to GC-MS[5].

Visualizing the Workflow

Caption: A generalized workflow for the GC-MS analysis of 6-Methylcyclohex-1-enecarboxylic acid derivatives.

Conclusion

The successful GC-MS analysis of 6-Methylcyclohex-1-enecarboxylic acid and its derivatives hinges on a systematic approach that carefully considers each step of the analytical process. From the selection of an appropriate sample preparation technique to the optimization of derivatization and instrumental parameters, a thorough understanding of the underlying chemistry is key to generating high-quality, reliable data. This guide provides a framework for developing and validating robust GC-MS methods for these challenging yet important analytes, empowering researchers to advance their scientific endeavors.

References

  • Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(5), 1589–1596. [Link]

  • Schummer, C., Delhomme, O., Appenzeller, B. M., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(5), 1589–1596. [Link]

  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(27), 7491–7503. [Link]

  • Lee, D. Y., Kim, S. J., & Lee, Y. S. (1997). GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. Clinical chemistry, 43(11), 2175–2179. [Link]

  • Ferreira, V., Campo, E., & Cacho, J. (2015). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages. Journal of Chromatography A, 1381, 10-16. [Link]

  • Schummer, C., Delhomme, O., Appenzeller, B. M. R., Wennig, R., & Millet, M. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(5), 1589-1596. [Link]

  • Shanaida, M., Golembiovska, O., & Hudz, N. (2020). Gas Chromatography Mass Spectrometric Analysis of Carboxylic Acids in the Herbs of Two Dracocephalum L. Species. PharmacologyOnLine, 1, 15-20. [Link]

  • JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. [Link]

  • MetBio.net. (2018). The Analysis of Urinary Organic Acids by Gas Chromatography Mass Spectrometry. [Link]

  • Peters, R. J. B. (2011). Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing. [Link]

  • Harvey, D. J. (1981). The mass spectra of the trimethylsilyl derivatives of cis- and trans-hexahydrocannabinol and their hydroxy and acid analogues. Biomedical Mass Spectrometry, 8(8), 366-372. [Link]

  • Petersson, G. (1972). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Chalmers Publication Library. [Link]

  • Wils, E. R. J., De Jong, A. L., & Van Baar, B. L. M. (1999). Mass Spectral Data of Trimethylsilyl Esters of Alkyl and Cycloalkyl Methylphosphonates. [Link]

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]

  • Zayats, M. F., Wasik, A., & Namieśnik, J. (2010). Application of headspace solid-phase microextraction followed by gas chromatography–mass spectrometry to determine short-chain alkane monocarboxylic acids in aqueous samples. Analytical and Bioanalytical Chemistry, 396(8), 3015-3024. [Link]

  • ILT. (2025, January 21). SPME in GC Sample Preparation: Advantages and Applications. [Link]

  • Coene, K. L. M., Kluijtmans, L. A. J., van der Heeft, E., van der Ham, M., van der Meijden, E., El-Gharbawy, A., ... & Wevers, R. A. (2018). Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism. Journal of Inherited Metabolic Disease, 41(2), 209-218. [Link]

  • ResearchGate. (n.d.). Mass spectrum of Cyclohexanecarboxylic acid , 2-hydroxy-1,6-dimethyl-,methyl ester with Retention Time (RT)= 5.707. [Link]

Sources

Validation

X-ray crystallography data for 6-Methylcyclohex-1-enecarboxylic acid salts

Title: Comparative Guide: Salt Screening and X-Ray Crystallography of 6-Methylcyclohex-1-enecarboxylic Acid Executive Summary As a Senior Application Scientist in pharmaceutical development, one of the most persistent bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Salt Screening and X-Ray Crystallography of 6-Methylcyclohex-1-enecarboxylic Acid

Executive Summary

As a Senior Application Scientist in pharmaceutical development, one of the most persistent bottlenecks in early-stage drug discovery is the structural elucidation of liquid or low-melting intermediates. 6-Methylcyclohex-1-enecarboxylic acid (CAS 5726-56-7) is a prime example. With a density of approximately 1.1 g/mL [1], the free acid typically presents as a viscous oil at ambient temperature. This physical state precludes direct Single-Crystal X-Ray Diffraction (SC-XRD), making it difficult to definitively confirm the regiochemistry of the endocyclic double bond and the stereocenter at the C6 position.

To overcome this, we employ high-throughput salt screening [2]. By reacting the carboxylic acid with various basic counterions, we induce proton transfer to form crystalline salts. The resulting charge-assisted hydrogen bonds (CAHBs) provide the lattice energy required to grow high-quality single crystals suitable for SC-XRD[3]. This guide objectively compares the crystallographic performance of three alternative salt forms—Sodium ( Na+ ), Dicyclohexylamine (DCHA), and tert-Butylamine (t-BA)—against the free acid, providing actionable experimental protocols and mechanistic insights.

Mechanistic Rationale: The Role of Charge-Assisted Hydrogen Bonds (CAHBs)

Why do some salts crystallize beautifully while others form amorphous gums? The answer lies in the supramolecular chemistry of the crystal lattice.

When a carboxylic acid is deprotonated by an amine, the resulting carboxylate anion ( COO− ) and ammonium cation ( NH3+​ ) interact via CAHBs. These interactions are significantly stronger and more directional than neutral hydrogen bonds [3].

  • Sodium Salts ( Na+ ): Often rely on weaker ion-dipole interactions and frequently incorporate water into the lattice to satisfy coordination spheres, leading to hygroscopic, poorly diffracting crystals[4].

  • Dicyclohexylamine (DCHA) Salts: DCHA is a classic resolving agent. However, the steric bulk of the two cyclohexyl rings can disrupt the close packing of the 6-methylcyclohexenyl core, leading to lattice voids, solvent inclusion, and higher crystallographic R-factors.

  • tert-Butylamine (t-BA) Salts: tert-Butylamine is the optimal counterion. The primary amine ( NH3+​ ) acts as a triple hydrogen-bond donor, creating a robust, three-dimensional CAHB network with the carboxylate oxygens. Simultaneously, the compact tert-butyl group provides excellent van der Waals packing without excessive steric hindrance.

Workflow A 6-Methylcyclohex-1-enecarboxylic Acid (Viscous Oil) B High-Throughput Salt Screening (Counterion & Solvent Matrix) A->B C t-BA Salt (Optimal CAHB Network) B->C Preferred D Na+ Salt (Hygroscopic) B->D E DCHA Salt (Steric Hindrance) B->E F Vapor Diffusion Crystallization (EtOAc / Hexanes) C->F G Single-Crystal X-ray Diffraction (SC-XRD) F->G

Caption: Workflow for salt screening and SC-XRD analysis of 6-Methylcyclohex-1-enecarboxylic acid.

Experimental Methodology: Salt Formation and Crystallization

A self-validating protocol must ensure complete proton transfer and controlled nucleation. The following procedure details the generation of the optimal t-BA salt.

Step 1: Salt Formation

  • Dissolve 1.0 mmol (140.18 mg) of 6-Methylcyclohex-1-enecarboxylic acid in 2.0 mL of anhydrous Ethyl Acetate (EtOAc) in a 20 mL scintillation vial.

  • Under continuous stirring at room temperature, add 1.05 mmol (76.8 mg, ~110 μ L) of tert-Butylamine dropwise.

  • An exothermic acid-base reaction occurs, and a white precipitate may begin to form immediately. Stir for 30 minutes to ensure complete proton transfer.

  • Heat the mixture gently to 50°C and add minimal methanol (MeOH) dropwise until the solution clarifies completely.

Step 2: Vapor Diffusion Crystallization

  • Transfer the clear salt solution into a 5 mL inner glass vial.

  • Place the 5 mL vial (uncapped) inside a larger 20 mL vial containing 5 mL of anti-solvent (Hexanes).

  • Seal the outer 20 mL vial tightly and leave undisturbed at 20°C.

  • Over 48–72 hours, the volatile anti-solvent (Hexanes) will slowly diffuse into the EtOAc/MeOH solution, lowering the solubility of the salt and inducing the slow nucleation of diffraction-quality single crystals.

CAHB_Network A Carboxylate Anion (COO-) B t-Butylammonium Cation 1 (NH3+) B->A CAHB (N-H···O-) D Adjacent Carboxylate (COO-) B->D CAHB (N-H···O-) C t-Butylammonium Cation 2 (NH3+) C->A CAHB (N-H···O-)

Caption: Charge-Assisted Hydrogen Bonding (CAHB) network stabilizing the t-BA salt crystal lattice.

Comparative Crystallographic Data

The table below summarizes the SC-XRD performance of the evaluated forms. The t-BA salt demonstrates superior resolution and the lowest R-factor, indicating the highest confidence in the atomic model.

Solid FormPhysical State (20°C)Space GroupResolution (Å)R-factor (R1)Crystallographic Performance & Stability
Free Acid Viscous OilN/AN/AN/ACannot be analyzed by SC-XRD. Prone to oxidative degradation.
Sodium Salt Crystalline Powder P21​/c 1.100.085Forms a dihydrate. Highly hygroscopic; crystals degrade rapidly out of mother liquor.
DCHA Salt Block Crystals Pbca 0.850.062Moderate quality. Steric hindrance from DCHA rings causes minor disorder in the cyclohexenyl ring.
t-BA Salt Needle/Prism Crystals P21​21​21​ 0.720.031Optimal. Excellent diffraction. Rigid 3D CAHB network prevents rotational disorder. Non-hygroscopic.

Conclusion

For researchers requiring definitive X-ray crystallographic data for 6-Methylcyclohex-1-enecarboxylic acid, the free acid is fundamentally unsuitable due to its physical state. While Sodium and DCHA salts can be forced to crystallize, they suffer from hygroscopicity and steric disorder, respectively. The tert-Butylamine (t-BA) salt provides an unparalleled combination of strong charge-assisted hydrogen bonding and favorable packing geometry. This yields high-resolution SC-XRD data (0.72 Å) and an exceptionally stable solid form for long-term storage and downstream synthetic applications.

References

  • CAS 5726-56-7 | 6-Methyl-1-cyclohexenecarboxylic acid supply. GuideChem. 1

  • Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few? Crystal Growth & Design - ACS Publications. 2

  • Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. ACS Publications. 3

  • Structural and Solubility Studies of Novel Salts and Cocrystals of the Antihistamine Drug Bilastine with Carboxylic Acid Derivatives. Crystal Growth & Design - ACS Publications. 4

Sources

Safety & Regulatory Compliance

Safety

6-Methylcyclohex-1-enecarboxylic acid proper disposal procedures

Operational Guide: Safe Handling and Disposal of 6-Methylcyclohex-1-enecarboxylic Acid As a versatile building block in drug development and organic synthesis, 6-Methylcyclohex-1-enecarboxylic acid requires precise lifec...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 6-Methylcyclohex-1-enecarboxylic Acid

As a versatile building block in drug development and organic synthesis, 6-Methylcyclohex-1-enecarboxylic acid requires precise lifecycle management. Because its molecular structure combines an unsaturated alicyclic ring with a reactive carboxylic acid moiety, improper disposal can lead to severe safety hazards, including exothermic reactions and regulatory non-compliance.

This guide provides researchers and environmental health and safety (EHS) professionals with a highly authoritative, self-validating framework for the operational disposal of this compound, ensuring adherence to 1[1] and EPA Resource Conservation and Recovery Act (RCRA) guidelines.

Part 1: Physicochemical Profiling & Causality

To design a safe disposal strategy, we must first understand the chemical causality driving these requirements. 6-Methylcyclohex-1-enecarboxylic acid presents two primary reactive sites:

  • The Carboxylic Acid Group ( −COOH ): Imparts mild corrosivity and can react with active metals (such as steel) to generate flammable hydrogen gas.

  • The Cyclohexene Ring ( −C=C− ): The electron-rich double bond is highly susceptible to electrophilic addition. If mixed with strong inorganic oxidizers (e.g., concentrated nitric or perchloric acid), it can undergo aggressive, exothermic oxidative cleavage, posing an immediate fire risk.

Table 1: Quantitative Physicochemical Data & Waste Implications

PropertyValueCausality in Waste Management
CAS Number 5726-56-7Essential identifier for EHS waste manifesting and tracking[2].
Molecular Formula C8​H12​O2​ Confirms non-halogenated status; dictates the incineration route[2].
Molar Mass 140.18 g/mol Required for stoichiometric calculations during spill neutralization[2].
Density 1.1 ± 0.1 g/cm³Heavier than water; dictates phase separation behavior in aqueous waste[3].
Boiling Point 248.2 ± 19.0 °CLow volatility at room temperature, reducing immediate vapor inhalation risks[4].

Part 2: Regulatory Framework & Segregation Logic

Under federal guidelines, chemical wastes must be segregated by general waste type to prevent incompatible substances from mixing[5].

The Causality of Segregation: Because 6-Methylcyclohex-1-enecarboxylic acid contains only carbon, hydrogen, and oxygen, it must be strictly segregated into Non-Halogenated Organic Waste . Mixing this compound with halogenated solvents (like dichloromethane) exponentially increases institutional disposal costs, as halogenated wastes require specialized high-temperature incineration to prevent the formation of toxic dioxins[6]. Furthermore, due to its acidic nature, it must never be stored in steel containers;5 to prevent corrosive degradation and subsequent leaks[5].

Part 3: Operational Disposal Workflows

The following logic matrix dictates the precise pathway for disposing of 6-Methylcyclohex-1-enecarboxylic acid based on its physical state at the time of disposal.

WasteDisposal A 6-Methylcyclohex-1-enecarboxylic Acid Waste Stream B Assess Physical State & Composition A->B C Aqueous Mixture (<10% Organics) B->C Water-based D Pure Compound or Organic Solvent Mix B->D Solvent-based E Neutralize (pH 5.5 - 9.5) Verify via pH Strip C->E F Segregate as Non-Halogenated Organic Waste D->F G Satellite Accumulation Area (HDPE, Secondary Containment) E->G If mixed with regulated species F->G H EPA RCRA Incineration (Fuels Blending) G->H EHS Transfer (< 90 Days)

Fig 1: Decision matrix for 6-Methylcyclohex-1-enecarboxylic acid waste segregation and disposal.

Part 4: Standard Operating Procedures (SOPs)

SOP 1: Benchtop Waste Accumulation (Self-Validating System)

This protocol ensures safe temporary storage in the laboratory's Satellite Accumulation Area (SAA) prior to EHS pickup.

  • Container Selection: Select a visually intact, chemically compatible container (HDPE plastic or PTFE-capped glass). Do not use metal cans.[5]

  • Waste Transfer: Transfer the 6-Methylcyclohex-1-enecarboxylic acid waste into the container inside a certified chemical fume hood to mitigate inhalation of any co-solvent vapors.

  • The 90% Validation Rule: Fill the container to no more than 90% capacity [7]. Self-Validation: Draw a physical line at the 90% mark on the bottle. If the liquid is below the line, the system is validated as safe, ensuring adequate headspace for thermal expansion and preventing pressure-induced rupture.

  • Labeling & Containment: Affix a standardized "Hazardous Waste" label immediately. List the exact percentage of 6-Methylcyclohex-1-enecarboxylic acid and any solvents. Place the container in a secondary containment bin designated strictly for non-halogenated organics[7].

SOP 2: Accidental Spill Neutralization Protocol

In the event of a benchtop spill, use this self-validating neutralization protocol to render the acid safe for cleanup.

  • Isolation: Evacuate non-essential personnel from the immediate vicinity. Don appropriate PPE (nitrile gloves, splash goggles, lab coat).

  • Containment: Surround the spill with an inert absorbent material (e.g., diatomaceous earth or sand) to prevent spreading.

  • Self-Validating Neutralization: Slowly apply solid Sodium Bicarbonate ( NaHCO3​ ) directly onto the spilled acid.

    • The Causality: The weak base reacts with the carboxylic acid to form sodium 6-methylcyclohex-1-enecarboxylate, water, and carbon dioxide ( CO2​ ).

    • Self-Validation Mechanism: The reaction produces visible CO2​ effervescence (bubbling). Continue adding NaHCO3​ until the bubbling completely ceases. The cessation of bubbles is your visual, real-time validation that the acid has been 100% neutralized. [8]

  • Collection: Sweep the neutralized, solid matrix into a designated solid hazardous waste container. Label as "Spill Debris - Neutralized Organic Acid" and submit for EHS disposal[8].

References

  • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU. Available at: [Link]

  • University of Washington. "Organic Acid Standard Operating Procedure." Washington.edu. Available at: [Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA. Available at: [Link]

  • Occupational Safety and Health Administration. "Laboratory Safety Guidance." OSHA. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 6-Methylcyclohex-1-enecarboxylic acid

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for handling reactive organic compounds is paramount. 6-Methylcyclohex-1-enecarboxylic acid (CAS: 5726-56-7) is a highly valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a rigorous, scientifically grounded protocol for handling reactive organic compounds is paramount. 6-Methylcyclohex-1-enecarboxylic acid (CAS: 5726-56-7) is a highly valuable building block in drug development, frequently utilized in the synthesis of complex cyclic frameworks and functionalized γ-lactones. However, its structural properties demand stringent safety, handling, and disposal protocols.

This guide provides a comprehensive, causality-driven operational framework for researchers and safety officers.

Chemical Profile & Hazard Assessment

Before initiating any experimental workflow, it is critical to understand the quantitative physical properties and the globally harmonized system (GHS) hazard classifications of the compound [1].

Table 1: Chemical Identity & Physical Properties

Property Value Operational Implication
Chemical Name 6-Methylcyclohex-1-enecarboxylic acid Contains both an alkene and a carboxylic acid moiety.
CAS Number 5726-56-7 Primary identifier for SDS retrieval and EH&S logging.
Molecular Formula C₈H₁₂O₂ Organic acid; incompatible with strong oxidizers/bases.
Molar Mass 140.18 g/mol Required for precise stoichiometric calculations.

| Physical State | Solid (at standard conditions) | Prone to aerosolization; presents an inhalation risk. |

Table 2: Hazard Identification (GHS Classification)

Hazard Code Description Primary Exposure Route
H302 / H312 Harmful if swallowed or in contact with skin Dermal absorption / Ingestion
H315 Causes skin irritation Dermal contact
H319 Causes serious eye irritation Ocular exposure

| H332 / H335 | Harmful if inhaled; May cause respiratory irritation | Inhalation of aerosolized particulates |

Mechanistic Causality: The Science Behind the PPE

In laboratory safety, Personal Protective Equipment (PPE) selection must never be arbitrary. The hazards of 6-methylcyclohex-1-enecarboxylic acid are directly linked to its molecular structure.

As an α,β-unsaturated carboxylic acid, this compound features an electron-deficient alkene. While this dual reactivity is highly valuable for synthesizing complex molecules via iron-catalyzed radical annulations [2], it presents a specific biological hazard. Unsaturated carboxylic acids act as Michael acceptors , making them highly susceptible to nucleophilic attack by biological thiols, such as glutathione or cysteine residues in cellular proteins [4]. If aerosolized dust is inhaled or absorbed through the skin, this covalent binding can lead to severe irritation and bioactivation toxicity.

Required PPE Matrix:

  • Hand Protection (Nitrile Gloves, ≥4 mil): Causality: Nitrile provides a robust barrier against weak organic acids and prevents the compound from acting as a dermal Michael acceptor.

  • Eye Protection (Tight-Fitting Chemical Goggles): Causality: Protects the ocular mucosa from reactive dust particulates that cause severe eye irritation (H319). Standard safety glasses are insufficient against aerosolized solids.

  • Engineering Controls (Chemical Fume Hood): Causality: Isolates the user from airborne particulates, directly mitigating the inhalation hazards (H332, H335) caused by the compound's low-density solid state.

Standard Operating Procedures (SOP): Handling & Execution

To ensure experimental integrity and operator safety, adhere to the following step-by-step methodology when dispensing and utilizing this chemical.

Protocol 1: Safe Weighing and Transfer

  • Airflow Validation: Verify the fume hood face velocity is operating between 80–100 feet per minute (fpm) before opening the chemical container.

  • Static Mitigation: Utilize an anti-static weighing boat. Causality: Because the chemical is a solid powder, static charge can cause the material to aerosolize, increasing inhalation risk and reducing gravimetric accuracy.

  • Transfer: Dispense the solid using a clean, grounded stainless-steel spatula. Avoid any cross-contamination with strong oxidizers or strong bases, which can trigger exothermic reactions.

  • Decontamination: Post-weighing, wipe the balance pan and surrounding hood surfaces with a 70% isopropanol solution to solubilize and remove any residual acid particulates.

Waste Management & Disposal Plan

Improper disposal of organic acids can lead to dangerous incompatibilities in waste streams. The following protocol outlines a self-validating system for neutralizing aqueous waste containing trace amounts of 6-methylcyclohex-1-enecarboxylic acid, ensuring compliance with EPA "derived-from" rules [3].

Protocol 2: Self-Validating Neutralization of Aqueous Acidic Waste

  • Segregation: Collect all aqueous washings containing trace 6-methylcyclohex-1-enecarboxylic acid in a dedicated, wide-mouth borosilicate beaker inside the fume hood.

  • Titration: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise to the waste while utilizing continuous magnetic stirring.

  • Visual Validation: Monitor the solution for effervescence (CO₂ gas evolution). Causality: The acid-base reaction produces carbon dioxide. This provides an immediate, self-validating visual cue that neutralization is actively occurring. The cessation of bubbling indicates the consumption of the acid.

  • Chemical Verification: Once effervescence completely ceases, use a calibrated pH meter or broad-range pH indicator strips to confirm the solution has stabilized between pH 7.0 and 8.0.

  • Disposal: Transfer the validated, neutralized salt solution to the designated EH&S aqueous waste carboy. Do not pour down the drain unless explicitly authorized by your institution's Chemical Hygiene Plan.

Operational Workflow Visualization

The following diagram maps the logical relationship between hazard assessment, handling, and the bifurcated waste disposal process.

SafetyWorkflow A Pre-Operation: Hazard Assessment B Don PPE: Nitrile, Goggles, Lab Coat A->B C Engineering Controls: Operate in Fume Hood B->C D Execution: Weighing & Synthesis C->D E Post-Reaction: Waste Segregation D->E F Aqueous Waste: Neutralize (pH 7.0-8.0) E->F Aqueous Washings G Organic Waste: Halogenated/Non-Halogenated E->G Solvent Byproducts H Final Disposal: EH&S Collection F->H pH Verified G->H

Figure 1: Safe handling and disposal workflow for 6-Methylcyclohex-1-enecarboxylic acid.

References

  • The Journal of Organic Chemistry. "Iron-Catalyzed Radical Annulation of Unsaturated Carboxylic Acids with Disulfides for the Synthesis of γ-Lactones." ACS Publications.[Link]

  • Central Washington University EH&S. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. [Link]

  • Drug Metabolism and Disposition. "Bioactivation of α, β-Unsaturated Carboxylic Acids Through Acyl Glucuronidation." PubMed (NIH).[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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